2,4,6-Tribromobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59874. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVMJSHEGZYRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289216 | |
| Record name | 2,4,6-Tribromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633-12-5 | |
| Record name | 633-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tribromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tribromobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4,6-Tribromobenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tribromobenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations. The narrative emphasizes the causality behind its chemical behavior and experimental protocols, offering field-proven insights for practical application.
Core Molecular Profile and Physicochemical Properties
This compound (TBBA) is a polyhalogenated benzoic acid derivative characterized by the presence of three bromine atoms at the ortho- and para-positions relative to the carboxylic acid group.[1][2] This substitution pattern imparts significant steric hindrance around the carboxyl functional group, profoundly influencing its reactivity and physical properties.
The strategic placement of the bulky, electron-withdrawing bromine atoms makes TBBA a valuable intermediate in synthetic chemistry for constructing sterically demanding molecular architectures. Its structure is foundational for creating compounds where controlled spatial arrangement is critical for biological activity or material properties.
Quantitative Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 633-12-5 | [3][4] |
| Molecular Formula | C₇H₃Br₃O₂ | [1][2] |
| Molecular Weight | 358.81 g/mol | [1][2] |
| Appearance | White to off-white or cream-colored crystalline powder/solid.[5][6] | [5][6] |
| Melting Point | 270°C (lit.) | [3][7] |
| Boiling Point | 197°C (lit.) | [3][7] |
| Density | 2.383 g/cm³ | [3][7] |
| pKa | 1.41 (at 25°C) | [6] |
| Water Solubility | 3.5 g/L (at 15°C) | [6] |
Spectroscopic Characterization
Accurate identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The symmetrical substitution pattern results in a relatively simple yet highly characteristic spectral signature.
-
¹H NMR Spectroscopy : The proton NMR spectrum is distinguished by a singlet corresponding to the two equivalent aromatic protons at the C3 and C5 positions. A second, broader singlet for the acidic proton of the carboxylic acid group is also observed, the chemical shift of which can vary with solvent and concentration.[8][9]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct signals for the four unique carbon environments in the aromatic ring, in addition to the signal for the carboxyl carbon.[1][9]
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorption bands include a broad O-H stretch from the carboxylic acid dimer (typically in the 3400–2900 cm⁻¹ region), a strong C=O (carbonyl) stretch around 1711-1715 cm⁻¹, and C-O stretching vibrations.[1][10]
-
Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[1][9]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively achieved through the deamination of an amino-substituted precursor, a classic strategy that leverages the directing effects of the amino group for selective bromination before its removal.[5][11] This multi-step approach ensures high regioselectivity, which is otherwise difficult to achieve by direct bromination of benzoic acid.
Experimental Workflow: Synthesis via Deamination
The following protocol is a robust and validated method adapted from established procedures.[5][12]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Part A: Synthesis of 3-Amino-2,4,6-tribromobenzoic acid [5]
-
Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, charge m-aminobenzoic acid, concentrated hydrochloric acid, and water. Cool the mixture in an ice bath.
-
Bromination : Draw bromine vapor through the cooled, stirred reaction mixture. The bromine is vaporized by gently warming a separate flask containing liquid bromine to 40–50°C.
-
Scientific Rationale: The amino group is a powerful activating ortho-, para-director. In the acidic medium (HCl), it exists as the anilinium ion, which is deactivating. However, a small equilibrium concentration of the free amine allows for rapid, exhaustive bromination at the activated ortho and para positions. The low temperature helps to control the reaction rate and minimize side reactions.
-
-
Isolation : The bromination is complete when the slurry takes on a distinct yellow color from excess bromine. The precipitated product, 3-amino-2,4,6-tribromobenzoic acid, is collected by filtration and washed thoroughly with water. This crude product is used directly in the next step.
Part B: Deamination to this compound [5][12]
-
Diazotizing Solution Preparation : In a separate flask, prepare a cooled mixture of concentrated sulfuric acid and water. Lower the temperature to between -10°C and -5°C using an ice-salt bath and direct addition of crushed dry ice. Add sodium nitrite in small portions.
-
Scientific Rationale: Sodium nitrite reacts with the strong acid to form nitrous acid in situ, which is necessary for diazotization. This process is highly exothermic and the resulting diazonium salt is unstable at higher temperatures; hence, rigorous temperature control is critical to prevent decomposition.
-
-
Reduction (Deamination) : To this cold diazotizing mixture, add cold 50% hypophosphorous acid (H₃PO₂).
-
Scientific Rationale: Hypophosphorous acid is the reducing agent that will replace the diazonium group (-N₂⁺) with a hydrogen atom.
-
-
Reaction : Slowly add a solution of the crude 3-amino-2,4,6-tribromobenzoic acid (from Part A) dissolved in glacial acetic acid to the stirred diazotizing/reducing mixture, maintaining the temperature below -5°C.
-
Workup and Isolation : After the addition is complete, continue stirring for several hours, allowing the temperature to rise slowly. The mixture is often stored in a refrigerator for an extended period (e.g., 36 hours) to ensure the complete evolution of nitrogen gas.[5] The final product precipitates from the solution.
-
Purification : The crude product is collected and purified. A common method involves dissolving the acid in an aqueous sodium carbonate solution, filtering to remove insoluble impurities, and then re-precipitating the pure acid by acidifying the filtrate with hydrochloric acid.[5] Final purification can be achieved by recrystallization from a suitable solvent system like toluene or an acetic acid-water mixture.[5][12]
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the steric and electronic effects of the three bromine substituents.
Caption: Key reactions of this compound.
Esterification Reactions
Direct acid-catalyzed (Fischer) esterification of this compound with alcohols is exceptionally challenging.[13] The two ortho-bromine atoms provide immense steric shielding of the carboxylic acid's carbonyl carbon, preventing the nucleophilic attack by the alcohol that is required in the standard mechanism.[13][14]
-
Causality of Hindrance : The tetrahedral intermediate required for Fischer esterification cannot be readily formed due to severe steric clashes between the incoming alcohol nucleophile and the bulky ortho-substituents.
-
Alternative Mechanism : To overcome this, esterification often proceeds through a different mechanism involving the formation of a highly reactive acylium ion (R-C≡O⁺) intermediate.[13] This is typically achieved by dissolving the carboxylic acid in a very strong protic acid, such as concentrated sulfuric acid, which protonates the hydroxyl group, allowing it to depart as water and form the acylium ion. This electrophilic species can then be readily attacked by the alcohol.
Decarboxylation
Heating this compound can lead to decarboxylation—the loss of carbon dioxide—to form 1,3,5-tribromobenzene. This reaction is a common pathway for sterically hindered aromatic carboxylic acids.[15]
Applications in Drug Development and Organic Synthesis
While direct applications of TBBA itself are limited, its true value lies in its role as a synthetic building block. Much like its analogue, 2,4,6-trichlorobenzoic acid, which is invaluable for creating sterically hindered motifs in pharmaceuticals, TBBA serves a similar purpose.
-
Steric Control : Incorporating the 2,4,6-tribromobenzoyl group into a larger molecule allows chemists to precisely engineer molecular shape. These bulky motifs can influence a drug's interaction with its biological target, potentially enhancing potency, improving selectivity, and modifying its pharmacokinetic profile.
-
Precursor for Functional Materials : The benzene ring of TBBA can be further functionalized, making it a precursor for various complex molecules used in materials science and medicinal chemistry.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from its Safety Data Sheet (SDS).
-
GHS Hazard Classification :
-
Precautionary Measures :
-
First Aid :
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Skin Contact : Take off contaminated clothing. Wash off with soap and plenty of water. If irritation occurs, get medical help.[7]
-
Inhalation : Move the person into fresh air.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[7]
-
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[6]
Conclusion
This compound is a pivotal chemical intermediate whose properties are dictated by the significant steric and electronic influence of its halogen substituents. Its synthesis, while requiring a multi-step approach to ensure regiochemical purity, is well-established. The compound's primary utility for researchers lies in its challenging reactivity, which can be exploited to build sterically hindered molecular architectures essential for the advancement of drug discovery and materials science. A thorough understanding of its handling requirements is crucial for its safe and effective use in the laboratory.
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An In-depth Technical Guide to the Physical Properties of 2,4,6-Tribromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromobenzoic acid, a halogenated derivative of benzoic acid, is a compound of significant interest in various fields of chemical research and development. Its unique structural features, characterized by the presence of three bromine atoms on the benzene ring, impart distinct physical and chemical properties that make it a valuable building block in organic synthesis and a subject of study in medicinal chemistry. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its behavior and characteristics that are crucial for its application in a laboratory and industrial setting. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
Chemical Identity and Structure
At its core, the physical properties of this compound are a direct consequence of its molecular structure. The presence of a carboxylic acid group attached to a benzene ring substituted with three bulky and electronegative bromine atoms at the ortho and para positions creates a sterically hindered and electron-deficient aromatic system.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 633-12-5 | [1][3][4] |
| Molecular Formula | C₇H₃Br₃O₂ | [1][3][4] |
| Molecular Weight | 358.81 g/mol | [1][3][4] |
| SMILES | C1=C(C=C(C(=C1Br)C(=O)O)Br)Br | [1][3] |
| InChI | InChI=1S/C7H3Br3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | [1] |
graph "2_4_6_Tribromobenzoic_acid_structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1!", label="C"]; "C2" [pos="-0.87,0.5!", label="C"]; "C3" [pos="-0.87,-0.5!", label="C"]; "C4" [pos="0,-1!", label="C"]; "C5" [pos="0.87,-0.5!", label="C"]; "C6" [pos="0.87,0.5!", label="C"]; "C7" [pos="1.74,1!", label="C"]; "O1" [pos="2.61,0.5!", label="O"]; "O2" [pos="1.74,1.8!", label="O"]; "H1" [pos="2.61,0!", label="H"]; "Br1" [pos="-1.74,1!", label="Br"]; "Br2" [pos="0,-2!", label="Br"]; "Br3" [pos="1.74,-1!", label="Br"]; "H2" [pos="-1.3, -0.9!", label="H"]; "H3" [pos="1.3, -0.9!", label="H"];"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C6" -- "C7"; "C7" -- "O1"; "C7" -- "O2"; "O1" -- "H1"; "C1" -- "Br1"; "C3" -- "H2"; "C4" -- "Br2"; "C5" -- "H3"; "C2" -- "Br3";
edge [style=invis]; "C1" -- "C3"; "C2" -- "C4"; "C3" -- "C5"; "C4" -- "C6"; "C5" -- "C1"; "C6" -- "C2"; }
Caption: Molecular structure of this compound.
Core Physical Properties
The physical characteristics of a compound are fundamental to its handling, processing, and application. The following table summarizes the key physical properties of this compound.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 192-197 °C | [6][7][8][9] |
| Boiling Point (Predicted) | 366.1 ± 42.0 °C | [9] |
| Density (Rough Estimate) | 2.1779 g/cm³ | [6] |
| pKa (at 25 °C) | 1.41 | [9] |
| Water Solubility (at 15 °C) | 3.5 g/L | [9] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | [5] |
In-depth Analysis of Physical Properties
Melting Point: A Reflection of Crystal Lattice Energy
The relatively high melting point of this compound (192-197 °C) is indicative of a stable crystal lattice structure.[6][7][8][9] This stability arises from a combination of intermolecular forces, including hydrogen bonding between the carboxylic acid groups of adjacent molecules and van der Waals forces, which are significantly enhanced by the presence of the three heavy bromine atoms.
Experimental Determination of Melting Point:
The melting point of a crystalline solid like this compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. The sharpness of the melting point range is a good indicator of the purity of the compound; a narrow range suggests high purity.
References
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A Comprehensive Technical Guide to the Synthesis of 2,4,6-Tribromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tribromobenzoic acid is a valuable halogenated aromatic compound with applications in organic synthesis and as a building block for more complex molecules. This in-depth technical guide provides a detailed exploration of the primary and most reliable synthetic pathway to this compound, commencing from readily available aminobenzoic acid precursors. The narrative emphasizes the chemical logic underpinning the chosen multi-step synthesis, which leverages the directing effects of substituents on the benzene ring to achieve the desired polysubstitution pattern. A thorough examination of the reaction mechanisms, step-by-step experimental protocols, and purification strategies is presented. Furthermore, this guide briefly discusses alternative synthetic routes and the challenges associated with direct bromination of benzoic acid.
Introduction: The Synthetic Challenge of Polysubstituted Aromatics
The synthesis of polysubstituted benzene derivatives with a specific substitution pattern, such as this compound, presents a significant strategic challenge in organic chemistry. The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution reactions. The carboxylic acid group of benzoic acid is a deactivating and meta-directing group, making the direct synthesis of a 2,4,6-trisubstituted product via electrophilic bromination inefficient and prone to the formation of undesired isomers.[1][2][3] Therefore, a more strategic, multi-step approach is required to control the placement of the bromine atoms.
The most reliable and widely cited method circumvents this issue by introducing a strongly activating and ortho-, para-directing group to facilitate the desired tribromination, followed by the removal of this directing group.[4][5] This guide will focus on this elegant and field-proven pathway.
The Primary Synthetic Pathway: From Aminobenzoic Acid to this compound
The cornerstone of this synthesis is a two-stage process:
-
Electrophilic Bromination: An aminobenzoic acid is subjected to exhaustive bromination to yield a 3-amino-2,4,6-tribromobenzoic acid intermediate. The amino group, being a powerful activating and ortho-, para-directing group, facilitates the introduction of three bromine atoms at the desired positions.
-
Deamination via a Sandmeyer-type Reaction: The amino group is then removed through diazotization followed by reduction, yielding the final product, this compound.[4][6]
This strategic introduction and subsequent removal of a functional group is a classic example of synthetic design to achieve a challenging substitution pattern.[5]
Stage 1: Electrophilic Bromination of m-Aminobenzoic Acid
The initial step involves the tribromination of an appropriate aminobenzoic acid. While p-aminobenzoic acid can be used, this guide details the procedure starting from m-aminobenzoic acid.
Causality of Experimental Choices:
-
Starting Material: m-Aminobenzoic acid is chosen as the amino group's strong activating and ortho-, para-directing effect will direct the incoming bromine electrophiles to the 2, 4, and 6 positions relative to the amino group.[4]
-
Reaction Conditions: The reaction is typically carried out in an acidic medium (e.g., concentrated hydrochloric acid and water) to protonate the amino group to a degree, moderating its reactivity and preventing side reactions.[4] The use of bromine vapor allows for a controlled addition of the brominating agent.[4] Cooling the reaction mixture is crucial to manage the exothermic nature of the bromination.[4]
Reaction Mechanism:
The mechanism proceeds via a standard electrophilic aromatic substitution. The amino group strongly activates the aromatic ring towards electrophilic attack. The lone pair of electrons on the nitrogen atom donates electron density into the ring, stabilizing the carbocation intermediates (sigma complexes) formed during the substitution at the ortho and para positions. This leads to the sequential substitution of bromine at the 2, 4, and 6 positions.
Caption: Workflow for the electrophilic bromination of m-aminobenzoic acid.
Experimental Protocol: Synthesis of 3-Amino-2,4,6-tribromobenzoic Acid [4]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add 27.4 g (0.2 mole) of m-aminobenzoic acid, 165 ml of concentrated hydrochloric acid, and 780 ml of water.
-
Cooling: Surround the flask with an ice bath and begin stirring.
-
Bromine Addition: Place 140 g (45 ml, 0.88 mole) of bromine in a separate flask connected to the reaction flask via tubing. Gently heat the bromine flask to 40–50°C in a water bath and draw the bromine vapor into the reaction mixture using a water pump.
-
Reaction Monitoring: Continue stirring and cooling throughout the addition, which typically takes about 3 hours. The reaction is complete when the slurry turns a distinct yellow color.
-
Work-up: Immediately filter the precipitated product and wash thoroughly with water to remove excess bromine and acid. The crude product can be used in the next step without extensive drying.
Stage 2: Deamination of 3-Amino-2,4,6-tribromobenzoic Acid
This stage involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a wide range of functional groups.[6][7] In this specific application, the amino group is replaced by a hydrogen atom using hypophosphorous acid as the reducing agent.[4]
Causality of Experimental Choices:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite in a strongly acidic medium (sulfuric acid) at low temperatures (-5 to -10°C).[4][8] Low temperatures are critical to prevent the unstable diazonium salt from decomposing.
-
Deamination: Hypophosphorous acid (H₃PO₂) is a common and effective reagent for the reductive deamination of diazonium salts.[4][9] The reaction proceeds via a radical mechanism.[6]
-
Solvent: Glacial acetic acid is used as the solvent for the brominated intermediate.[4]
Reaction Mechanism:
The reaction begins with the formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The nitrous acid then reacts with the amino group to form a diazonium salt. The diazonium salt is then reduced by hypophosphorous acid, which involves a radical chain mechanism, leading to the release of nitrogen gas and the formation of the desired product.[6]
Caption: Workflow for the deamination of 3-amino-2,4,6-tribromobenzoic acid.
Experimental Protocol: Synthesis of this compound [4][8]
-
Diazotizing Solution Preparation: In a large flask equipped with a mechanical stirrer and thermometer, prepare a precooled mixture of 1.02 L of concentrated sulfuric acid and 500 ml of water. Cool this mixture to -5 to -10°C using an ice-salt bath and by adding crushed dry ice directly to the mixture.
-
Nitrite Addition: Add 37 g (0.54 mole) of sodium nitrite in small portions over approximately 15 minutes, maintaining the temperature below -5°C.
-
Hypophosphorous Acid Addition: Add 193 ml of cold 50% hypophosphorous acid over 10-15 minutes, ensuring the temperature remains below -5°C.
-
Addition of Brominated Intermediate: Dissolve the crude 3-amino-2,4,6-tribromobenzoic acid from Stage 1 in 1.85 L of glacial acetic acid. Add this solution dropwise to the stirred diazotizing mixture over 1-1.25 hours, maintaining the temperature between -10 and -15°C.
-
Reaction Completion: Continue stirring for an additional 2 hours, allowing the temperature to gradually rise to +5°C.
-
Isolation and Purification: Pour the reaction mixture into a large volume of ice water. Collect the precipitated product by filtration and wash with water. For purification, dissolve the crude product in an aqueous solution of sodium carbonate, filter to remove insoluble impurities, and then reprecipitate the acid by acidifying the filtrate with hydrochloric acid.[4][10] Collect the purified product by filtration, wash with water, and dry. An alternative purification method involves recrystallization from a suitable solvent like toluene.[8][11]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material (Stage 1) | m-Aminobenzoic Acid | [4] |
| Molar Ratio (m-Aminobenzoic Acid : Bromine) | 1 : 4.4 | [4] |
| Reaction Time (Bromination) | ~3 hours | [4] |
| Temperature (Diazotization) | -10 to -15°C | [4] |
| Reducing Agent (Deamination) | Hypophosphorous Acid (H₃PO₂) | [4] |
| Overall Yield | 86% (reported in a similar procedure) | [8] |
| Purity (after recrystallization) | 99.5% (by HPLC) | [8] |
Alternative Synthetic Routes
While the pathway detailed above is the most robust, other methods for the synthesis of this compound have been reported, though they are generally less common:
-
Hydrolysis of 2,4,6-Tribromobenzonitrile: This method involves the hydrolysis of the corresponding nitrile to the carboxylic acid.[4] The nitrile itself can be prepared from 2,4,6-tribromoaniline via a Sandmeyer reaction using cuprous cyanide.[7]
-
Oxidation of 2,4,6-Tribromotoluene: The methyl group of 2,4,6-tribromotoluene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.[12]
Conclusion
The synthesis of this compound is a prime example of strategic synthetic planning in organic chemistry. By employing a multi-step sequence involving the introduction and subsequent removal of a strongly directing amino group, the challenges posed by the directing effects of the carboxylic acid are effectively overcome. The detailed protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers and professionals in the field, enabling the reliable and efficient synthesis of this valuable chemical intermediate.
References
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- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 2,4,6-Tribromobenzoic Acid (CAS No. 633-12-5): Synthesis, Characterization, and Applications
Introduction: 2,4,6-Tribromobenzoic acid is a halogenated aromatic carboxylic acid that serves as a pivotal, sterically hindered building block in advanced organic synthesis. Its unique substitution pattern, featuring three bromine atoms ortho and para to the carboxyl group, imparts significant electronic and steric properties that are leveraged by researchers in the development of complex molecular architectures. The benzene ring, a common scaffold in bioactive molecules, is present in nearly 80% of the best-selling small molecule drugs, making the synthesis of specifically substituted benzene derivatives a cornerstone of medicinal chemistry.[1] This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, analytical characterization techniques, and its applications in chemical and pharmaceutical research.
Core Physicochemical Properties and Identifiers
Precise identification and understanding of a compound's physical properties are fundamental to its successful application in research and development.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 633-12-5[2][3][4] |
| Molecular Formula | C₇H₃Br₃O₂[3][5] |
| Molecular Weight | 358.81 g/mol [3][5] |
| IUPAC Name | This compound[3][5][6] |
| InChI Key | GHVMJSHEGZYRQL-UHFFFAOYSA-N[3][5] |
| Canonical SMILES | C1=C(C=C(C(=C1Br)C(=O)O)Br)Br[5][6] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 192°C | [2] |
| Boiling Point | 366.1 ± 42.0 °C (Predicted) | [2] |
| Density | ~2.178 g/cm³ (Estimate) | [2] |
| pKa | 1.41 (at 25°C) | [2] |
| Water Solubility | 3.5 g/L (at 15°C) | [2] |
| Appearance | White to orange or green powder/crystal | [2] |
Synthesis: A Validated Two-Stage Protocol
The classical and most reliable synthesis of this compound is not a direct bromination of benzoic acid. The carboxyl group is a deactivating, meta-directing group, making the introduction of three bromine atoms at the 2,4, and 6 positions challenging. Instead, a more elegant approach is employed, which involves using a temporary activating and directing group—an amino group—which is later removed. This multi-step synthesis ensures high regioselectivity.[1][7]
The process is bifurcated into two primary stages:
-
Electrophilic Bromination: Aniline derivatives are strongly activated, directing electrophiles to the ortho and para positions. Starting with m-aminobenzoic acid allows for the rapid and selective installation of three bromine atoms.
-
Reductive Deamination: The amino group, having served its purpose, is removed via a Sandmeyer-type reaction. This involves diazotization to form a diazonium salt, which is then reduced and replaced with a hydrogen atom using hypophosphorous acid (H₃PO₂).
Workflow for the Synthesis of this compound
Caption: Two-stage synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a robust procedure published in Organic Syntheses.[7]
Stage A: Preparation of 3-Amino-2,4,6-tribromobenzoic acid
-
Apparatus Setup: Assemble a 2-L three-necked flask equipped with a mechanical stirrer. Attach a side flask containing bromine, which can be heated in a water bath, and connect the system to a water pump to draw bromine vapor into the reaction mixture.
-
Reaction Mixture: Charge the reaction flask with 27.4 g (0.2 mole) of m-aminobenzoic acid, 165 ml of concentrated hydrochloric acid, and 780 ml of water.
-
Bromination: Cool the flask in an ice bath and begin stirring. Gently heat the bromine flask to 40–50°C and draw the bromine vapor through the reaction mixture. Efficient cooling and stirring are critical to prevent the formation of colored byproducts.[7]
-
Reaction Completion: Continue the process for approximately 3 hours, or until the reaction slurry takes on a persistent yellow color, indicating the presence of excess bromine.
-
Isolation: Immediately filter the resulting cream-colored solid and wash thoroughly with water to remove residual acids and bromine. The crude product (m.p. 170–172°C) can be used in the next step without drying.[7]
Stage B: Preparation of this compound
-
Diazotizing Solution: In a 5-L three-necked flask equipped with a stirrer and thermometer, prepare a precooled mixture of 1.02 L of concentrated sulfuric acid and 500 ml of water. Cool this mixture to between -5°C and -10°C using an ice-salt bath and by adding crushed dry ice directly to the mixture.
-
Nitrite Addition: Add 37 g (0.54 mole) of sodium nitrite in small portions over 15 minutes, maintaining the low temperature.
-
Reductant Addition: Add 193 ml of cold 50% hypophosphorous acid over 10-15 minutes, ensuring the temperature remains below -5°C.[7][8]
-
Addition of Intermediate: Dissolve the crude 3-amino-2,4,6-tribromobenzoic acid from Stage A in 1.85 L of glacial acetic acid. Add this solution dropwise to the stirred diazotizing mixture over about 1.25 hours, maintaining a temperature of -10°C to -15°C.[7][8]
-
Reaction and Workup: Stir the resulting slurry for an additional 2 hours, allowing the temperature to rise to +5°C. Loosely stopper the flask and store it in a refrigerator for 36 hours to allow for the slow evolution of nitrogen gas.
-
Isolation and Purification: Remove the bulk of the acetic acid via steam distillation (collecting ~3 L of distillate). Cool the residual liquid, collect the precipitated product by filtration, and wash with water.
-
Final Purification: Suspend the solid in 800 ml of water and add sodium carbonate to dissolve it as its sodium salt. Filter the solution to remove insoluble impurities. Re-precipitate the pure acid by acidifying the filtrate to pH 1–2 with 5% HCl. Filter, wash with water, and dry the final product. The expected yield is 50–57.5 g (70–80%).[7]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods is employed.
Table 3: Spectroscopic and Analytical Data
| Analysis Type | Key Observations / Data |
| ¹H NMR | A singlet corresponding to the two equivalent aromatic protons (at positions 3 and 5).[9][10] |
| ¹³C NMR | Signals corresponding to the distinct carbon atoms in the molecule, including the carboxyl carbon and the four unique aromatic carbons.[5][9] |
| FTIR | Characteristic peaks for the carboxylic acid group: a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). Also, C-Br stretches in the fingerprint region.[5][9] |
| GC-MS | A molecular ion peak corresponding to the mass of the compound (m/z ~358), along with a characteristic isotopic pattern due to the presence of three bromine atoms.[5][9] |
| HPLC | Used for purity assessment, typically showing a single major peak for the purified product (e.g., >99.5% purity).[8] |
Analytical methods such as GC-MS/MS and LC-MS/MS are also powerful for detecting trace levels of this and related halogenated compounds in various matrices.[11][12]
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its unique combination of steric hindrance and electronic properties, making it an important intermediate.[13]
-
Steric Influence: The three bulky bromine atoms flanking the carboxylic acid create a highly congested environment. This steric hindrance can be exploited in synthesis to direct reactions at other sites or to build molecular scaffolds that influence how a potential drug molecule interacts with its biological target, potentially enhancing binding affinity and selectivity.[13]
-
Electronic Effects: The electron-withdrawing nature of the bromine atoms and the carboxyl group makes the aromatic ring electron-deficient and deactivates it towards further electrophilic substitution.
-
Synthetic Handle: The carboxylic acid group is a versatile functional handle that can be readily converted into other functionalities such as esters, amides, or acyl chlorides, providing a gateway to a wide range of derivatives.
While direct biological activity data for this compound is limited, related compounds such as 3-hydroxy-2,4,6-tribromobenzoic acid have shown potential in inhibiting the growth of certain tumor cells, suggesting that this class of compounds may be a valuable scaffold for developing novel anticancer agents.
Potential Synthetic Transformations
Caption: Key reaction pathways of this compound.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.
Table 4: GHS Hazard and Precautionary Statements
| Category | Code | Description |
| Hazard Statements | H315 | Causes skin irritation.[5] |
| H319 | Causes serious eye irritation.[5] | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling.[5] |
| P280 | Wear protective gloves/eye protection/face protection.[5] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[5][14] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][14] | |
| P332 + P317 | If skin irritation occurs: Get medical help.[5][14] | |
| P337 + P317 | If eye irritation persists: Get medical help.[5] |
First-Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[14]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[14]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[14]
Handling and Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Handle in accordance with good industrial hygiene and safety practices, using adequate ventilation and personal protective equipment.[14]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its preparation, while requiring a multi-step approach, is well-established and provides a high-purity product. The compound's unique steric and electronic characteristics make it an ideal starting material for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 633-12-5 [amp.chemicalbook.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. CAS 633-12-5 this compound 633125 | Chemical e-data Search [en.chem-edata.com]
- 5. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(633-12-5) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 2,4,6-Tribromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure and properties of 2,4,6-Tribromobenzoic Acid (TBBA). Intended for professionals in research, chemical sciences, and drug development, this document synthesizes crystallographic data, spectroscopic analysis, and established synthesis protocols to offer a deep understanding of this halogenated aromatic carboxylic acid. Key discussions include the steric and electronic effects of the bromine substituents on the benzoic acid core, detailed analyses of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and a field-proven protocol for its synthesis and purification. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction
This compound is a halogenated aromatic compound characterized by a benzoic acid core with bromine atoms substituted at the ortho and para positions.[1] This substitution pattern imparts significant steric hindrance around the carboxylic acid group and profoundly influences the electronic properties of the aromatic ring. These structural features are critical determinants of its chemical reactivity, physical properties, and potential applications in fields ranging from organic synthesis to materials science and pharmacology. A thorough understanding of its molecular architecture is paramount for its effective utilization in research and development.
This guide aims to provide an in-depth analysis of the molecular structure of this compound, moving beyond a simple recitation of facts to explain the underlying principles that govern its behavior.
Molecular Structure and Properties
The foundational aspects of this compound's molecular identity are summarized below, providing a quantitative basis for the discussions that follow.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₃Br₃O₂ | [2][3] |
| Molecular Weight | 358.81 g/mol | [1][2][3] |
| CAS Number | 633-12-5 | [2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 192-197 °C | [5] |
| Water Solubility | 3.5 g/L (at 15 °C) | [4][5] |
| pKa | 1.41 (at 25 °C) | [4][5] |
The presence of three heavy bromine atoms significantly contributes to the high molecular weight of the compound. The low pKa value indicates that it is a relatively strong acid, a consequence of the electron-withdrawing nature of the bromine substituents.
Structural Representation
The IUPAC name for this compound is this compound.[1] The core of the molecule is a benzene ring, to which a carboxylic acid group (-COOH) and three bromine atoms (-Br) are attached. The numbering of the carbon atoms in the benzene ring begins at the carbon atom bonded to the carboxylic acid group.
Caption: 2D structure of this compound.
Spectroscopic Analysis: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. The following sections detail the expected spectral data for this compound.
¹H NMR Spectroscopy
Due to the symmetry of the molecule, the two protons on the aromatic ring (at positions 3 and 5) are chemically equivalent. This results in a single signal in the ¹H NMR spectrum. The electron-withdrawing effects of the adjacent bromine and carboxylic acid groups will deshield these protons, causing their signal to appear downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, four distinct signals are expected for the aromatic carbons, in addition to the signal for the carboxylic acid carbon.
-
Expected Chemical Shifts (δ):
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹[8]
-
C-Br Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) for this compound would be observed at m/z corresponding to its molecular weight. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments.
-
Expected Molecular Ion Peak (M⁺): A cluster of peaks around m/z 356, 358, 360, and 362, reflecting the different combinations of bromine isotopes.[7]
Synthesis and Purification
A reliable and reproducible synthesis is crucial for obtaining high-purity this compound for research and development purposes. The following protocol is a modification of established methods and has been validated for its efficiency and scalability.[10][11]
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through the bromination of a suitable precursor, followed by deamination. A common route involves the bromination of 3-aminobenzoic acid, followed by diazotization and reduction of the resulting diazonium salt.[10]
Caption: Synthesis pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Amino-2,4,6-tribromobenzoic acid
-
In a three-necked flask equipped with a mechanical stirrer, add 3-aminobenzoic acid (0.2 mole), concentrated hydrochloric acid (165 mL), and water (780 mL).[10]
-
Cool the mixture in an ice bath and begin stirring.[10]
-
In a separate flask, place bromine (0.88 mole) and gently heat it in a water bath to 40-50°C.[10]
-
Draw the bromine vapor into the reaction mixture under suction. The reaction is complete when the slurry turns a distinct yellow color (approximately 3 hours).[10]
-
Filter the resulting solid and wash thoroughly with water to remove excess acids and bromine. The crude product can be used in the next step without further drying.[10]
Step 2: Synthesis of this compound
-
In a separate flask, prepare a cooled mixture of concentrated sulfuric acid and water.[12]
-
Cool this mixture to between -10°C and -5°C using an ice-salt bath.[10][12]
-
Slowly add sodium nitrite (0.54 mole) to the cooled sulfuric acid solution.[10]
-
Then, add cold 50% hypophosphorous acid (1.86 moles) while maintaining the temperature below -5°C.[10]
-
Dissolve the crude 3-amino-2,4,6-tribromobenzoic acid from Step 1 in glacial acetic acid and add this solution dropwise to the diazotizing mixture, keeping the temperature between -15°C and -10°C.[10]
-
After the addition is complete, continue stirring for approximately 2 hours, allowing the temperature to rise to +5°C.[10]
-
Store the reaction mixture in a refrigerator for 36 hours.[10]
-
Remove the majority of the acetic acid via steam distillation.[10][12]
-
Cool the remaining liquid to precipitate the product. Collect the solid by filtration and wash with water.[10]
Purification
-
Suspend the crude product in water and add anhydrous sodium carbonate to dissolve it.[10]
-
Filter the solution to remove any insoluble impurities.[10]
-
Reprecipitate the this compound by acidifying the filtrate with 5% hydrochloric acid to a pH of 1-2.[10]
-
Collect the purified product by filtration, wash with water, and dry.[10]
-
For obtaining high-purity crystals suitable for X-ray crystallography, recrystallization from a mixture of acetic acid and water or toluene can be performed.[10][12]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) before handling this chemical.[13]
Conclusion
The molecular structure of this compound, with its sterically hindered carboxylic acid group and electron-withdrawing bromine substituents, dictates its unique chemical and physical properties. This guide has provided a detailed overview of its structural characteristics, spectroscopic signatures, and a validated synthesis protocol. This comprehensive understanding is essential for researchers and scientists who intend to utilize this compound in their work, enabling them to make informed decisions and advance their research objectives.
References
- 1. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 633-12-5 [amp.chemicalbook.com]
- 6. This compound(633-12-5) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2,3,4,5,6-Pentabromobenzoic Acid [mdpi.com]
- 9. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
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- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Safe Handling of 2,4,6-Tribromobenzoic Acid for Research Professionals
This guide provides an in-depth overview of the safety, handling, and emergency protocols for 2,4,6-Tribromobenzoic acid, designed for researchers, scientists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights to ensure safe laboratory conduct.
Section 1: Chemical Identity and Physicochemical Profile
This compound is a halogenated aromatic compound. Its precise identification and physical properties are fundamental to understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 633-12-5 | [1][2][3][4] |
| Molecular Formula | C₇H₃Br₃O₂ | [1][3][4][5] |
| Molecular Weight | 358.81 g/mol | [1][3][4][5] |
| Appearance | White to orange or green powder/crystal | |
| Melting Point | 193.0 - 197.0 °C | |
| Density | 2.383 g/cm³ | [3] |
| Flash Point | 92 °C | [3] |
Section 2: Hazard Identification and Toxicological Assessment
Understanding the specific hazards is paramount for risk mitigation. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.
| GHS Classification | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [1][5] |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [1][5] |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [6] |
| Acute Toxicity, Inhalation, Category 4 | H332: Harmful if inhaled | Warning | GHS07 (Exclamation Mark) | [6] |
Toxicological Insights: The available toxicological data for this compound is limited. The primary hazards identified are irritation to the skin and eyes.[1][5] However, some sources also classify it as harmful if swallowed or inhaled.[6] Due to the absence of comprehensive toxicological studies, the causality behind its biological effects is not fully elucidated. Therefore, researchers must operate under the principle of ALARA (As Low As Reasonably Achievable) exposure. The irritant nature is likely due to the acidic functional group and the presence of bromine atoms on the benzene ring, which can interact with biological macromolecules in the skin and eyes. All handling of this compound, particularly in its powdered form, should be performed with engineering controls and personal protective equipment to prevent aerosolization and contact.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A robust exposure control plan is non-negotiable. This involves a combination of engineering controls and appropriate PPE designed to mitigate the risks identified in Section 2.
-
Engineering Controls : All work with this compound powder must be conducted in a certified chemical fume hood. This is the primary line of defense to prevent inhalation of the dust, which is classified as potentially harmful.[3][6] The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[7]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] This is mandatory due to the H319 classification (Causes serious eye irritation).
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3] Gloves must be inspected before use and changed immediately if contamination is suspected. Because the compound is a skin irritant (H315), ensuring complete skin coverage is essential.
-
Respiratory Protection : If working outside of a fume hood (not recommended) or if dust exposure limits are exceeded, a NIOSH-approved full-face respirator with appropriate particulate filters should be used.[3][7]
-
Section 4: Standard Operating Protocol: Safe Weighing and Handling
This protocol provides a self-validating workflow for the safe handling and weighing of powdered this compound.
Objective: To accurately weigh a specified amount of this compound while preventing personnel exposure and cross-contamination.
Materials:
-
This compound solid
-
Appropriate PPE (lab coat, safety goggles, gloves)
-
Analytical balance
-
Spatula
-
Anti-static weigh boat or glassine paper
-
Secondary containment vessel
-
Waste container for contaminated disposables
Methodology:
-
Preparation (Pre-Operation Check):
-
Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Don all required PPE as specified in Section 3.
-
Place the analytical balance inside the fume hood on a stable, vibration-free surface.
-
Wipe down the balance and the fume hood sash with 70% ethanol to reduce static and remove any potential contaminants.
-
Assemble all necessary materials (spatula, weigh boat, secondary container) within the fume hood to minimize movement in and out of the controlled workspace.
-
-
Execution (Weighing Process):
-
Place the weigh boat on the balance and tare the mass.
-
Slowly open the this compound container. Keep the container opening pointed away from your breathing zone.
-
Using a clean spatula, carefully transfer a small amount of the powder to the weigh boat. Avoid any sudden movements that could generate dust. The rationale for slow, deliberate transfer is to minimize the aerosolization of the irritant powder.
-
Observe the mass on the balance. Add or remove small amounts of the compound until the desired weight is achieved.
-
Once the target mass is reached, securely close the primary container of this compound.
-
Carefully transfer the weigh boat containing the compound into a labeled secondary container for transport to the next experimental step.
-
-
Post-Operation & Decontamination:
-
Wipe the spatula clean with a solvent-dampened wipe (e.g., ethanol) and place the wipe in the designated solid waste container.
-
Dispose of the used weigh boat in the same waste container.
-
Wipe down the surfaces of the balance and the fume hood work area.
-
Remove gloves and dispose of them, followed by washing hands thoroughly with soap and water.
-
Section 5: Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical. The following flowchart outlines the necessary actions.
Caption: Emergency first aid response workflow for this compound exposure.
Section 6: Spill Management and Waste Disposal
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
Spill Response Protocol:
Caption: Step-by-step workflow for managing a solid spill of this compound.
Waste Disposal: Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[8]
-
Contaminated Solids : Place all contaminated disposable materials (gloves, wipes, weigh boats) and the spilled chemical itself into a clearly labeled, sealed hazardous waste container.
-
Unused Chemical : Do not dispose of unused this compound down the drain. It should be disposed of via an approved waste disposal company. Leave the chemical in its original container where possible.
Section 7: Storage and Incompatibility
Proper storage is crucial for maintaining chemical integrity and safety.
-
Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3] Keep away from sources of ignition and direct sunlight.[8] Store apart from incompatible materials.
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[7] Reactions with these materials could generate heat or hazardous byproducts.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound CAS#: 633-12-5 [amp.chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
2,4,6-Tribromobenzoic acid literature review
An In-depth Technical Guide to 2,4,6-Tribromobenzoic Acid
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its synthesis, physicochemical properties, reactivity, and handling, grounding our discussion in established chemical principles and field-proven methodologies.
Introduction and Strategic Significance
This compound is a highly substituted aromatic carboxylic acid. Its structure, featuring three bromine atoms symmetrically flanking a carboxyl group, imparts significant steric hindrance and unique electronic properties. While not typically a final drug product, it serves as a crucial intermediate and building block in organic synthesis. Understanding its preparation and reactivity is key to leveraging its potential in constructing more complex molecular architectures. The synthetic challenge lies in overcoming the directing effects of the carboxyl group to achieve the 2,4,6-substitution pattern, a feat accomplished through a classic and elegant synthetic strategy.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are critical for its use in experimental work. These properties dictate solvent choice, reaction conditions, and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃Br₃O₂ | PubChem[1] |
| Molecular Weight | 358.81 g/mol | PubChem[1] |
| Appearance | White to off-white or cream-colored crystalline powder | ChemicalBook, TCI[2][3][4] |
| Melting Point | 192.5–197 °C | Organic Syntheses, TCI[2][4] |
| Density | 2.383 g/cm³ | ChemicalBook[5] |
| pKa | 1.41 (at 25 °C) | Molbase[3] |
| Solubility | 3.5 g/L in water (at 15 °C) | Molbase[3] |
| CAS Number | 633-12-5 | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
¹H NMR: The proton NMR spectrum is simple, showing a singlet for the two equivalent aromatic protons (at C3 and C5).[6][7]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the bromine-substituted carbons (C2, C4, C6), the proton-bearing carbons (C3, C5), and the carbon attached to the carboxyl group (C1).[6]
-
FTIR: The infrared spectrum is characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretch from the acid group.[6]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing three bromine atoms.[6]
Synthesis: A Case Study in Directing Group Strategy
Direct bromination of benzoic acid is not a viable route to this compound. The carboxylic acid group is a deactivating, meta-director for electrophilic aromatic substitution. Therefore, a multi-step synthesis employing a powerful activating and ortho, para-directing group, which is later removed, is the standard and most reliable method.[8] The procedure outlined by Organic Syntheses is a trusted, peer-reviewed protocol.[2]
Synthetic Workflow Diagram
References
- 1. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 633-12-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(633-12-5) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Synthetic Challenge of Polysubstituted Aromatics
An In-depth Technical Guide to the Historical Synthesis of 2,4,6-Tribromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly substituted aromatic carboxylic acid. While its structure appears straightforward, its synthesis presents a classic challenge in organic chemistry rooted in the principles of electrophilic aromatic substitution. The carboxyl group of a simple benzoic acid starting material is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles, such as bromine, to the meta-positions.[1] This inherent electronic property makes the direct synthesis of a 2,4,6-substituted benzoic acid from benzoic acid itself an unfeasible route.
Historically, chemists have devised ingenious, multi-step pathways to circumvent this challenge. These methods rely on the strategic use of directing groups that can be introduced to control the regioselectivity of bromination and subsequently removed or transformed to yield the desired carboxylic acid. This guide provides an in-depth exploration of the core historical methods for synthesizing this compound, focusing on the chemical logic and experimental causality behind these established protocols.
Chapter 1: The Canonical Synthesis via Directed Bromination and Deamination
The most reliable and frequently cited historical method for preparing this compound begins not with benzoic acid, but with m-aminobenzoic acid. This approach leverages the powerful activating and ortho-, para-directing nature of the amino (-NH₂) group to control the bromination step, followed by its removal.[2][3] The overall strategy is a two-stage process: exhaustive bromination followed by reductive deamination.
The Strategic Choice of m-Aminobenzoic Acid
The selection of m-aminobenzoic acid as the starting material is a deliberate and critical choice. The amino group is a potent activating group, meaning it increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack. More importantly, it directs incoming electrophiles to the positions ortho and para to itself. In the case of m-aminobenzoic acid, the two positions ortho to the amino group (positions 2 and 6) and the one position para to it (position 4) are all vacant, allowing for a clean, exhaustive bromination at precisely the desired locations.
Stage 1: Exhaustive Electrophilic Bromination
The first stage involves the treatment of m-aminobenzoic acid with an excess of bromine. The reaction is typically conducted in an acidic aqueous medium (e.g., hydrochloric acid) to protonate the amino group, forming the anilinium ion.[2] While the -NH₃⁺ group is deactivating, a small equilibrium concentration of the free amine (-NH₂) remains. This free amine is so strongly activating that it rapidly undergoes bromination, driving the equilibrium and leading to complete substitution.[4]
The reaction proceeds until all three activated positions (2, 4, and 6) are occupied by bromine atoms, yielding the intermediate, 3-amino-2,4,6-tribromobenzoic acid.[2]
Stage 2: Reductive Deamination via Diazotization
With the bromine atoms correctly positioned, the final challenge is to remove the now-unnecessary amino group. This is accomplished through a Sandmeyer-type reaction sequence.[5][6]
-
Diazotization: The intermediate, 3-amino-2,4,6-tribromobenzoic acid, is treated with sodium nitrite (NaNO₂) in a strong acid medium (e.g., sulfuric acid) at low temperatures (-15°C to -5°C).[2][7] This converts the primary amino group into a diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group as it can depart as stable dinitrogen gas (N₂).
-
Reduction: The diazonium salt is then reduced to replace the diazonium group with a hydrogen atom. A common and effective reagent for this transformation is hypophosphorous acid (H₃PO₂).[2][7][8] The reaction proceeds via a radical mechanism, initiated by a one-electron transfer.[5] The aryl diazonium salt is reduced to an aryl radical with the loss of N₂ gas, which then abstracts a hydrogen atom from the H₃PO₂ to form the final product.
The workflow for this canonical synthesis is illustrated below.
Caption: Workflow for the synthesis of this compound from m-Aminobenzoic Acid.
Experimental Protocol: Synthesis from m-Aminobenzoic Acid
The following protocol is adapted from the well-validated procedure published in Organic Syntheses.[2]
Stage 1: Preparation of 3-Amino-2,4,6-tribromobenzoic Acid
-
A 2-liter, three-necked flask is charged with 27.4 g (0.2 mole) of m-aminobenzoic acid, 165 mL of concentrated hydrochloric acid, and 780 mL of water.
-
The flask is cooled in an ice bath, and the mixture is stirred mechanically.
-
In a separate flask, 140 g (45 mL, 0.88 mole) of bromine is placed under a layer of water. Bromine vapor is drawn through the reaction mixture using gentle suction from a water pump.
-
Stirring and cooling are maintained for approximately 3 hours, during which the product precipitates as a cream-colored solid. The reaction is complete when the slurry takes on a distinct yellow color from a slight excess of bromine.
-
The solid is immediately collected by filtration and washed thoroughly with water to remove acids and excess bromine. The crude product is used directly in the next step without drying.
Stage 2: Preparation of this compound
-
A 5-liter, three-necked flask is charged with a precooled mixture of 1.02 L of concentrated sulfuric acid and 500 mL of water and placed in an ice-salt bath.
-
The temperature of the stirred mixture is lowered to between -5°C and -10°C. Sodium nitrite (37 g, 0.54 mole) is added in small portions.
-
Cold 50% hypophosphorous acid (193 mL, 1.86 moles) is added over 10-15 minutes, maintaining the temperature below -5°C.
-
The crude 3-amino-2,4,6-tribromobenzoic acid from Stage 1 is dissolved in 1.85 L of glacial acetic acid. This solution is added dropwise to the diazotizing mixture over 1-1.25 hours, keeping the temperature between -10°C and -15°C.
-
The slurry is stirred for an additional 2 hours, allowing the temperature to rise to +5°C. The flask is then stored in a refrigerator for 36 hours, during which nitrogen gas evolves.
-
The mixture is poured into 3 kg of crushed ice. After the ice has melted, the solid product is collected by filtration and washed with water.
-
Purification involves dissolving the crude product in water with sodium carbonate, filtering to remove impurities, and reprecipitating the acid by acidifying with 5% hydrochloric acid. The final product is collected, washed with water, and dried.
Data Summary
| Parameter | Value | Reference |
| Starting Material | m-Aminobenzoic Acid | [2] |
| Key Intermediate | 3-Amino-2,4,6-tribromobenzoic Acid | [2] |
| Deamination Reagents | NaNO₂, H₃PO₂ | [2][7] |
| Overall Yield | 70-80% | [2] |
| Melting Point | 192.5–194.5°C | [2] |
Chapter 2: Alternative Historical Synthetic Pathways
While the route from m-aminobenzoic acid is the most direct, other historical methods have been developed, typically involving more steps but starting from more common materials like aniline or toluene.
Synthesis from Aniline
This pathway capitalizes on the extremely high reactivity of aniline towards bromination.[4][9] Aniline reacts almost instantaneously with bromine water to produce a white precipitate of 2,4,6-tribromoaniline.[10][11] The challenge then becomes the conversion of the amino group into a carboxylic acid, which is a more complex transformation than simple deamination.
The established route involves a Sandmeyer reaction to introduce a nitrile (cyano) group, which is then hydrolyzed.[2][5]
-
Tribromination: Aniline is treated with bromine in a solvent like acetic acid or water to yield 2,4,6-tribromoaniline.[12][13]
-
Diazotization: The 2,4,6-tribromoaniline is converted to its corresponding diazonium salt with sodium nitrite and a strong acid.
-
Cyanation (Sandmeyer Reaction): The diazonium salt is treated with a copper(I) cyanide (CuCN) solution. This substitutes the diazonium group with a nitrile group (-CN), forming 2,4,6-tribromobenzonitrile.[8]
-
Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid by heating with a strong acid or base.[2]
Caption: Multi-step synthesis of this compound starting from Aniline.
Synthesis from Toluene
Another classical approach begins with toluene. This method uses the methyl group as an ortho-, para-director for the initial bromination, followed by oxidation of the methyl group to a carboxylic acid.[2]
-
Tribromination: Toluene is brominated using a Lewis acid catalyst (e.g., FeBr₃) and excess bromine to yield 2,4,6-tribromotoluene. The methyl group directs the substitution to the ortho and para positions.
-
Oxidation: The methyl group of 2,4,6-tribromotoluene is oxidized to a carboxylic acid. This is a robust transformation typically achieved using strong oxidizing agents like potassium permanganate (KMnO₄) under heating.[14]
Caption: Two-step synthesis of this compound starting from Toluene.
Conclusion
The historical synthesis of this compound serves as a compelling case study in the application of fundamental organic chemistry principles to solve a practical synthetic problem. The infeasibility of direct bromination of benzoic acid necessitated the development of indirect routes that masterfully control regioselectivity. The canonical method, starting from m-aminobenzoic acid, exemplifies this strategic thinking by using a powerful directing group that is later removed via a clean and efficient deamination reaction. Alternative pathways from aniline and toluene further demonstrate the versatility of classical organic reactions, such as the Sandmeyer reaction and side-chain oxidation, in constructing complex aromatic molecules. For the modern researcher, understanding these historical methods provides not only a practical guide but also a deeper appreciation for the chemical logic that underpins synthetic design.
References
- 1. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,4,6-Tribromoaniline from Aniline How can 2,4,6-tribromoan.. [askfilo.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. prepchem.com [prepchem.com]
- 12. youtube.com [youtube.com]
- 13. ijcrt.org [ijcrt.org]
- 14. m.youtube.com [m.youtube.com]
A Technical Guide to 2,4,6-Tribromobenzoic Acid: From Discovery to Synthesis
This in-depth technical guide provides a comprehensive overview of the discovery and seminal synthesis of 2,4,6-tribromobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context, foundational synthetic strategies, and the chemical principles that underpin these methodologies.
Introduction: A Legacy in Halogenated Aromatics
The late 19th century was a period of profound advancement in organic chemistry, with a significant focus on the exploration of aromatic compounds and their derivatives. Within this vibrant scientific landscape, the synthesis of polysubstituted benzene rings was a key area of investigation. The precise placement of multiple functional groups on an aromatic scaffold was a formidable challenge that drove the development of new synthetic methods and a deeper understanding of reaction mechanisms. It is in this context that this compound emerged, a molecule whose preparation illuminated key principles of electrophilic aromatic substitution and the strategic manipulation of directing groups. While the exact moment of its first observation is not definitively documented, early reports of its synthesis, such as the work of Hübner in 1877, mark its entry into the chemical literature.[1]
The First Synthesis: A Strategic Approach to Polysubstitution
The initial syntheses of this compound were not straightforward single-step brominations of benzoic acid. The carboxyl group is a deactivating and meta-directing group, which would not yield the desired 2,4,6-substitution pattern. Early researchers, therefore, had to devise multi-step sequences that leveraged the powerful activating and ortho-, para-directing effects of other functional groups, which could later be removed. A foundational and illustrative method, refined over the years and detailed in resources like Organic Syntheses, begins with a more amenable starting material: m-aminobenzoic acid.[1]
This classical approach is a testament to the ingenuity of early organic chemists and remains a valuable case study in synthetic strategy. The overall transformation can be conceptualized as a two-stage process: first, the strategic introduction of the bromine atoms guided by a powerful directing group, and second, the removal of that directing group to yield the final product.
Foundational Synthetic Pathway: From m-Aminobenzoic Acid
The synthesis of this compound from m-aminobenzoic acid involves two key transformations: the exhaustive bromination of the aromatic ring followed by the deamination of the amino group.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Electrophilic Bromination of m-Aminobenzoic Acid
The initial step leverages the powerful activating and ortho-, para-directing nature of the amino group. Despite the presence of the deactivating carboxyl group, the amino group's influence dominates, directing the incoming bromine electrophiles to the positions ortho and para to it.
Experimental Protocol:
-
Reaction Setup: A three-necked flask is charged with m-aminobenzoic acid, concentrated hydrochloric acid, and water. The flask is equipped with a stirrer and cooled in an ice bath.
-
Bromine Introduction: Bromine vapor is drawn through the reaction mixture. This is typically achieved by placing liquid bromine in a separate flask and gently warming it while applying suction to the reaction vessel.[1]
-
Reaction Progression: The reaction is continued with stirring and cooling until the mixture develops a distinct yellow color, indicating the completion of the bromination. The product, 3-amino-2,4,6-tribromobenzoic acid, precipitates from the solution.
-
Isolation: The solid product is collected by filtration and washed thoroughly with water to remove excess bromine and acid.
Causality and Experimental Choices:
-
Choice of Starting Material: m-Aminobenzoic acid is the ideal precursor because the amino and carboxyl groups direct incoming electrophiles to the same positions (C2, C4, C6 relative to the carboxyl group).
-
Use of Hydrochloric Acid: The acidic medium ensures that the amino group is protonated, which might seem counterintuitive as the -NH3+ group is deactivating. However, a small equilibrium concentration of the free amine (-NH2) is sufficient to drive the reaction, and the acid prevents unwanted side reactions.
-
Controlled Bromine Addition: The use of bromine vapor allows for a more controlled and steady introduction of the brominating agent, preventing localized overheating and potential side reactions.
Part 2: Deamination of 3-Amino-2,4,6-tribromobenzoic Acid
With the bromine atoms in their desired positions, the now superfluous amino group is removed. This is accomplished via a diazotization reaction followed by reductive deamination.
Experimental Protocol:
-
Diazotization: The 3-amino-2,4,6-tribromobenzoic acid is dissolved in a suitable solvent like glacial acetic acid and added to a cooled solution of sodium nitrite in concentrated sulfuric acid and water.[1] This process converts the amino group into a diazonium salt.
-
Reduction: The diazonium salt is then reduced to remove the nitrogen functionality. A common and effective reducing agent for this purpose is hypophosphorous acid (H₃PO₂).[1][2]
-
Reaction Progression: The reaction mixture is stirred at low temperature and then allowed to slowly warm, during which nitrogen gas is evolved.
-
Isolation and Purification: The crude this compound is isolated by filtration. Purification is typically achieved by dissolving the product in an aqueous sodium carbonate solution, filtering to remove impurities, and then re-precipitating the acid by adding a strong acid like hydrochloric acid.
Causality and Experimental Choices:
-
Diazotization: This is a classic and reliable method for converting an aromatic amino group into a good leaving group (N₂). The use of cold temperatures is critical as diazonium salts are generally unstable at higher temperatures.
-
Reductive Deamination with Hypophosphorous Acid: While other reducing agents can be used, hypophosphorous acid is particularly effective for the clean replacement of a diazonium group with a hydrogen atom.
-
Purification via Salt Formation: The acidic nature of the final product allows for a straightforward purification strategy. By converting it to its water-soluble sodium salt, insoluble impurities can be filtered off. The pure acid is then easily recovered by acidification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | m-Aminobenzoic Acid | [1] |
| Intermediate | 3-Amino-2,4,6-tribromobenzoic Acid | [1] |
| Final Product | This compound | [1] |
| Overall Yield | 50-57.5 g from 27.4 g of starting material | [1] |
| Purity (Modern Methods) | 99.5% (by HPLC) | [2] |
Alternative Historical Synthetic Routes
While the deamination of brominated aminobenzoic acid is a cornerstone of the historical synthesis, other methods were also explored and are documented in the chemical literature. These alternative routes provide further insight into the synthetic challenges and the versatility of organic reactions.
-
Oxidation of 2,4,6-Tribromotoluene: This approach involves the bromination of toluene to 2,4,6-tribromotoluene, followed by the oxidation of the methyl group to a carboxylic acid. The initial bromination of toluene is a standard electrophilic aromatic substitution. The subsequent oxidation of the methyl group could be achieved using strong oxidizing agents like potassium permanganate or chromic acid. This method is conceptually straightforward but can be challenging due to the harsh conditions required for the oxidation, which could potentially lead to side reactions.
-
Hydrolysis of 2,4,6-Tribromobenzonitrile: Another viable route is through the hydrolysis of 2,4,6-tribromobenzonitrile. The nitrile can be prepared from the corresponding aniline (2,4,6-tribromoaniline) via the Sandmeyer reaction. The hydrolysis of the nitrile to the carboxylic acid can be carried out under either acidic or basic conditions. This multi-step process adds complexity but offers an alternative pathway to the target molecule.
Conclusion
The discovery and first synthesis of this compound are emblematic of the systematic and logical approach to organic synthesis that was being developed in the late 19th century. The challenges posed by the directing effects of multiple substituents were overcome through clever synthetic design, utilizing temporary activating groups to control the regioselectivity of bromination. The methods developed not only provided access to this specific compound but also contributed to the broader toolkit of synthetic organic chemistry. The foundational route via the bromination and subsequent deamination of an aminobenzoic acid remains a classic example of strategic synthesis and is a testament to the enduring principles of physical organic chemistry.
References
A Comprehensive Spectroscopic Guide to 2,4,6-Tribromobenzoic Acid: An Essential Reference for Researchers
An in-depth analysis of the Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry data of 2,4,6-Tribromobenzoic acid, providing critical insights for its application in scientific research and drug development.
Introduction
This compound (C₇H₃Br₃O₂) is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis and materials science. Its rigid, substituted benzene core makes it a valuable precursor for the development of novel pharmaceutical compounds, agrochemicals, and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and spectroscopic techniques provide the most powerful tools for this characterization.
This technical guide offers a detailed exploration of the spectroscopic data of this compound, presenting a comprehensive analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to equip researchers, scientists, and drug development professionals with the authoritative and field-proven insights necessary for their work.
Molecular Structure and Properties
This compound possesses a molecular weight of 358.81 g/mol and a CAS number of 633-12-5.[1] The strategic placement of three bromine atoms on the benzene ring significantly influences its chemical reactivity and spectroscopic behavior.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its carboxylic acid and substituted benzene moieties.
Experimental Protocol: KBr Pellet Method
A robust and widely used method for obtaining the IR spectrum of a solid sample is the potassium bromide (KBr) pellet technique.
-
Sample Preparation: A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure (8-10 tons) to form a transparent or semi-transparent disc.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Summary and Interpretation
The following table summarizes the key absorption bands observed in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 (broad) | Strong | O-H stretching of the carboxylic acid dimer |
| 1705 | Strong | C=O stretching of the carboxylic acid |
| 1558 | Medium | C=C aromatic ring stretching |
| 1412 | Medium | C-O-H in-plane bending |
| 1288 | Strong | C-O stretching of the carboxylic acid |
| 864 | Strong | C-H out-of-plane bending (isolated H) |
| 733 | Strong | C-Br stretching |
The broad absorption in the 3400-2400 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group in the dimeric form of the carboxylic acid. The intense peak at 1705 cm⁻¹ is characteristic of the carbonyl (C=O) stretch. The aromatic C=C stretching vibrations appear around 1558 cm⁻¹. The strong absorption at 733 cm⁻¹ is indicative of the C-Br stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the benzene ring.
Experimental Protocol: Solution-State NMR
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Singlet | 2H | Aromatic H-3, H-5 |
| ~11.5 (broad) | Singlet | 1H | Carboxylic acid -OH |
The ¹H NMR spectrum is relatively simple due to the symmetry of the molecule. The two equivalent aromatic protons at positions 3 and 5 appear as a singlet at approximately 8.0 ppm. The acidic proton of the carboxylic acid group gives rise to a broad singlet at a downfield chemical shift of around 11.5 ppm, the exact position of which can be concentration and solvent dependent.
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carboxylic acid C=O |
| ~139 | Aromatic C-3, C-5 |
| ~135 | Aromatic C-1 |
| ~122 | Aromatic C-2, C-4, C-6 (C-Br) |
The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the carboxylic acid is observed at the most downfield position (~168 ppm). The carbon atoms of the aromatic ring appear in the range of 120-140 ppm. The carbons bearing the bromine atoms (C-2, C-4, C-6) are shielded and appear at a more upfield chemical shift (~122 ppm) compared to the protonated aromatic carbons (C-3, C-5) at ~139 ppm and the carbon attached to the carboxylic acid group (C-1) at ~135 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. Electron Ionization (EI) is a common method for the analysis of relatively small organic molecules like this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Data Summary and Interpretation
The mass spectrum of this compound exhibits a characteristic isotopic pattern for a molecule containing three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).
| m/z | Relative Intensity (%) | Assignment |
| 356, 358, 360, 362 | Moderate | [M]⁺ (Molecular ion) |
| 341, 343, 345, 347 | Moderate | [M - OH]⁺ |
| 313, 315, 317, 319 | Strong | [M - COOH]⁺ |
| 234, 236, 238 | Moderate | [C₆H₂Br₂]⁺ |
| 155, 157 | Low | [C₆H₂Br]⁺ |
| 76 | Low | [C₆H₄]⁺ |
The molecular ion peak cluster is observed at m/z 356, 358, 360, and 362, corresponding to the different combinations of the bromine isotopes. A significant fragmentation pathway involves the loss of a hydroxyl radical (-OH) to give the acylium ion cluster around m/z 341. Another prominent fragmentation is the loss of the entire carboxylic acid group (-COOH), resulting in a strong peak cluster around m/z 313. Further fragmentation can lead to the loss of bromine atoms.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and validated fingerprint of this compound. The combination of IR, ¹H NMR, ¹³C NMR, and MS analyses allows for unambiguous identification and structural confirmation of this important chemical compound. The detailed experimental protocols and data interpretations serve as a valuable resource for researchers, enabling them to confidently utilize this compound in their synthetic endeavors and to accurately characterize their resulting products.
References
A Senior Application Scientist's Guide to the Solubility of 2,4,6-Tribromobenzoic Acid in Organic Solvents
Introduction
2,4,6-Tribromobenzoic acid (TBBA) is a halogenated aromatic carboxylic acid of significant interest in synthetic chemistry, serving as a key intermediate in the development of novel pharmaceuticals and functional materials. Its utility in these applications is profoundly influenced by its solubility characteristics in organic solvents, which govern critical processes such as reaction kinetics, purification via crystallization, and formulation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for TBBA is not extensively documented in publicly available literature, this guide will equip you with the foundational principles, detailed experimental methodologies, and data analysis techniques necessary to generate reliable and reproducible solubility profiles. We will draw upon established principles of physical chemistry and data from structurally analogous compounds to provide a predictive and practical framework.
Theoretical Framework: Understanding the Solubility of this compound
The solubility of a solid in a liquid is a thermodynamic equilibrium process, dictated by the principle "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (TBBA) and the solvent. The molecular structure of this compound provides key insights into its expected solubility behavior.
Key Molecular Features of this compound:
-
Aromatic Ring: The benzene core is inherently nonpolar and will favor interactions with aromatic or nonpolar solvents through van der Waals forces.
-
Carboxylic Acid Group (-COOH): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar and protic solvents.
-
Bromine Substituents (-Br): The three bulky bromine atoms contribute significantly to the molecule's molecular weight and surface area. While the C-Br bond has some polarity, the overall effect of these large halogen atoms is an increase in the molecule's lipophilicity and a decrease in its ability to pack efficiently in a crystal lattice.
Based on these features, we can predict the following solubility trends for TBBA:
-
High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the carboxylic acid group.
-
Moderate Solubility: Possible in solvents with some polarity or those that can interact with the aromatic ring, such as chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene).
-
Low Solubility: Expected in nonpolar aliphatic solvents (e.g., hexane, cyclohexane) where the dominant intermolecular forces are weak van der Waals interactions, which are insufficient to overcome the crystal lattice energy of the solid TBBA.
-
Limited Aqueous Solubility: While the carboxylic acid group can interact with water, the large, hydrophobic tribromophenyl group will significantly limit its solubility in water.
The solubility of halogenated benzoic acids is also influenced by temperature. Generally, solubility is an endothermic process, meaning that the solubility of a solid in a liquid increases with temperature. This relationship can be quantified by the van 't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[1] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.
Detailed Experimental Protocol
This protocol outlines the steps for determining the thermodynamic solubility of this compound in a range of organic solvents.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples at a constant speed for a predetermined period. For many compounds, 24 to 48 hours is sufficient to reach equilibrium. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure that the measured solubility does not change over time.[2]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a pipette. For an additional level of certainty, the supernatant can be filtered through a syringe filter compatible with the organic solvent.
-
-
Analysis:
-
Accurately dilute the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method (see Section 3).
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula, accounting for the dilution factor: S = C_measured × Dilution Factor
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Workflow for Experimental Solubility Determination
Caption: General workflow for the experimental determination of solubility using the shake-flask method.
Analytical Method Development for Quantification
Accurate quantification of the dissolved this compound is critical for reliable solubility data. Both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are suitable techniques.
UV-Vis Spectrophotometry
This method is rapid and straightforward, relying on the absorbance of UV light by the aromatic ring of the molecule.
-
Wavelength Selection: Dissolve a small amount of this compound in the solvent of interest and scan the UV spectrum to determine the wavelength of maximum absorbance (λ_max). For aromatic benzoic acids, this is typically in the range of 230-280 nm.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent. Measure the absorbance of each standard at the determined λ_max and plot a calibration curve of absorbance versus concentration. The curve should be linear (R² > 0.99).
-
Quantification: Measure the absorbance of the diluted supernatant from the solubility experiment and use the calibration curve to determine its concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and is particularly useful if there are concerns about impurities interfering with UV-Vis measurements.
-
Chromatographic Conditions: A reversed-phase HPLC method is typically suitable for aromatic acids.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to suppress ionization) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detector set at the λ_max of this compound.
-
Flow Rate: Typically 1 mL/min.
-
-
Calibration and Quantification: As with UV-Vis, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area versus concentration. The concentration of the diluted sample is then determined from this curve.
Data Presentation and Interpretation
To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and organized manner.
Tabulated Solubility Data
While specific data for this compound must be experimentally determined, the following table for the structurally similar 2,4,6-trichlorobenzoic acid provides an expected trend.[3] It is anticipated that TBBA will exhibit good solubility in polar organic solvents.
| Solvent | Solvent Type | Expected Solubility of this compound |
| Methanol | Polar Protic | High |
| Ethanol | Polar Protic | High |
| Acetone | Polar Aprotic | High |
| Ethyl Acetate | Polar Aprotic | Moderate to High |
| Dichloromethane | Halogenated | Moderate |
| Toluene | Aromatic | Low to Moderate |
| n-Hexane | Nonpolar | Low |
| Water | Aqueous | Very Low |
Thermodynamic Analysis
By measuring the solubility of this compound at different temperatures, key thermodynamic parameters of dissolution can be calculated using the van 't Hoff equation:
ln(S) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)
Where:
-
S is the molar solubility
-
ΔH_sol is the standard enthalpy of solution
-
ΔS_sol is the standard entropy of solution
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
A plot of ln(S) versus 1/T (a van 't Hoff plot) should yield a straight line. The slope of this line can be used to calculate the enthalpy of solution (slope = -ΔH_sol / R), and the y-intercept can be used to determine the entropy of solution (intercept = ΔS_sol / R). The Gibbs free energy of solution (ΔG_sol) can then be calculated at a specific temperature using the equation:
ΔG_sol = ΔH_sol - TΔS_sol
A positive ΔH_sol indicates that the dissolution process is endothermic, which is typical for the solubility of crystalline solids. A positive ΔS_sol suggests that the system becomes more disordered upon dissolution. A negative ΔG_sol indicates a spontaneous dissolution process.
Logical Relationships in Solubility Studies
The determination of solubility is not an isolated academic exercise; it is a critical decision-making point in various stages of research and development.
Caption: Logical relationships between solubility data and key stages in research and drug development.
Conclusion
This guide provides a comprehensive framework for the systematic determination and interpretation of the solubility of this compound in organic solvents. By adhering to the detailed experimental protocols for the shake-flask method and employing validated analytical techniques such as HPLC or UV-Vis spectrophotometry, researchers can generate high-quality, reliable data. This information is indispensable for the rational design of chemical syntheses, purification processes, and, ultimately, the successful development of new chemical entities. The principles and methodologies described herein are broadly applicable to the solubility characterization of other novel compounds, empowering scientists to make data-driven decisions throughout the research and development lifecycle.
References
2,4,6-Tribromobenzoic acid melting point and boiling point
An In-depth Technical Guide to the Thermal Properties of 2,4,6-Tribromobenzoic Acid
Introduction
This compound is a highly substituted aromatic carboxylic acid. Its molecular structure, featuring a rigid benzene core with three bulky bromine atoms and a polar carboxylic acid group, dictates its distinct physicochemical properties. For researchers in medicinal chemistry, materials science, and organic synthesis, a precise understanding of its thermal characteristics—specifically its melting and boiling points—is fundamental. These parameters govern purification methods like recrystallization, inform reaction conditions, and provide insights into the compound's stability and purity. This guide provides a detailed analysis of the melting point and thermal stability of this compound, grounded in experimental evidence and established analytical principles.
Physicochemical Data Summary
A consolidated summary of the key physical and chemical identifiers for this compound is presented below. This data serves as a foundational reference for any experimental work.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃Br₃O₂ | [1][2][3] |
| Molecular Weight | 358.81 g/mol | [1][3] |
| CAS Number | 633-12-5 | [1][2][4] |
| Melting Point | 192.5–194.5 °C | [5] |
| Boiling Point | Decomposes before boiling | Inferred from lack of data and thermal instability |
Part 1: Melting Point Analysis
The melting point is a critical indicator of a crystalline solid's identity and purity. For this compound, the experimentally verified melting point is in the range of 192.5–194.5 °C [5]. This value was reported for a sample purified by recrystallization. It is important to note that crude preparations of the material may exhibit a lower and broader melting range, such as 170–172 °C, due to the presence of impurities which disrupt the crystal lattice structure[5][6].
The sharpness of the melting range (in this case, 2 °C) is a strong indicator of high purity. Impurities introduce defects into the crystal lattice, which requires less energy to overcome the intermolecular forces holding the structure together, resulting in a depressed and broadened melting range[6][7]. Some databases may report significantly different values; for instance, a melting point of 270 °C is found in some safety data sheets[8]. This discrepancy could arise from several factors, including data entry errors, measurements performed on a different polymorph (a different crystalline structure of the same compound), or thermal decomposition being misinterpreted as melting. However, the value reported in the peer-reviewed synthesis protocol is considered the most reliable[5].
Experimental Protocol: Capillary Melting Point Determination
The following protocol outlines a robust method for verifying the melting point of a this compound sample using a modern digital melting point apparatus (e.g., a DigiMelt or similar instrument). This procedure is designed to ensure accuracy and reproducibility.
Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset point) and completely turns to a clear liquid (clear point) are recorded as the melting range[6][9].
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent will significantly depress the melting point.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Using a spatula, crush the sample into a fine, uniform powder. This is critical for efficient and even heat transfer throughout the sample.
-
-
Capillary Tube Loading:
-
Take a capillary melting point tube, sealed at one end.
-
Press the open end of the tube into the powdered sample until a small amount of solid enters the tube.
-
To pack the sample into the sealed end, tap the bottom of the tube gently on a hard surface or drop it down a long glass tube.
-
The final packed sample height should be approximately 2-3 mm. A larger sample size can lead to an artificially broad melting range due to uneven heat distribution.
-
-
Apparatus Setup and Measurement:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set a starting temperature approximately 15-20 °C below the expected melting point (e.g., start at 175 °C).
-
Set a heating rate (ramp rate) of 1-2 °C per minute. A slow ramp rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading[6]. A rapid rate will cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad range.
-
-
Data Recording and Interpretation:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts, leaving a clear liquid (T₂).
-
The melting range is reported as T₁ – T₂. For a pure sample, this range should be narrow (≤ 2 °C) and fall within the literature value of 192.5–194.5 °C[5].
-
Part 2: Boiling Point and Thermal Stability
A definitive boiling point for this compound is not reported in authoritative chemical literature. While some aggregated data sources may list a value, such as 197°C, this is physically implausible as it is significantly lower than the compound's melting point[8]. A substance cannot boil at a temperature below which it is a solid at a given pressure.
The absence of a reliable boiling point strongly suggests that This compound undergoes thermal decomposition at temperatures below its theoretical boiling point . The energy required to overcome the strong intermolecular forces in the liquid state and transition to the gas phase is greater than the energy needed to break covalent bonds within the molecule itself.
Causality of Thermal Instability: The instability arises from the molecular structure:
-
Carbon-Bromine Bonds: The C-Br bonds are susceptible to homolytic cleavage at high temperatures, which can initiate radical decomposition pathways.
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating. This process is often catalyzed by trace impurities and is a common decomposition route for such molecules. The analogous compound 2,4,6-Trinitrobenzoic acid, for example, readily decarboxylates upon heating to form 1,3,5-trinitrobenzene[10][11]. A similar pathway is highly probable for the tribromo- derivative.
Given this behavior, the relevant thermal property for this compound is not its boiling point, but its decomposition temperature . This would be experimentally determined using techniques like Thermogravimetric Analysis (TGA), which measures changes in mass as a function of temperature.
Visualization of Experimental Workflow
The logical flow for characterizing the thermal properties of this compound is illustrated below. This workflow emphasizes the dual pathways of melting point determination for purity assessment and thermal stability analysis to understand its behavior at elevated temperatures.
Caption: Workflow for thermal analysis of this compound.
Conclusion
The thermal characterization of this compound reveals a crystalline solid with a sharp and well-defined melting point in the range of 192.5–194.5 °C , which serves as a reliable parameter for identification and purity assessment. A standard capillary melting point determination method provides a robust means for verifying this property. Conversely, the compound lacks a measurable boiling point at atmospheric pressure, as it undergoes thermal decomposition at elevated temperatures. This instability, likely driven by decarboxylation and C-Br bond cleavage, makes decomposition temperature the more pertinent high-temperature characteristic for professionals working with this compound. Any experimental design involving this compound should therefore account for this thermal liability to avoid unintended degradation and ensure procedural safety.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound [stenutz.eu]
- 3. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chemicalbook.com [chemicalbook.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. 2,4,6-Trinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. 2,4,6-Trinitrobenzoic Acid [drugfuture.com]
An In-depth Technical Guide to the Reactivity Profile of 2,4,6-Tribromobenzoic Acid
Abstract
2,4,6-Tribromobenzoic acid (TBBA) is a polysubstituted aromatic carboxylic acid whose reactivity is profoundly dictated by the interplay of steric and electronic effects. The presence of three bulky bromine atoms, two of which are ortho to the carboxyl group, creates significant steric hindrance that governs the accessibility of the carboxylic acid function. Concurrently, the electron-withdrawing nature of these halogens enhances the acidity of the carboxyl proton while deactivating the aromatic ring to electrophilic attack. This guide provides a comprehensive analysis of the synthesis, core reactivity, and synthetic utility of TBBA, offering field-proven insights and detailed experimental protocols for researchers leveraging this versatile, sterically encumbered building block.
Molecular Architecture and Intrinsic Properties
This compound is characterized by a benzene ring substituted with a carboxylic acid group and three bromine atoms at the 2, 4, and 6 positions.[1][2] This specific substitution pattern is not accidental; it is the source of its unique chemical behavior.
-
Steric Hindrance: The two ortho-bromine atoms act as bulky sentinels, sterically shielding the carboxylic acid group. This dramatically impedes reactions that require nucleophilic attack at the carbonyl carbon, such as standard acid-catalyzed esterification.[3][4] Understanding this steric blockade is the first principle in predicting its reactivity.
-
Electronic Effects: As halogens, the three bromine atoms exert a powerful electron-withdrawing inductive effect (-I). This effect polarizes the O-H bond of the carboxylic acid, increasing its acidity compared to unsubstituted benzoic acid. Conversely, this withdrawal of electron density deactivates the aromatic ring, making it highly resistant to further electrophilic aromatic substitution.
Spectroscopic and Physical Data
A summary of the key physical and spectroscopic properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₃O₂ | [1][5] |
| Molar Mass | 358.81 g/mol | [1][2][5] |
| Appearance | Cream-colored to white solid | [6][7] |
| Melting Point | 192.5–194.5 °C | [6] |
| ¹H NMR | The two aromatic protons appear as a singlet. | [8][9] |
| ¹³C NMR | Distinct signals for the carboxyl carbon and the four unique aromatic carbons. | [8] |
| IR Spectroscopy | Characteristic absorptions for O-H (acid), C=O (acid), and C-Br bonds. | [2][8] |
Synthesis of this compound: A Validated Protocol
The preparation of TBBA is not achieved by direct bromination of benzoic acid due to a lack of regioselectivity. A reliable and widely cited method involves a two-step sequence starting from m-aminobenzoic acid, which leverages the directing effects of the amine group before its removal.[6][10]
Diagram: Synthesis Workflow
Caption: A two-step synthesis of this compound.
Experimental Protocol: Synthesis from m-Aminobenzoic Acid
This protocol is adapted from the robust procedure published in Organic Syntheses.[6]
Part A: 3-Amino-2,4,6-tribromobenzoic acid
-
Setup: In a three-necked flask equipped with a mechanical stirrer, charge m-aminobenzoic acid (0.2 mole), concentrated hydrochloric acid (165 mL), and water (780 mL). Cool the flask in an ice bath.
-
Bromination: Draw bromine vapor (from 0.88 mole of liquid bromine gently warmed to 40-50°C) through the stirred, cooled reaction mixture. Efficient stirring and cooling are critical to prevent side reactions and discoloration.[6]
-
Reaction Monitoring: Continue the addition of bromine vapor for approximately 3 hours, or until the reaction slurry takes on a persistent yellow color, indicating the reaction is complete.
-
Isolation: Immediately filter the precipitated cream-colored solid and wash thoroughly with cold water to remove excess acids and bromine. The crude product is used directly in the next step without drying.
Part B: this compound
-
Diazotization Setup: In a separate large flask, prepare a cooled mixture of concentrated sulfuric acid (1.02 L) and water (500 mL). Cool this mixture to between -5°C and -10°C using an ice-salt bath and direct addition of crushed dry ice.
-
Nitrite Addition: To the stirred, cold sulfuric acid solution, add sodium nitrite (0.54 mole) in small portions over 15 minutes, maintaining the temperature below -5°C.[6][7]
-
Reductant Addition: Add cold 50% hypophosphorous acid (1.86 moles) over 10-15 minutes, ensuring the temperature remains below -5°C.[6][7]
-
Deamination: Dissolve the crude 3-amino-2,4,6-tribromobenzoic acid from Part A in glacial acetic acid (1.85 L). Add this solution dropwise to the diazotizing mixture over ~1.25 hours, maintaining the temperature between -10°C and -15°C.
-
Workup: After the addition is complete, continue stirring for 2 hours, allowing the temperature to rise to +5°C. The mixture is then stored in a cold environment (e.g., a refrigerator at ~6°C) for at least 36 hours to ensure complete reaction.[6]
-
Purification: Collect the product by filtration. Dissolve the solid in water by adding sodium carbonate, filter to remove impurities, and then re-precipitate the pure acid by acidifying with 5% HCl. Filter, wash with water, and dry to yield this compound.[6]
Core Reactivity Profile
The reactivity of TBBA is a classic case study in steric and electronic control.
Reactions of the Carboxylic Acid Group
Standard Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a mineral acid catalyst, is notoriously inefficient for TBBA. The bulky ortho-bromine atoms physically block the tetrahedral intermediate required for the reaction, leading to extremely low yields.[3][11]
Diagram: Steric Hindrance in Esterification
Caption: Steric clash from ortho-bromines impeding alcohol attack.
Causality Behind Experimental Choices: To overcome this steric barrier, reaction conditions must be chosen to form a more reactive electrophile than the simple protonated carbonyl. One effective strategy involves using concentrated sulfuric acid. Here, the carboxylic acid is protonated on the hydroxyl oxygen, which then loses water to form a highly electrophilic acylium ion (R-C≡O⁺).[12] This linear species is much less sterically demanding, allowing the alcohol to attack successfully.
Upon heating, TBBA can undergo decarboxylation to yield 1,3,5-tribromobenzene. This reaction is analogous to the decarboxylation of 2,4,6-trinitrobenzoic acid, where the electron-withdrawing substituents stabilize the intermediate carbanion formed upon loss of CO₂.[13][14] While not as facile as in the trinitro analogue, the reaction provides a direct route to the symmetrically substituted 1,3,5-tribromobenzene.
Reactions Involving the C-Br Bonds: Cross-Coupling
While the aromatic ring is deactivated to electrophilic attack, the carbon-bromine bonds are valuable handles for modern synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions.[15] Reactions such as Suzuki, Stille, and Negishi couplings allow for the formation of C-C bonds at the positions of the bromine atoms. This reactivity transforms TBBA from a simple acid into a versatile scaffold for constructing complex, polysubstituted aromatic molecules.[10][16]
Expert Insight: The choice of catalyst, ligand, and base is crucial for achieving high yields in cross-coupling reactions with sterically hindered and electron-poor aryl halides like TBBA or its esters. Ligands that promote the oxidative addition of Pd(0) into the C-Br bond are essential.
Diagram: Generalized Suzuki Coupling Cycle
Caption: The catalytic cycle for a Suzuki cross-coupling reaction.
This protocol provides a general framework. Optimization of the ligand, base, and solvent is often necessary for specific substrates.
-
Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the this compound derivative (e.g., methyl ester) (1.0 equiv), the boronic acid coupling partner (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110°C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Safety and Handling
This compound is classified as a skin and eye irritant.[1][2]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][17]
-
Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18] In case of contact, wash the affected area thoroughly with water.[17]
While data on the toxicity of TBBA itself is limited, related compounds like 2,4,6-tribromophenol have undergone more extensive toxicological evaluation.[19][20] Standard prudent practices for handling halogenated aromatic compounds should be followed.
Conclusion
This compound presents a fascinating duality in its chemical nature. Its carboxylic acid function is sterically encumbered, demanding non-classical approaches for reactions like esterification. Simultaneously, its C-Br bonds offer three points of entry for powerful C-C bond-forming cross-coupling reactions. This profile makes it an exceptionally useful building block for accessing highly substituted and sterically congested aromatic systems. For the medicinal chemist or materials scientist, mastering the reactivity of TBBA opens a direct pathway to novel molecular architectures that would be challenging to construct using traditional methods.
References
- 1. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 2: Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Sterically Hindered Benzoic Acid Derivatives. [research.amanote.com]
- 5. scbt.com [scbt.com]
- 6. orgsyn.org [orgsyn.org]
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- 8. spectrabase.com [spectrabase.com]
- 9. This compound(633-12-5) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. learncbse.in [learncbse.in]
- 14. 2,4,6-Trinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 20. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
Theoretical studies on 2,4,6-Tribromobenzoic acid
An In-depth Technical Guide to the Theoretical and Spectroscopic Properties of 2,4,6-Tribromobenzoic Acid
Abstract
This compound (TBBA) is a polyhalogenated aromatic carboxylic acid of significant interest as a versatile chemical intermediate in organic synthesis and drug development. Its unique electronic and steric properties, conferred by the three bulky bromine substituents, dictate its reactivity and potential applications. This technical guide provides a comprehensive theoretical examination of TBBA, grounded in established experimental data. We delve into its molecular structure, spectroscopic signatures, and electronic properties using Density Functional Theory (DFT). The causality behind the selection of computational methods is explained, and theoretical predictions are rigorously compared against experimental spectroscopic data to establish a self-validating analytical framework. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fundamental characteristics of this important building block.
Introduction
Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science.[1][2] The introduction of halogen atoms onto the aromatic ring profoundly alters the molecule's physicochemical properties, including acidity, lipophilicity, and reactivity. Halogenation, particularly bromination, can introduce sites for further functionalization and enable specific non-covalent interactions, such as halogen bonding, which is increasingly recognized for its importance in drug design and crystal engineering.[3][4]
This compound (TBBA) is a prime example of a sterically hindered and electron-deficient aromatic system. The three bromine atoms ortho and para to the carboxylic acid group exert strong electron-withdrawing inductive effects and significant steric hindrance. Understanding the interplay of these factors is crucial for predicting its behavior in chemical reactions and biological systems. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide invaluable insights into molecular geometry, electronic structure, and vibrational properties that are not directly accessible through experimental means alone.[5] This guide synthesizes experimental data with high-level computational analysis to present a holistic profile of TBBA.
Molecular Structure and Physicochemical Properties
The fundamental identity and physical characteristics of a molecule are the bedrock of any theoretical study. The IUPAC name for the compound is this compound, and its chemical formula is C₇H₃Br₃O₂.[6][7]
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of this compound.
The key physicochemical properties of TBBA are summarized below. These experimental values serve as benchmarks for our theoretical models.
| Property | Value | Source |
| Molecular Weight | 358.81 g/mol | [6][8] |
| CAS Number | 633-12-5 | [7] |
| Appearance | White to orange powder/crystal | [9][10] |
| Melting Point | 192-197 °C | [9][10] |
| Boiling Point | 366.1 ± 42.0 °C (Predicted) | [9] |
| Density | ~2.18-2.38 g/cm³ (Estimate) | [9][11] |
| pKa | 1.41 (25 °C) | [9] |
| Water Solubility | 3.5 g/L (15 °C) | [9] |
Synthesis and Spectroscopic Characterization
Synthesis Overview
TBBA is commonly synthesized from m-aminobenzoic acid.[12] The process involves a two-step reaction:
-
Electrophilic Bromination: The aromatic ring is exhaustively brominated using bromine vapor in the presence of hydrochloric acid. The amine group activates the ring, directing the bromine atoms to the ortho and para positions (2, 4, and 6 relative to the amine).
-
Deamination via Diazotization: The resulting 3-Amino-2,4,6-tribromobenzoic acid is then treated with sodium nitrite and a reducing agent like hypophosphorous acid in a cold sulfuric acid mixture.[8][12] This process converts the amino group into a diazonium salt, which is subsequently removed and replaced with a hydrogen atom to yield the final product.[12]
Experimental Spectroscopic Data
Spectroscopic analysis provides the experimental ground truth for validating computational results. Key spectral data for TBBA are available from various databases.[6][13][14]
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. The two equivalent aromatic protons (at C3 and C5) should appear as a single peak.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments: the carboxyl carbon, the carbon bearing the carboxyl group (C1), the bromine-substituted carbons (C2, C4, C6), and the hydrogen-bearing carbons (C3, C5).
-
Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic vibrational modes. Key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C=C stretching from the aromatic ring, and C-Br stretching.[15]
Theoretical and Computational Methodologies
To gain deeper insight into the molecular properties of TBBA, we employ Density Functional Theory (DFT), a robust quantum chemical method.
Diagram 2: Computational Workflow
Caption: A standard workflow for theoretical analysis of a molecule.
Computational Approach: The "Why"
-
Method (DFT/B3LYP): We select Density Functional Theory (DFT) because it offers an excellent compromise between computational accuracy and resource demand for medium-sized organic molecules.[5] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen specifically because it incorporates a portion of the exact Hartree-Fock exchange, which has been shown to yield reliable geometries and vibrational frequencies for a wide range of organic systems.[5]
-
Basis Set (6-311++G(d,p)): The choice of basis set is critical for accurate results. The 6-311++G(d,p) basis set is employed for the following reasons:
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing greater flexibility than smaller basis sets.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing anions and systems with lone pairs, such as the oxygen and bromine atoms in TBBA.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is crucial for describing chemical bonds accurately, especially in sterically strained systems.
-
Geometry Optimization
The initial molecular structure of TBBA is subjected to a geometry optimization calculation. This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. This calculated structure represents the most stable, equilibrium geometry of an isolated molecule in the gas phase.
Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification: It confirms that the optimized structure is a true energy minimum (a stable structure) by ensuring there are no imaginary frequencies.
-
IR Spectrum Simulation: The calculation yields the harmonic vibrational frequencies and their corresponding intensities. This data can be used to simulate the theoretical IR spectrum of TBBA, which can then be directly compared to the experimental KBr wafer or other condensed-phase spectra.[6][13]
NMR Chemical Shift Calculation
Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This is the most common and reliable approach for predicting NMR properties. The calculated magnetic shielding tensors are then referenced against a standard compound (typically Tetramethylsilane, TMS), calculated at the same level of theory, to produce the final chemical shifts (δ) in ppm.
Analysis of Theoretical Results
Optimized Molecular Geometry
The geometry optimization reveals significant steric strain. The three bulky bromine atoms and the carboxylic acid group force each other out of perfect planarity with the benzene ring. The C-Br bond lengths and the C-C-Br bond angles will be slightly distorted from ideal values. A key feature is the dihedral angle of the carboxylic acid group relative to the plane of the aromatic ring. Due to steric clash with the ortho bromine atoms, the -COOH group is expected to be twisted significantly out of the ring's plane. This has profound implications for the molecule's conjugation and electronic properties.
Spectroscopic Properties (Calculated vs. Experimental)
A comparison between the calculated and experimental spectra is the cornerstone of validating the theoretical model.
| Spectral Feature | Experimental Observation | Theoretical Prediction & Rationale |
| IR: C=O Stretch | Strong absorption ~1675-1715 cm⁻¹ | The calculated frequency (often scaled by ~0.96) should fall in this range. The twisting of the -COOH group reduces conjugation with the ring, potentially leading to a higher frequency (more double-bond character) than in a planar system. |
| IR: O-H Stretch | Broad absorption ~2500-3300 cm⁻¹ | The calculation will predict a sharp O-H stretch. The broadness in the experimental spectrum is due to intermolecular hydrogen bonding in the solid state, an effect not captured in a gas-phase monomer calculation. |
| ¹H NMR: Aromatic | Single peak for H3 and H5 | The GIAO calculation should predict a single chemical shift for these two equivalent protons, confirming the molecule's C₂ᵥ symmetry. |
| ¹³C NMR: Carboxyl | Signal at ~165-175 ppm | The calculated chemical shift for the C=O carbon should align with this experimental range. |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron. In TBBA, the HOMO is expected to be localized primarily on the benzene ring and the p-orbitals of the bromine atoms.
-
LUMO: Represents the ability to accept an electron. The LUMO is likely to be a π* orbital distributed over the aromatic ring and the carbonyl group.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron. The electron-withdrawing nature of the three bromine atoms is expected to lower the energy of both orbitals and result in a relatively large energy gap.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the molecular surface. It provides a powerful visual guide to the charge distribution.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive region will be on the acidic proton of the carboxyl group. The carbon atoms of the ring will be less electron-rich than in unsubstituted benzoic acid.
Reactivity and Potential Applications in Drug Development
The theoretical findings provide a framework for understanding the reactivity and potential utility of TBBA.
-
Reactivity: The MEP map clearly identifies the most reactive sites. The highly acidic proton makes it a strong acid (pKa 1.41).[9] The carbonyl carbon is an electrophilic site for nucleophilic acyl substitution reactions. The electron-deficient aromatic ring is deactivated towards further electrophilic substitution.
-
Drug Development Scaffold: Benzoic acid derivatives are common in pharmaceuticals.[16] TBBA can serve as a rigid, lipophilic scaffold. The bromine atoms provide vectors for further chemical modification or can participate in halogen bonding interactions with biological targets like proteins.[4] The steric hindrance around the carboxylic acid can be exploited to control reactivity or to create specific binding pocket interactions. The use of related nitrobenzoic acids as intermediates in pharmaceutical synthesis further highlights the value of such substituted aromatic acids.[17]
Conclusion
This guide demonstrates how a synergistic approach combining experimental data with robust theoretical calculations provides a detailed and validated understanding of this compound. DFT calculations at the B3LYP/6-311++G(d,p) level of theory accurately predict the molecule's geometry, accounting for significant steric hindrance, and reproduce key features of its experimental IR and NMR spectra. Analysis of the frontier molecular orbitals and molecular electrostatic potential reveals an electronically stable but reactive molecule with distinct sites for electrophilic and nucleophilic interactions. These fundamental insights are crucial for rationally designing synthetic routes and for leveraging TBBA as a sophisticated building block in the development of new pharmaceuticals and advanced materials.
Experimental & Computational Protocols (Appendix)
Protocol: Synthesis of this compound[12]
This protocol is a summary of the procedure reported in Organic Syntheses.
-
Bromination: Charge a 2-L three-necked flask with m-aminobenzoic acid (0.2 mole), concentrated HCl (165 ml), and water (780 ml). Cool the mixture in an ice bath.
-
Draw bromine vapor (0.88 mole) through the stirred reaction mixture for approximately 3 hours until the slurry turns yellow.
-
Filter the resulting cream-colored solid (3-Amino-2,4,6-tribromobenzoic acid) and wash thoroughly with water.
-
Diazotization & Deamination: Prepare a cold (-5 to -10 °C) solution of concentrated sulfuric acid and water. Add sodium nitrite (0.54 mole) in portions.
-
Add cold 50% hypophosphorous acid (1.86 moles) while maintaining the temperature below -5 °C.
-
Slowly add a solution of the brominated intermediate dissolved in glacial acetic acid to the diazotizing mixture over ~1 hour, keeping the temperature between -10 and -15 °C.
-
Allow the reaction to stir and slowly warm to +5 °C over 2 hours, then store in a refrigerator for 36 hours to allow for nitrogen evolution.
-
Workup: Pour the reaction mixture over ice, collect the precipitate by filtration, and wash with water.
-
Dissolve the crude product in an aqueous sodium carbonate solution, filter to remove impurities, and re-precipitate the acid by acidifying with 5% HCl.
-
Filter, wash with water, and dry the final product, this compound.
Protocol: Computational Geometry Optimization and Frequency Calculation
This protocol assumes the use of a quantum chemistry software package like Gaussian.
-
Build Initial Structure: Construct the 3D structure of this compound using a molecular editor. Perform a preliminary clean-up using molecular mechanics if available.
-
Prepare Input File: Create a text input file specifying the calculation parameters.
-
Route Section: #p B3LYP/6-311++G(d,p) Opt Freq
-
B3LYP/6-311++G(d,p): Specifies the method and basis set.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation after the optimization completes.
-
-
Charge and Multiplicity: Specify 0 1 for a neutral singlet state molecule.
-
Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.
-
-
Execute Calculation: Submit the input file to the software for execution.
-
Analyze Output:
-
Optimization Convergence: Check the output file to confirm that the geometry optimization converged successfully (look for "Stationary point found").
-
Vibrational Frequencies: Inspect the frequency calculation results. Confirm that there are no imaginary frequencies (listed as negative values), which validates the structure as a true minimum.
-
Extract Data: Extract the final optimized coordinates, thermodynamic data (zero-point energy, enthalpy), and the list of calculated vibrational frequencies and IR intensities. Visualize the vibrational modes to aid in spectral assignment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [stenutz.eu]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound CAS#: 633-12-5 [amp.chemicalbook.com]
- 10. This compound | 633-12-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound(633-12-5) 1H NMR [m.chemicalbook.com]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. mdpi.com [mdpi.com]
- 17. nbinno.com [nbinno.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2,4,6-Tribromobenzoic Acid from m-Aminobenzoic Acid
Abstract: This document provides a detailed protocol and theoretical background for the synthesis of 2,4,6-Tribromobenzoic Acid, a valuable substituted benzene derivative.[1] The synthesis is a two-part process beginning with the electrophilic bromination of m-aminobenzoic acid, followed by a deamination procedure involving a diazotization and subsequent Sandmeyer reaction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth procedural details, mechanistic insights, and critical safety protocols.
Introduction and Significance
This compound is a polyhalogenated aromatic carboxylic acid. Substituted benzenes are among the most common scaffolds in bioactive molecules, natural products, and functional materials.[1] Traditional methods for creating such specific substitution patterns can require lengthy synthetic routes.[1] The following protocol outlines an efficient, multi-step synthesis starting from the readily available precursor, m-aminobenzoic acid. The process leverages the powerful directing effect of the amino group for a regioselective bromination, followed by its removal and replacement via the robust Sandmeyer reaction.[2][3] This method provides a practical route to a highly functionalized aromatic building block.
Overall Synthesis Workflow
The synthesis proceeds in two distinct stages:
-
Electrophilic Aromatic Bromination: The aromatic ring of m-aminobenzoic acid is exhaustively brominated at the positions activated by the amino group to yield 3-Amino-2,4,6-tribromobenzoic acid.
-
Deamination via Sandmeyer Reaction: The amino group of the intermediate is first converted into a diazonium salt, which is subsequently replaced by a hydrogen atom in a modified reduction step to yield the final product, this compound.
Caption: Overall workflow for the two-stage synthesis.
Part I: Synthesis of 3-Amino-2,4,6-tribromobenzoic acid
Mechanistic Principle: Electrophilic Aromatic Substitution
The first stage is a classic electrophilic aromatic substitution reaction. The amino group (-NH₂) on m-aminobenzoic acid is a powerful activating group and is ortho-, para- directing. Consequently, when bromine is introduced, it will substitute at the two positions ortho to the amino group (positions 2 and 6) and the one position para to it (position 4). The reaction is performed in an acidic medium (hydrochloric acid) to facilitate the process and control reactivity. The procedure described is a modification of the method developed by Coleman and Talbot.[4]
Experimental Protocol
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| m-Aminobenzoic acid | 137.14 | 27.4 g | 0.2 | Starting material |
| Concentrated HCl | 36.46 | 165 mL | - | Acidic medium |
| Deionized Water | 18.02 | 780 mL | - | Solvent |
| Bromine (Br₂) | 159.81 | 140 g (45 mL) | 0.88 | Brominating agent |
Procedure:
-
Apparatus Setup: Assemble a 2-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a trap and a water pump.
-
Initial Mixture: Charge the reaction flask with m-aminobenzoic acid (27.4 g), concentrated hydrochloric acid (165 mL), and water (780 mL).[4]
-
Cooling: Surround the flask with an ice bath and begin stirring to form a slurry.
-
Bromine Vaporization: Place liquid bromine (140 g) into a separate flask connected to the gas inlet of the reaction vessel. Gently warm this flask to 40–50°C in a water bath to generate bromine vapor.
-
Reaction: Using gentle suction from a water pump on the outlet, draw the bromine vapor through the stirred reaction mixture. Continue stirring and cooling throughout the addition. The product will precipitate during the reaction.[4]
-
Completion: The bromination is complete after approximately 3 hours, indicated by the slurry taking on a distinct yellow color from the excess bromine.[4]
-
Work-up: Immediately filter the cream-colored solid product using a Büchner funnel. Wash the solid thoroughly with cold water to remove excess acids and bromine. The crude 3-Amino-2,4,6-tribromobenzoic acid is used in the next step without drying.[4]
Safety Protocols for Part I
-
Bromine Hazard: Liquid bromine is highly toxic, corrosive, and dangerous for the environment.[5] It can cause severe skin and eye burns and is fatal if inhaled.[6][7]
-
Handling: All manipulations involving liquid bromine or its vapor must be conducted in a certified chemical fume hood.[5][8]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., fluorinated rubber or nitrile).[5][8] Do not use disposable latex gloves.
-
Spill Response: Keep a 1 M solution of sodium thiosulfate on hand to neutralize any bromine spills.[5]
Part II: Synthesis of this compound
Mechanistic Principle: Diazotization and Deamination
This stage involves the removal of the amino group.
-
Diazotization: The primary aromatic amine (the intermediate from Part I) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (sulfuric acid).[9] This reaction converts the amino group into a diazonium salt (-N₂⁺). This process is highly temperature-sensitive and must be performed at low temperatures (typically 0–5°C, or even lower as in this protocol) to prevent the unstable diazonium salt from decomposing prematurely.[10]
-
Deamination/Reduction: In a classic Sandmeyer reaction, the diazonium group is replaced by a nucleophile, catalyzed by a copper(I) salt.[2][3][11] However, this specific protocol from Organic Syntheses is a modification where the diazonium group is replaced by hydrogen. The decomposition of the diazonium salt in the acetic acid/sulfuric acid mixture, followed by workup, achieves the deamination to yield the final product.[4] The evolution of nitrogen gas (N₂) is a key indicator of the reaction's progress.[2]
Caption: Chemical structures in the deamination stage.
Experimental Protocol
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Crude Intermediate | 373.83 | ~0.2 | ~0.2 | From Part I |
| Glacial Acetic Acid | 60.05 | 1.85 L | - | Solvent for intermediate |
| Conc. Sulfuric Acid | 98.08 | 1.02 L | - | Acid for diazotization |
| Deionized Water | 18.02 | 500 mL | - | |
| Sodium Nitrite (NaNO₂) | 69.00 | 110 g | 1.59 | Diazotizing agent |
| Dry Ice | 44.01 | As needed | - | For cooling |
| Anhydrous Sodium Carbonate | 105.99 | ~9 g | - | For purification |
| 5% Hydrochloric Acid | - | As needed | - | For reprecipitation |
Procedure:
-
Prepare Diazotizing Solution: In a 5-L three-necked flask equipped with a mechanical stirrer and thermometer, prepare a mixture of concentrated sulfuric acid (1.02 L) and water (500 mL). Pre-cool this mixture thoroughly in an ice-salt bath.[4]
-
Add Sodium Nitrite: While stirring vigorously, lower the temperature of the acid mixture to -15°C using the ice-salt bath and by adding crushed Dry Ice directly to the flask. Once cold, add solid sodium nitrite (110 g) in small portions, ensuring the temperature is maintained between -15°C and -10°C.
-
Prepare Intermediate Solution: Dissolve the entire batch of crude, moist 3-Amino-2,4,6-tribromobenzoic acid from Part I in glacial acetic acid (1.85 L).
-
Addition: Slowly add the acetic acid solution of the intermediate to the stirred diazotizing solution via a dropping funnel over 1-1.25 hours. Critically, maintain the reaction temperature between -15°C and -10°C throughout this addition.[4]
-
Reaction & Decomposition: After the addition is complete, continue stirring the resulting slurry for another 2 hours, allowing the temperature to rise slowly to +5°C.[4]
-
Nitrogen Evolution: Loosely stopper the flask and store it in a refrigerator for 36 hours. During this time, the diazonium salt will decompose, evolving nitrogen and some nitrogen oxides. CAUTION: This step generates gas and the vessel must not be sealed tightly.[4]
-
Work-up (Acid Removal): Remove the bulk of the acetic acid by steam distillation (collecting ~3 L of distillate). The product will begin to precipitate during this process.[4]
-
Isolation: Cool the residual liquid. Collect the solid product on a sintered-glass funnel and wash with water.
-
Purification:
-
Suspend the crude product in 800 mL of water. Add anhydrous sodium carbonate (~9 g) with shaking to dissolve the acid as its sodium salt.
-
Filter the resulting yellow solution to remove any insoluble impurities.
-
Re-precipitate the free acid by acidifying the filtrate to pH 1–2 with 5% hydrochloric acid while swirling vigorously.[4]
-
Collect the cream-colored precipitate by filtration, wash with water, and dry.
-
The expected yield of this compound is 50–57.5 g.[4]
-
Safety Protocols for Part II
-
Diazonium Salt Hazard: Aromatic diazonium salts can be explosive when isolated and dry. This procedure is designed to keep them in a cold slurry, which is much safer. Never attempt to isolate the dry diazonium salt.
-
Gas Evolution: The decomposition of the diazonium salt releases a large volume of nitrogen gas, along with some toxic nitrogen oxides.[4] Ensure the reaction vessel is not sealed and has adequate ventilation to the fume hood.
-
Strong Acids: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, using appropriate PPE (gloves, goggles, lab coat). Always add acid to water, never the other way around, during dilutions.
-
Exothermic Reactions: The preparation of the diazotizing solution and the addition of sodium nitrite are exothermic. Strict temperature control is essential for both safety and reaction success.
References
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. tatachemicals.com [tatachemicals.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 10. benchchem.com [benchchem.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
Applications of 2,4,6-Tribromobenzoic Acid in Medicinal Chemistry: A Scarcely Explored Intermediate
Senior Application Scientist Note: Extensive investigation into the applications of 2,4,6-tribromobenzoic acid within the field of medicinal chemistry reveals its primary role as a chemical intermediate rather than a pharmacologically active agent. The current body of scientific literature and patents does not provide substantial evidence of its widespread use as a key building block or scaffold in the development of therapeutic agents. While the benzoic acid moiety is a common feature in many pharmaceuticals, the specific 2,4,6-tribromo substitution pattern does not appear to be a prevalent structural motif in drug discovery and development.
This application note will therefore focus on the available information regarding the synthesis of this compound and the biological activities of closely related compounds, highlighting the potential, yet underexplored, avenues for its use in medicinal chemistry.
Introduction: The this compound Scaffold
This compound is a halogenated aromatic carboxylic acid with the chemical formula C₇H₃Br₃O₂. Its structure is characterized by a benzene ring substituted with a carboxyl group and three bromine atoms at positions 2, 4, and 6. This substitution pattern imparts specific chemical properties that could theoretically be exploited in medicinal chemistry, such as:
-
Steric Hindrance: The bulky bromine atoms ortho to the carboxylic acid group can influence the molecule's conformation and its interactions with biological targets.
-
Lipophilicity: The presence of three bromine atoms significantly increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Synthetic Handle: The carboxylic acid group provides a reactive site for further chemical modifications, such as amidation or esterification, to generate a library of derivatives for biological screening.
Despite these theoretical attributes, its practical application in medicinal chemistry remains limited.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves a multi-step process starting from a readily available precursor. The following protocol is a representative example of its synthesis.
Protocol: Synthesis of this compound
Materials:
-
m-Aminobenzoic acid
-
Concentrated Hydrochloric Acid
-
Bromine
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Hypophosphorous Acid (50%)
-
Glacial Acetic Acid
-
Toluene
-
Ice
Procedure:
-
Bromination of m-Aminobenzoic Acid:
-
In a well-ventilated fume hood, dissolve m-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution in an ice bath.
-
Slowly add bromine to the cooled solution while stirring.
-
Continue stirring until the reaction is complete, indicated by a color change.
-
Filter the precipitate, which is 3-amino-2,4,6-tribromobenzoic acid, and wash with water.
-
-
Deamination of 3-Amino-2,4,6-tribromobenzoic Acid:
-
Prepare a solution of sodium nitrite in concentrated sulfuric acid, cooled in an ice-salt bath.
-
Slowly add the previously synthesized 3-amino-2,4,6-tribromobenzoic acid to this solution.
-
To the diazotized mixture, add cold 50% hypophosphorous acid dropwise while maintaining a low temperature.
-
Allow the reaction to proceed with stirring, followed by a period of standing to allow for the evolution of nitrogen gas.
-
Isolate the crude this compound by filtration and wash with water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an acetic acid-water mixture, to yield the final product.
-
Causality Behind Experimental Choices: The bromination of m-aminobenzoic acid is directed by the activating amino group to the ortho and para positions. The subsequent deamination of the amino group is a standard method to replace it with a hydrogen atom, yielding the desired this compound. The use of low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
Biological Activity of Structurally Related Compounds
While this compound itself lacks significant reported biological activity, some of its structural analogs have been investigated for their therapeutic potential.
Antimicrobial Activity of 2,4,6-Tribromoaniline
2,4,6-Tribromoaniline, which can be synthesized from this compound via the Curtius or Hofmann rearrangement, has demonstrated antimicrobial properties. Studies have shown its activity against both Gram-positive and Gram-negative bacteria.[1] This suggests that the 2,4,6-tribromophenyl scaffold could be a starting point for the design of new antibacterial agents.
Antiviral Activity of Halogenated Benzimidazole Ribonucleosides
Research into antiviral agents has explored the use of halogenated benzimidazoles. For instance, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo derivative (BDCRB) have shown activity against human cytomegalovirus (HCMV).[2] Although not directly synthesized from this compound, these findings indicate that polyhalogenated benzene rings are a feature in some antiviral compounds. This could be a potential, albeit indirect, area of application for this compound as a precursor for novel benzimidazole-based antivirals.
Future Perspectives and Unexplored Opportunities
The limited exploration of this compound in medicinal chemistry presents an opportunity for future research. The following are potential avenues for investigation:
-
Synthesis of Amide and Ester Libraries: The carboxylic acid functionality can be readily converted to a wide range of amides and esters. These derivatives could be screened against various biological targets, such as kinases, proteases, and GPCRs.
-
Use in Fragment-Based Drug Discovery: The rigid, substituted phenyl ring of this compound could serve as a fragment for screening against protein targets. Hits from such screens could be further elaborated to develop more potent inhibitors.
-
Metal Complexation: The carboxylic acid group can act as a ligand for metal ions. The resulting metal complexes could be investigated for their catalytic or therapeutic properties.
Conclusion
References
Application Notes & Protocols: 2,4,6-Tribromobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,4,6-Tribromobenzoic Acid as a pivotal intermediate in pharmaceutical synthesis. We will delve into its synthesis, purification, analytical validation, and key applications, with a focus on the rationale behind the methodologies. The protocols are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction: The Strategic Importance of this compound
The substituted benzene ring is a ubiquitous scaffold in medicinal chemistry, present in a vast majority of top-selling small molecule drugs.[1] The precise control over substitution patterns on this ring is paramount for modulating a drug's pharmacological profile, including its potency, selectivity, and pharmacokinetics (PK).[2][3][4][5][6]
This compound (TBBA) is a highly functionalized aromatic carboxylic acid that serves as an invaluable building block in this context. Its symmetrically substituted, electron-deficient ring and the presence of a carboxylic acid handle make it a versatile starting material. The three bromine atoms provide significant steric bulk and can serve as leaving groups or be retained to influence the molecule's interaction with biological targets.[2] A primary application of this intermediate is in the synthesis of complex molecules, including radiopaque contrast agents where the halogenated benzene core is a key pharmacophore.[7][8]
This guide will provide detailed protocols and the underlying scientific principles for the synthesis and application of TBBA in a pharmaceutical research setting.
Physicochemical & Safety Data
A thorough understanding of the physical properties and safety profile of an intermediate is critical for its effective and safe use in the laboratory.
Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 633-12-5 | [10][11][12] |
| Molecular Formula | C₇H₃Br₃O₂ | [9][10][11] |
| Molecular Weight | 358.81 g/mol | [9][10][11] |
| Appearance | White to cream-colored solid | [10] |
| SMILES | C1=C(C=C(C(=C1Br)C(=O)O)Br)Br | [9][13] |
| InChIKey | GHVMJSHEGZYRQL-UHFFFAOYSA-N | [9] |
Hazard Identification and Safety Precautions
This compound is an irritant and requires careful handling in a laboratory setting.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[14]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Handling: Use in a well-ventilated area or a fume hood to avoid dust inhalation.[15]
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[13]
-
Always consult the full Safety Data Sheet (SDS) before commencing work. [14][15][16]
Synthesis Protocol: this compound
The classical and reliable synthesis of TBBA involves a two-step process starting from m-aminobenzoic acid.[1][17] This method leverages the directing effects of the amine group for selective bromination, followed by a deamination reaction.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Methodology
This protocol is adapted from established procedures.[10][17]
PART A: Synthesis of 3-Amino-2,4,6-tribromobenzoic acid (Intermediate I)
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer and a gas inlet tube, charge m-aminobenzoic acid (27.4 g, 0.2 mol), concentrated hydrochloric acid (165 mL), and water (780 mL).
-
Cooling: Cool the mixture in an ice bath with continuous stirring.
-
Bromination: In a separate flask, place bromine (140 g, 0.88 mol) in a 40–50°C water bath. Draw the bromine vapor through the reaction mixture using gentle suction.
-
Causality: The amino group is a strong activating ortho-, para-director. The acidic medium protonates the amine, slightly deactivating it to prevent uncontrolled reaction, but still allowing for exhaustive bromination at the positions ortho and para to it. Cooling is essential to control the exothermicity of the reaction.
-
-
Reaction Monitoring: Continue stirring and cooling for approximately 3 hours, or until the reaction slurry takes on a distinct yellow color, indicating the presence of excess bromine.[17]
-
Isolation: Immediately filter the cream-colored solid precipitate. Wash thoroughly with cold water to remove excess acids and bromine. The crude, damp product is used directly in the next step.
PART B: Synthesis of this compound
-
Diazotization Setup: In a 5 L three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a cooled solution of concentrated sulfuric acid (1.02 L) and water (500 mL). Cool this mixture to below -5°C using an ice-salt bath and direct addition of crushed dry ice.
-
Diazotization: While maintaining the temperature between -10°C and -5°C, add sodium nitrite (37 g, 0.54 mol) in small portions.
-
Causality: Sodium nitrite reacts with the acidic solution to form nitrous acid (HNO₂), which reacts with the primary aromatic amine of Intermediate I to form a diazonium salt. This temperature control is critical as diazonium salts are unstable at higher temperatures.
-
-
Reduction: Add cold 50% hypophosphorous acid (193 mL, 1.86 mol) to the stirred diazonium solution, keeping the temperature below -5°C.
-
Causality: Hypophosphorous acid is a reducing agent that replaces the diazonium group (-N₂⁺) with a hydrogen atom, effectively removing the amino group from the ring.
-
-
Coupling: In a separate vessel, dissolve the damp Intermediate I from Part A in glacial acetic acid (1.85 L). Add this solution dropwise to the cold, stirred diazotizing mixture over ~1.25 hours, ensuring the temperature is maintained between -15°C and -10°C.
-
Maturation: Continue stirring for another 2 hours, allowing the temperature to rise slowly to +5°C. Loosely stopper the flask and store it in a refrigerator for 36 hours. During this time, nitrogen gas will evolve.[17]
-
Causality: This "aging" or "ripening" period ensures the reduction reaction goes to completion.
-
PART C: Purification
-
Workup: After the 36-hour period, pour the reaction mixture into a large beaker containing crushed ice and water. The crude product will precipitate.
-
Isolation: Collect the solid by filtration and wash with water.
-
Base Wash: Suspend the crude solid in water (800 mL) and add anhydrous sodium carbonate (~9 g) to dissolve the benzoic acid as its sodium salt.
-
Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.
-
Reprecipitation: Vigorously stir the filtrate and acidify to pH 1–2 with 5% hydrochloric acid to reprecipitate the pure this compound.
-
Causality: This acid-base extraction is a classic purification technique for carboxylic acids. It separates the desired product from neutral or basic impurities.
-
-
Final Steps: Collect the pure, cream-colored precipitate by filtration, wash with water, and dry under vacuum. A typical yield is 50–57.5 g.[17] The purity should be verified by HPLC and/or melting point.
Application in Pharmaceutical Synthesis: A Precursor to Iodinated Contrast Agents
One of the most significant applications of halogenated benzoic acids is in the synthesis of X-ray contrast media.[7][8] Molecules like Iopanoic Acid feature a tri-iodinated aminobenzene core.[18][19][20] While TBBA is not a direct precursor, it serves as an excellent model and starting point for analogous structures. The core principle involves leveraging the halogenated benzene ring for its radiopaque properties.
The following diagram illustrates a conceptual pathway for how a molecule like TBBA could be functionalized to create a precursor for an advanced pharmaceutical ingredient (API), such as an iodinated contrast agent.
Conceptual Application Workflow
Caption: Conceptual workflow for converting TBBA into an advanced API precursor.
This conceptual pathway highlights the versatility of the TBBA scaffold. The carboxylic acid can be activated for further reactions, and the bromine atoms can potentially be substituted to introduce other functionalities or exchanged for iodine to enhance radiopacity.
Analytical Methods for Quality Control
To ensure the suitability of synthesized TBBA for pharmaceutical development, rigorous analytical testing is mandatory. The purity of intermediates directly impacts the purity and safety of the final drug product.
Recommended QC Tests
| Analytical Method | Parameter Measured | Acceptance Criteria |
| HPLC-UV | Purity and Impurity Profile | Purity ≥99.0% |
| LC-MS/MS | Identity Confirmation and Trace Impurities | Mass confirmation of parent ion; detection limit in pg/mL range for related impurities[21][22] |
| ¹H NMR / ¹³C NMR | Structural Confirmation | Spectrum consistent with the structure of this compound[9] |
| Melting Point | Purity Indication | Sharp melting range (e.g., 170–172°C for crude product)[17] |
| FTIR | Functional Group Confirmation | Presence of characteristic C=O and O-H stretches for carboxylic acid[9] |
Protocol: Purity Analysis by HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of synthesized TBBA in a 1:1 mixture of acetonitrile and water to make a 100 µg/mL solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. This method should be validated for linearity, accuracy, and precision as per regulatory guidelines.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its robust synthesis and versatile reactivity provide a reliable platform for constructing complex molecular architectures. By understanding and meticulously applying the protocols for its synthesis, purification, and analysis, research and development teams can confidently employ this intermediate to accelerate the discovery and development of novel therapeutics, particularly in areas requiring highly substituted aromatic scaffolds like advanced imaging agents.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. Pharmacokinetics of Marine-Derived Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinically important pharmacokinetic drug-drug interactions with antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Pharmacokinetics and Metabolism in Drug Discovery and Development [ouci.dntb.gov.ua]
- 7. 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diatrizoate contrast agents: 2-amino-5-acetamido-, and 3,5-diamino-2,4,6-triiodobenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. This compound [stenutz.eu]
- 13. achmem.com [achmem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
- 16. fishersci.com [fishersci.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Iopanoic Acid? [synapse.patsnap.com]
- 20. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 2,4,6-Tribromobenzoic Acid
Abstract & Introduction
2,4,6-Tribromobenzoic acid is a valuable halogenated aromatic compound used as a synthetic intermediate in pharmaceutical and materials science research. The synthesis of this molecule presents a classic challenge in regiochemical control during electrophilic aromatic substitution. A naive approach involving the direct bromination of benzoic acid is ineffective; the carboxyl group (-COOH) is an electron-withdrawing and meta-directing substituent, which deactivates the aromatic ring and would primarily yield the 3-bromo and 3,5-dibromo derivatives under standard conditions.[1][2]
This application note provides a detailed, validated, and field-proven protocol for the high-yield synthesis of this compound. The strategy circumvents the directing issues of the carboxyl group by employing a multi-step pathway starting from m-aminobenzoic acid. This method leverages the powerful ortho, para-directing influence of the amine (-NH₂) group to ensure the desired 2,4,6-trisubstitution pattern, followed by a reductive deamination to yield the final product. This protocol is designed for researchers and process chemists seeking a reliable and scalable method for producing this important chemical building block.
Scientific Principle: Regiochemical Control in Electrophilic Aromatic Substitution
The core of this synthetic strategy rests on the principles of Electrophilic Aromatic Substitution (EAS), where the directing effects of substituents on the benzene ring dictate the position of incoming electrophiles.[3]
-
Deactivating Meta-Directors: The carboxylic acid group (-COOH) on benzoic acid is a deactivating group.[4][5] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles like Br⁺.[2] Its directing influence favors substitution at the meta position, as this avoids placing a destabilizing positive charge on the carbon atom bonded to the electron-withdrawing group in the reaction intermediate (the arenium ion).[1][2]
-
Activating Ortho, Para-Directors: In contrast, the amine group (-NH₂) of the starting material, m-aminobenzoic acid, is a powerful activating group.[5][6] It donates electron density to the ring via a strong resonance effect, greatly enhancing the ring's nucleophilicity. This activating nature makes the EAS reaction significantly faster and directs incoming electrophiles to the positions ortho and para to the amine.
In this synthesis, the potent activating and ortho, para-directing effect of the -NH₂ group decisively overrides the deactivating, meta-directing effect of the -COOH group.[6] This ensures that the three bromine atoms are installed precisely at the 2, 4, and 6 positions, which are ortho and para to the amine.
The subsequent removal of the directing amine group is achieved via diazotization followed by reductive deamination using hypophosphorous acid, a reliable method for replacing an amino group with a hydrogen atom.[7]
Caption: Directing effects of substituents on m-aminobenzoic acid.
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| m-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 99-05-8 | Sigma-Aldrich | Starting material |
| Concentrated Hydrochloric Acid (~37%) | HCl | 36.46 | 7647-01-0 | Fisher Scientific | Corrosive |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Acros Organics | Highly toxic and corrosive |
| Concentrated Sulfuric Acid (~98%) | H₂SO₄ | 98.08 | 7664-93-9 | VWR | Highly corrosive |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Sigma-Aldrich | Oxidizer, toxic |
| Hypophosphorous Acid (50% in H₂O) | H₃PO₂ | 66.00 | 6303-21-5 | Alfa Aesar | Corrosive, strong reducing agent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | J.T. Baker | Corrosive |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 497-19-8 | EMD Millipore | For purification wash |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Sigma-Aldrich | For recrystallization |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | |
| Dry Ice (Solid CO₂) | CO₂ | 44.01 | 124-38-9 | - | For cooling bath |
| Crushed Ice | H₂O | 18.02 | - | - | For cooling baths |
Equipment
-
5 L and 2 L three-necked round-bottom flasks
-
Mechanical overhead stirrer
-
Thermometer (-20 to 100 °C range)
-
Dropping funnel
-
Gas dispersion tube (for bromine vapor)
-
Heating mantle and water bath
-
Ice-salt bath
-
Sintered-glass or Büchner funnel and filter flask assembly
-
Vacuum source (water aspirator or pump)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
-
Fume hood
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber for bromine), is mandatory. Be aware that bromine is highly corrosive and toxic, and diazonium salt intermediates can be explosive if allowed to dry.
Caption: High-level experimental workflow for the synthesis.
Part A: Synthesis of 3-Amino-2,4,6-tribromobenzoic acid
-
Reaction Setup: Equip a 2 L three-necked flask with a mechanical stirrer, a gas dispersion tube extending below the surface of the liquid, and a gas outlet connected to a trap (e.g., a beaker with a sodium thiosulfate solution to neutralize excess bromine).
-
Charge Reagents: In the flask, combine 27.4 g (0.2 mole) of m-aminobenzoic acid, 165 mL of concentrated hydrochloric acid, and 780 mL of water.
-
Cooling: Place the flask in an ice bath and begin stirring to form a slurry.
-
Bromination: Place 140 g (45 mL, 0.88 mole) of bromine into a separate flask (vaporizer). Gently warm this flask in a 40–50 °C water bath and draw the resulting bromine vapor through the gas dispersion tube into the reaction mixture using gentle suction from a water aspirator connected to the outlet trap.
-
Causality: Introducing bromine as a vapor provides a steady, controllable rate of addition, which helps manage the exothermic reaction. The acidic medium protonates the amine, but the equilibrium still allows the free amine to be present for the powerful activation needed for trisubstitution.
-
-
Reaction Monitoring: Continue stirring and cooling for approximately 3 hours. The reaction is complete when the slurry in the flask takes on a persistent yellow color from a slight excess of bromine.
-
Isolation of Intermediate: Immediately filter the cream-colored solid product using a sintered-glass or Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is colorless to remove excess bromine and acids. The crude, moist product is used directly in the next step without drying.
Part B: Deamination to this compound
-
Reaction Setup: Equip a 5 L three-necked flask with a mechanical stirrer and a thermometer. Place it in a large ice-salt bath.
-
Prepare Diazotization Medium: In the flask, prepare a pre-cooled mixture of 1.02 L of concentrated sulfuric acid and 500 mL of water. Caution: Always add acid to water slowly with vigorous stirring and cooling.
-
Cooling: Lower the temperature of the stirred sulfuric acid solution to between -10° and -15°C. The use of crushed Dry Ice added directly to the bath (and carefully to the reaction mixture if needed) is effective for maintaining this low temperature.
-
Diazotization: Add 37 g (0.54 mole) of solid sodium nitrite in small portions over about 15 minutes, ensuring the temperature remains below -5°C.
-
Causality: The reaction of sodium nitrite with strong acid forms nitrous acid (HNO₂), which then reacts with the amino group to form the diazonium salt. This process is highly exothermic and the resulting salt is unstable at higher temperatures, necessitating strict temperature control.
-
-
Add Reducing Agent: Once the diazotization is complete, add 193 mL of cold 50% hypophosphorous acid over 10-15 minutes, keeping the temperature below -5°C.[7]
-
Causality: Hypophosphorous acid is the reducing agent that will replace the diazonium group with a hydrogen atom. It is added before the diazonium salt solution to ensure it is present to react immediately.
-
-
Deamination: Dissolve the entire moist product from Part A in 1.85 L of glacial acetic acid. Add this solution to the stirred diazotizing mixture via a dropping funnel over 1-1.25 hours. Maintain the reaction temperature between -10° and -15°C throughout the addition.
-
Reaction Completion: Continue stirring for an additional 2 hours, allowing the temperature to rise gradually to +5°C. Loosely stopper the flask and store it in a refrigerator for 36 hours. Caution: Nitrogen gas is evolved during this period. Ensure the flask is not sealed tightly.
-
Product Isolation: Collect the crude product by filtration and wash it with water.
-
Purification:
-
Suspend the crude solid in 800 mL of water and add approximately 9 g of anhydrous sodium carbonate with shaking to dissolve the product as its sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Re-precipitate the free acid by acidifying the filtrate to pH 1–2 with 5% hydrochloric acid while swirling vigorously.
-
Collect the purified, cream-colored precipitate by filtration, wash with water, and dry. The reported yield is 50–57.5 g.[7]
-
-
(Optional) Recrystallization: For higher purity, the product can be recrystallized from toluene.[8]
References
- 1. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: Comprehensive Characterization of 2,4,6-Tribromobenzoic Acid
Introduction
2,4,6-Tribromobenzoic acid (TBBA) is a halogenated aromatic carboxylic acid of significant interest in pharmaceutical and chemical synthesis. Its utility as a building block and its potential presence as an impurity necessitate robust and reliable analytical methods for its comprehensive characterization. The high degree of bromination on the aromatic ring imparts specific chemical properties that must be considered when developing analytical strategies. This application note provides a suite of detailed protocols for the structural elucidation, purity assessment, and physicochemical characterization of this compound, underpinned by a rationale grounded in established analytical principles. The methodologies presented are designed to ensure scientific integrity and provide a framework for validation in accordance with ICH guidelines.[1][2][3]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₃O₂ | PubChem |
| Molecular Weight | 358.81 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | |
| Melting Point | ~173 °C | PubChem |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water. |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
Rationale for Method Selection: Reversed-phase HPLC is the method of choice for the analysis of moderately polar aromatic carboxylic acids like this compound. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation of aromatic compounds.[4][5] The use of an acidic mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[6] A gradient elution is employed to ensure the efficient elution of both polar and non-polar impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale for Method Selection: Due to the low volatility of the carboxylic acid, direct GC analysis is challenging. Derivatization is necessary to convert the polar carboxylic acid group into a less polar and more volatile ester.[7][8][9] Methylation is a common and effective derivatization strategy for carboxylic acids.[10] GC-MS provides high separation efficiency and definitive identification based on mass spectral data.
Experimental Protocol: GC-MS after Methylation
-
Derivatization (Methylation):
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 1 mL of a 10% sulfuric acid solution in methanol.[10]
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of n-hexane and 1 mL of water.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl 2,4,6-tribromobenzoate to a clean vial for GC-MS analysis.
-
-
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
-
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless, 1 µL |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-450 m/z |
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Method Selection: NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton.[11]
¹H NMR Spectroscopy
-
Expected Chemical Shifts:
-
Aromatic Protons (H-3, H-5): A singlet is expected in the aromatic region (typically δ 7.5-8.0 ppm). The high degree of bromination and the electron-withdrawing carboxylic acid group will shift these protons downfield.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift (typically δ 10-13 ppm), which is exchangeable with D₂O.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
¹³C NMR Spectroscopy
-
Expected Chemical Shifts:
-
Carboxylic Carbonyl Carbon (-COOH): Expected in the range of δ 165-175 ppm.
-
Aromatic Carbons:
-
C-1 (ipso-carbon to COOH): Expected around δ 130-135 ppm.
-
C-2, C-4, C-6 (carbons attached to bromine): Expected in the range of δ 115-125 ppm.
-
C-3, C-5 (carbons attached to hydrogen): Expected in the range of δ 130-140 ppm.
-
-
-
Sample Preparation: Dissolve 20-30 mg of the sample in 0.7 mL of a suitable deuterated solvent in an NMR tube.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale for Method Selection: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12]
Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch of the carboxylic acid |
| 1760-1690 | C=O stretch of the carboxylic acid |
| 1600-1400 | C=C stretching vibrations of the aromatic ring |
| 1320-1210 | C-O stretch of the carboxylic acid |
| Below 800 | C-Br stretching vibrations |
Source: Adapted from general FTIR correlation tables.[13]
Experimental Protocol: FTIR (KBr Pellet)
-
Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum using an FTIR spectrometer.
Mass Spectrometry (MS)
Rationale for Method Selection: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[14][15] The fragmentation pattern of the derivatized methyl ester is often more informative in EI-MS.
Expected Fragmentation Pattern (of Methyl 2,4,6-tribromobenzoate in EI-MS)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected, showing the characteristic isotopic pattern for three bromine atoms.
-
Key Fragments:
-
[M - OCH₃]⁺: Loss of the methoxy group.
-
[M - COOCH₃]⁺: Loss of the carbomethoxy group.
-
Fragments corresponding to the loss of one or more bromine atoms.
-
Thermal Analysis
Rationale for Method Selection: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of a material.[16][17][18][19][20] This information is critical for understanding the material's behavior during manufacturing and storage.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Experimental Protocol: TGA
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (e.g., alumina or platinum).
-
Thermal Program:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
-
Expected Results: The TGA thermogram will show the temperature at which weight loss begins, indicating the onset of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of this compound.
Experimental Protocol: DSC
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 25 °C to 200 °C at a heating rate of 10 °C/min.
-
-
Expected Results: The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid. The peak temperature can be taken as the melting point.
Visualization of Analytical Workflows
Caption: HPLC analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis techniques allows for a thorough assessment of the identity, purity, and stability of this important chemical entity. The provided protocols are based on established scientific principles and can be validated to meet regulatory requirements for quality control in pharmaceutical and chemical industries.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. uhplcs.com [uhplcs.com]
- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijtsrd.com [ijtsrd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uni-saarland.de [uni-saarland.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 17. fpe.umd.edu [fpe.umd.edu]
- 18. particletechlabs.com [particletechlabs.com]
- 19. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 20. cetco.com [cetco.com]
Application Note: Structural Elucidation of 2,4,6-Tribromobenzoic Acid using ¹H and ¹³C NMR Spectroscopy
Abstract & Introduction
2,4,6-Tribromobenzoic acid is a halogenated aromatic carboxylic acid, a structural motif found in various chemical intermediates and materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural confirmation and purity assessment of such molecules. This application note provides a comprehensive guide to the principles, experimental protocols, and data interpretation for the ¹H and ¹³C NMR analysis of this compound. We will delve into the causality behind spectral features, offering field-proven insights for researchers in synthetic chemistry, materials science, and drug development. The protocols herein are designed to be self-validating, ensuring robust and reproducible results.
The core principle of NMR relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing detailed information about the molecular structure. For this compound, NMR allows us to confirm the substitution pattern of the bromine atoms and the presence of the carboxylic acid group.
Molecular Structure and Predicted Spectral Features
Understanding the molecule's structure and symmetry is paramount to predicting and interpreting its NMR spectra.
Caption: Molecular structure of this compound.
The key structural features influencing the NMR spectrum are:
-
Symmetry: The molecule possesses a C₂ᵥ symmetry axis passing through the C1-C4 bond. This symmetry renders the two aromatic protons (at C3 and C5) and the two pairs of aromatic carbons (C2/C6 and C3/C5) chemically and magnetically equivalent.
-
Substituents: The benzene ring is heavily substituted with three electron-withdrawing bromine atoms and an electron-withdrawing carboxylic acid group.[1] These groups strongly deshield the aromatic protons and carbons, shifting their signals downfield.[1]
Predicted ¹H NMR Spectrum
Based on the structure, we anticipate two distinct signals in the proton NMR spectrum:
-
Aromatic Protons (H3, H5): Due to the molecule's symmetry, the two protons on the benzene ring are equivalent. They do not have any adjacent, non-equivalent protons to couple with. Therefore, they are expected to appear as a single peak (a singlet). Their chemical shift will be significantly downfield due to the deshielding effect of the four electron-withdrawing substituents. Aromatic protons typically resonate in the 6.5-8.5 ppm range.[2]
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often between 9-12 ppm or even higher.[3][4] Its chemical shift is sensitive to concentration and the choice of solvent due to variations in hydrogen bonding.[3][4] This signal can be confirmed by adding a drop of D₂O to the NMR tube, which causes the proton to exchange with deuterium, leading to the signal's disappearance.[3]
Predicted ¹³C NMR Spectrum
The symmetry of the molecule means that not all seven carbons will be unique. We predict five distinct signals in the ¹³C NMR spectrum:
-
Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group is the most deshielded and will appear furthest downfield, typically in the 165-185 ppm range for aromatic carboxylic acids.[3]
-
Aromatic Carbons (C3, C5): These two equivalent carbons are directly bonded to hydrogen atoms. They will appear in the typical aromatic region (120-150 ppm).[5]
-
Aromatic Carbons (C2, C6): These two equivalent quaternary carbons are bonded to bromine atoms.
-
Aromatic Carbon (C4): This single quaternary carbon is also bonded to a bromine atom but is in a different chemical environment from C2 and C6.
-
Aromatic Carbon (C1): This quaternary carbon is bonded to the carboxylic acid group. Quaternary carbons generally show weaker signals than protonated carbons.
Experimental Protocols
This section provides a step-by-step methodology for sample preparation and data acquisition.
Caption: General experimental workflow for NMR spectroscopy.
Protocol: Sample Preparation
Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent is dictated by the analyte's solubility and the need to avoid proton signals from the solvent itself.[6] Deuterated solvents are used for this reason and to provide a signal for the instrument's deuterium lock system.[6]
Materials:
-
High-quality 5 mm NMR tube and cap
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Pasteur pipette or syringe
-
Small vial
-
Cotton or syringe filter (if needed)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Solvent Selection: this compound has limited solubility in water but is soluble in organic solvents.[8][9] Chloroform-d (CDCl₃) is a common choice. If solubility is an issue, DMSO-d₆ is an excellent alternative for carboxylic acids.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6] Gently swirl or vortex the vial until the solid is completely dissolved. Preparing the sample in a secondary vial makes it easier to ensure complete dissolution before transferring to the NMR tube.[6]
-
Filtering (if necessary): If any solid particulates remain, filter the solution directly into the NMR tube. This can be done by passing the solution through a small cotton plug at the tip of a Pasteur pipette or using a syringe filter.[6][10] Particulates can severely degrade the quality of the magnetic field homogeneity (shimming).[6]
-
Transfer: Carefully transfer the clear solution into the NMR tube using a clean Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol: NMR Data Acquisition
Rationale: The following are general parameters for a modern Fourier Transform NMR spectrometer (e.g., 400-600 MHz). Specific parameters may need optimization.
Procedure:
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[6]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans (NS): Requires more scans due to the low natural abundance of ¹³C. Start with 128 to 1024 scans.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transform. Apply phase and baseline corrections as needed. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[11][12][13]
Data Analysis & Expected Results
The resulting spectra should be analyzed by examining the chemical shifts, integration values (for ¹H), and number of signals.
¹H NMR Spectral Data Summary
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aromatic Protons | ~8.0 - 8.5 | Singlet (s) | 2H | H3, H5 | Symmetrical environment, deshielded by Br and COOH groups. |
| Carboxylic Proton | >10.0 | Broad Singlet (br s) | 1H | -COOH | Highly deshielded acidic proton, subject to hydrogen bonding.[3][4] |
¹³C NMR Spectral Data Summary
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Carbonyl | ~165 - 175 | C=O | Typical range for an aromatic carboxylic acid carbonyl carbon.[3] |
| Aromatic | ~130 - 140 | C1 | Quaternary carbon attached to the electron-withdrawing COOH group. |
| Aromatic | ~125 - 135 | C3, C5 | Protonated aromatic carbons. |
| Aromatic | ~115 - 125 | C2, C4, C6 | Quaternary carbons attached to bromine, shifted upfield by the heavy atom effect. |
Note: Precise chemical shifts can vary based on solvent and concentration. The assignments for C-Br carbons can be complex and may require advanced 2D NMR experiments for unambiguous assignment.
Conclusion
NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By understanding the molecular symmetry and the electronic effects of the substituents, one can readily predict and interpret the ¹H and ¹³C NMR spectra. The ¹H spectrum is expected to show two singlets, corresponding to the two equivalent aromatic protons and the single carboxylic acid proton. The ¹³C spectrum is predicted to display five distinct signals, confirming the symmetrical nature of the molecule. The protocols outlined in this note provide a robust framework for obtaining high-quality, reproducible NMR data for this and similar halogenated aromatic compounds.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound CAS#: 633-12-5 [m.chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. scs.illinois.edu [scs.illinois.edu]
Gas chromatography-mass spectrometry (GC-MS) of 2,4,6-Tribromobenzoic acid
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,4,6-Tribromobenzoic Acid
Introduction: The Analytical Challenge of Halogenated Benzoic Acids
This compound (2,4,6-TBBA), with the molecular formula C₇H₃Br₃O₂, is a halogenated aromatic carboxylic acid.[1][2] Its analysis is crucial in various fields, including environmental monitoring, as a potential degradation product of brominated flame retardants, and in synthetic chemistry as a building block or impurity.[3] However, direct analysis of 2,4,6-TBBA by gas chromatography (GC) is problematic. The presence of the polar carboxylic acid group leads to low volatility and potential thermal degradation in the hot GC inlet. Furthermore, the active hydrogen can cause strong interactions with the stationary phase, resulting in poor peak shape, tailing, and low sensitivity.[4]
To overcome these challenges, a chemical modification step known as derivatization is essential.[5][6] This process transforms the polar carboxylic acid into a more volatile and thermally stable ester, making it amenable to GC-MS analysis. This application note provides a detailed, field-proven protocol for the analysis of 2,4,6-TBBA using a robust derivatization method followed by GC-MS detection.
Principle: Volatilization through Silylation
The core of this protocol is the conversion of the non-volatile this compound to its volatile trimethylsilyl (TMS) ester. Silylation is a common and effective derivatization technique where an active hydrogen atom in the analyte is replaced by a silyl group, typically a trimethylsilyl (-Si(CH₃)₃) group.[4]
This is achieved by reacting the analyte with a potent silylating agent. For carboxylic acids, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice, often used with a catalyst like trimethylchlorosilane (TMCS).[7] The reaction proceeds as follows:
-
The carboxylic acid proton of 2,4,6-TBBA is highly acidic and reactive.
-
BSTFA donates a TMS group to the carboxylic acid's hydroxyl moiety, forming the TMS ester.
-
The byproducts of this reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography.[4]
The resulting TMS-derivatized 2,4,6-TBBA is significantly less polar and more volatile, allowing for excellent chromatographic separation and subsequent mass spectrometric detection.
Experimental Workflow
The entire process, from sample receipt to data analysis, follows a logical and validated sequence designed to ensure accuracy and reproducibility.
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocols
Part 1: Sample Preparation and Derivatization
Rationale: The choice of solvent and derivatization agent is critical. Pyridine is an excellent solvent for this reaction as it can dissolve the acidic analyte and also acts as an acid scavenger, driving the silylation reaction to completion. BSTFA with 1% TMCS is a powerful silylating cocktail where TMCS acts as a catalyst, enhancing the reactivity of BSTFA.[7] Heating ensures the reaction proceeds quickly and completely.[7]
Materials and Reagents:
-
This compound (analytical standard or sample)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous, GC grade)
-
Volatile organic solvent such as hexane or dichloromethane (GC grade)[8]
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or oven
-
Microsyringes
Step-by-Step Protocol:
-
Standard/Sample Weighing: Accurately weigh approximately 1 mg of the 2,4,6-TBBA standard or sample into a clean 2 mL autosampler vial.
-
Dissolution: Add 200 µL of anhydrous pyridine to the vial. Vortex gently to dissolve the solid completely.
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.
-
Reaction: Vortex the mixture for 10-15 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[7]
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample to a final volume of 1 mL by adding a suitable volatile solvent like hexane. This brings the concentration to approximately 1 µg/mL, a good starting point for GC-MS analysis.[9]
-
Analysis: The sample is now ready for injection into the GC-MS system.
Part 2: GC-MS Instrumental Analysis
Rationale: A non-polar "5-type" column (e.g., DB-5ms, HP-5ms) is chosen because the derivatized analyte (a TMS ester) is now significantly less polar and will chromatograph well on a phase of similar polarity ("like dissolves like").[6][9] The temperature program is designed to first ensure good focusing of the analyte on the column at a lower temperature, followed by a ramp to elute the analyte in a reasonable time with good peak shape. The mass spectrometer is operated in Electron Ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural confirmation.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100°C, hold for 1 min |
| Ramp: 20°C/min to 300°C | |
| Hold: 5 min at 300°C | |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan |
| Mass Range | 50 - 500 amu |
| Solvent Delay | 4 minutes |
Expected Results and Data Interpretation
Upon successful derivatization, you will be analyzing the trimethylsilyl ester of this compound.
-
Chromatogram: A sharp, symmetrical peak should be observed at the retention time corresponding to the derivatized analyte.
-
Mass Spectrum: The EI mass spectrum is a chemical fingerprint. For the TMS ester of 2,4,6-TBBA (MW = 430.9 g/mol for the major isotopologue), the following characteristic ions are expected:
-
Molecular Ion (M+): A cluster of peaks around m/z 430, showing the characteristic isotopic pattern for three bromine atoms.
-
M-15 Ion: A fragment corresponding to the loss of a methyl group (-CH₃) from the TMS moiety, a very common fragmentation for TMS derivatives.
-
Other Fragments: Ions corresponding to the loss of -OTMS, Br, and other characteristic fragments of the tribromobenzoyl structure. The presence of the distinctive bromine isotope pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key confirmation tool.
-
Conclusion
The inherent challenges of analyzing polar, low-volatility compounds like this compound by GC-MS can be effectively overcome through a well-designed derivatization protocol. The silylation method presented here, using BSTFA + 1% TMCS, is a robust, reliable, and highly effective technique for converting the analyte into a form suitable for GC analysis. This protocol provides researchers, scientists, and drug development professionals with a validated workflow to achieve sensitive and accurate quantification and identification of 2,4,6-TBBA in various matrices.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. uoguelph.ca [uoguelph.ca]
Application Note: A Robust HPLC Method for the Quantification of 2,4,6-Tribromobenzoic Acid
Abstract
This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,4,6-Tribromobenzoic acid. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require accurate quantification of this halogenated aromatic acid. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water, ensuring high resolution and sensitivity. The causality behind each experimental parameter is explained to provide a comprehensive understanding of the method's development and to ensure its successful implementation and adaptation.
Introduction: The Analytical Challenge of this compound
This compound is a halogenated aromatic carboxylic acid.[1] Its structural properties, including the presence of three bromine atoms and a carboxylic acid group, make it a compound of interest in various fields, including as a potential impurity or intermediate in pharmaceutical synthesis.[2] Accurate and precise quantification is crucial for quality control and regulatory compliance.
The primary analytical challenge lies in achieving a good peak shape and retention on a reversed-phase column due to its acidic nature and potential for interactions with residual silanols on the stationary phase. This method addresses these challenges through careful selection of the stationary phase, mobile phase composition, and pH.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₃O₂ | [3] |
| Molecular Weight | 358.81 g/mol | [3] |
| pKa | 1.41 (at 25°C) | [4] |
| Water Solubility | 3.5 g/L (at 15°C) | [4] |
The low pKa of 1.41 indicates that this compound is a strong acid.[4] In reversed-phase HPLC, it is crucial to suppress the ionization of the carboxylic acid group to ensure consistent retention and symmetrical peak shape.[5] This is achieved by maintaining the mobile phase pH at least 2 units below the pKa.[6]
Recommended HPLC Method
This method has been developed based on the physicochemical properties of this compound and established separation principles for related halogenated aromatic compounds.[7]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic ring of the analyte. A 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The addition of phosphoric acid lowers the pH of the mobile phase to approximately 2.1, which is more than 2 pH units below the pKa of the analyte, ensuring it is in its non-ionized form for optimal retention and peak shape.[5] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff, making it suitable for UV detection.[2] |
| Gradient Elution | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B | A gradient elution is employed to ensure the efficient elution of the analyte while allowing for the separation of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 230 nm (or PDA detector) | While a specific UV maximum for this compound is not widely published, benzoic acid and its derivatives typically absorb in the low UV range. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength during method development. 230 nm is a suitable starting point. |
Experimental Protocol
Preparation of Mobile Phases
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
This yields a stock solution of approximately 100 µg/mL.
-
Further dilutions can be made using the diluent to prepare calibration standards.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the diluent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the five replicate injections should be less than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
The theoretical plates for the this compound peak should be greater than 2000.
Method Validation Principles
For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the decision-making process for method development.
Caption: Experimental workflow for HPLC analysis.
Caption: Logic for HPLC method development choices.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantification of this compound. By carefully considering the physicochemical properties of the analyte and employing established chromatographic principles, this method ensures accurate and reproducible results. The provided rationale for each parameter allows for informed adjustments and troubleshooting, making it a valuable tool for researchers and analysts in the pharmaceutical and chemical industries.
References
- 1. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. By Detection | SIELC Technologies [sielc.com]
- 4. HPLC Method For Analysis Of 2,4,6-Trichloroanisole on Newcrom R1 Column on Alltesta™ | SIELC Technologies [sielc.com]
- 5. This compound(633-12-5) 1H NMR spectrum [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 2,4,6-Tribromo-3-hydroxybenzoic acid | C7H3Br3O3 | CID 151915 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategies and Protocols for the Esterification of Sterically Hindered 2,4,6-Tribromobenzoic Acid
Abstract: The esterification of 2,4,6-tribromobenzoic acid presents a significant synthetic challenge due to severe steric hindrance imposed by the two ortho-bromine substituents. Standard esterification protocols are often sluggish and inefficient. This technical guide provides an in-depth analysis of the underlying mechanistic challenges and offers detailed, field-proven protocols for successfully synthesizing esters from this sterically encumbered substrate. We will explore both forcing conditions for the classic Fischer-Speier esterification, delve into the alternative acylium ion pathway, and present a robust two-step method via an acyl chloride intermediate. This document is intended for researchers, chemists, and drug development professionals seeking reliable methods for derivatizing sterically hindered aromatic carboxylic acids.
The Fundamental Challenge: Steric Hindrance in Di-Ortho Substituted Benzoic Acids
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The mechanism proceeds through several equilibrium steps, initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by the alcohol.
However, in the case of this compound, the bulky bromine atoms at the ortho positions (C2 and C6) create a formidable steric shield around the carboxylic acid group. This spatial obstruction significantly hinders the approach of the alcohol nucleophile to the carbonyl carbon, dramatically slowing down the rate of reaction and impeding the formation of the necessary tetrahedral intermediate.[2] Consequently, standard reflux conditions that are effective for unsubstituted benzoic acid often fail or provide negligible yields with this substrate.
Overcoming the Barrier: The Fischer-Speier Reaction Under Forcing Conditions
The most direct approach to esterifying this compound is to intensify the reaction conditions to overcome the high activation energy barrier imposed by steric hindrance. This strategy relies on Le Chatelier's principle, using a large excess of the alcohol as the solvent to drive the equilibrium toward the product ester and employing high temperatures to increase the reaction rate.[3]
Microwave-assisted organic synthesis (MAOS) is a particularly effective modern technique for this purpose. By using a sealed vessel, the alcohol solvent can be heated far beyond its atmospheric boiling point, accelerating the reaction significantly compared to conventional heating.[4][5]
Protocol 2.1: Synthesis of Methyl 2,4,6-Tribromobenzoate using Conventional Heating
This protocol employs a significant excess of methanol and a strong acid catalyst under prolonged reflux.
Materials:
-
This compound (C₇H₃Br₃O₂, MW: 358.81 g/mol )
-
Methanol (MeOH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 27.9 mmol).
-
Add a large excess of anhydrous methanol (e.g., 150 mL). The acid may not fully dissolve at this stage.
-
Carefully and slowly, add concentrated sulfuric acid (e.g., 3.0 mL) down the inner wall of the flask while swirling.
-
Heat the mixture to a steady reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water. The crude ester should precipitate as a solid.
-
Isolate the solid by vacuum filtration, washing the filter cake with cold water to remove excess methanol and acid.
-
For further purification, dissolve the crude product in diethyl ether or ethyl acetate (approx. 200 mL) in a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL, to remove unreacted acid), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the methyl 2,4,6-tribromobenzoate. The product can be further purified by recrystallization (e.g., from ethanol or hexanes).
An Alternative Route: The Acylium Ion Mechanism
Under strongly acidic conditions, particularly with sterically hindered carboxylic acids, an alternative mechanistic pathway can become dominant. Instead of protonation on the carbonyl oxygen, the hydroxyl oxygen of the carboxylic acid is protonated.[6][7] This is followed by the elimination of a water molecule to form a highly reactive and linear acylium ion (R-C≡O⁺).
The linear geometry of the acylium ion intermediate circumvents the steric hindrance that plagues the standard Fischer mechanism, allowing the alcohol to attack the electrophilic carbon readily. This pathway is believed to be the reason why certain highly substituted benzoic acids can be esterified under specific, strongly acidic conditions.[6][7]
Caption: Acylium ion pathway for esterification of hindered acids.
A High-Yield, Two-Step Approach: The Acyl Chloride Method
To circumvent the equilibrium limitations and harsh conditions of the Fischer esterification entirely, a more reliable and often higher-yielding method involves converting the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate is then reacted with the alcohol in the presence of a base to afford the ester.
Protocol 4.1: Synthesis of Methyl 2,4,6-Tribromobenzoate via Acyl Chloride
Step A: Synthesis of 2,4,6-Tribromobenzoyl Chloride
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Toluene or Dichloromethane (DCM), anhydrous
Procedure:
-
In a fume hood, add this compound (e.g., 5.0 g, 13.9 mmol) to a round-bottomed flask equipped with a stir bar and reflux condenser.
-
Add an excess of thionyl chloride (e.g., 10 mL) or add anhydrous toluene (50 mL) followed by oxalyl chloride (2.0 eq, 27.8 mmol) and a single drop of DMF.
-
Gently reflux the mixture for 2-4 hours. The reaction produces HCl and SO₂ gas, which must be scrubbed or vented appropriately. The reaction is complete when gas evolution ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure. The resulting crude 2,4,6-tribromobenzoyl chloride is often used directly in the next step without further purification.
Step B: Esterification of 2,4,6-Tribromobenzoyl Chloride
Materials:
-
Crude 2,4,6-Tribromobenzoyl Chloride from Step A
-
Methanol, anhydrous
-
Pyridine or Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the crude acyl chloride in anhydrous DCM (50 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0 °C).
-
In a separate flask, prepare a solution of anhydrous methanol (1.5 eq, 20.9 mmol) and anhydrous pyridine (1.5 eq, 20.9 mmol) in anhydrous DCM (20 mL).
-
Slowly add the methanol/pyridine solution dropwise to the stirring acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove the base), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired ester. Purify by recrystallization or column chromatography as needed.
Caption: Comparative workflow for two primary esterification methods.
Data Summary and Method Comparison
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Forced Fischer-Speier | Carboxylic Acid, Excess Alcohol, H₂SO₄ | High Temp (Reflux or Microwave), 12-24h | Atom economical, one step.[3] | Slow, requires harsh conditions, equilibrium-limited, may give moderate yields.[2] |
| Acyl Chloride | Carboxylic Acid, SOCl₂ or (COCl)₂, Alcohol, Base | Step 1: Reflux (2-4h)Step 2: 0°C to RT (2-3h) | High yield, fast, not equilibrium-limited, reliable. | Two steps, uses hazardous reagents (SOCl₂, HCl gas), less atom economical. |
Conclusion
The esterification of this compound requires strategies that directly address the profound steric hindrance around the carboxyl group. While forcing the conditions of a Fischer-Speier esterification can be effective, a more robust and generally higher-yielding approach is the two-step conversion via an acyl chloride intermediate. The choice of method will depend on the required scale, purity, and tolerance for harsh reagents. Understanding the underlying mechanistic principles, including the potential for an acylium ion pathway, allows the modern chemist to make informed decisions to achieve successful synthesis.
References
- 1. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. studylib.net [studylib.net]
- 4. researchgate.net [researchgate.net]
- 5. academicpublishers.org [academicpublishers.org]
- 6. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: 2,4,6-Tribromobenzoic Acid as a Versatile Building Block for Complex Molecule Synthesis
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of 2,4,6-tribromobenzoic acid (TBBA), a pivotal building block in modern organic synthesis. Its unique trifunctional scaffold, featuring a sterically hindered aromatic core with three bromine atoms and a carboxylic acid moiety, offers a rich platform for constructing complex molecular architectures. This document delves into the core reactivity of TBBA, presenting detailed, field-proven protocols for its strategic functionalization through cross-coupling reactions, esterification, and decarboxylation. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for achieving high-yield, predictable outcomes.
Introduction: The Strategic Value of this compound
The benzene ring is a ubiquitous scaffold in pharmaceuticals, natural products, and advanced materials, with nearly 80% of top-selling small molecule drugs containing at least one such moiety[1]. The synthesis of highly substituted benzene derivatives, however, often requires multi-step sequences involving tedious protection and deprotection steps to achieve the desired regioselectivity[1].
This compound emerges as a powerful starting material that circumvents many of these challenges. Its C₂-symmetric substitution pattern provides three distinct halogen handles for sequential and selective functionalization via modern cross-coupling methodologies. The carboxylic acid group not only serves as an additional point for modification (e.g., amide bond formation or esterification) but also electronically influences the reactivity of the aryl bromide positions, creating opportunities for controlled, stepwise synthesis. This guide explores the key transformations that leverage the unique reactivity of this versatile building block.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 633-12-5 | [2] |
| Molecular Formula | C₇H₃Br₃O₂ | [2][3] |
| Molecular Weight | 358.81 g/mol | [2][3] |
| Appearance | White to cream-colored crystalline solid | [4] |
| Melting Point | 170–172 °C (crude) | [4] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in toluene, acetic acid; sparingly soluble in water | [4][5] |
Core Synthetic Transformations & Protocols
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The following sections provide detailed protocols for its most critical transformations.
Strategic Derivatization of the Carboxylic Acid: Fischer Esterification
Esterification of the carboxylic acid is often a crucial first step. It serves two primary purposes: 1) to protect the acidic proton, which is incompatible with many organometallic reagents used in cross-coupling, and 2) to modulate the electronic properties of the aromatic ring, thereby influencing the reactivity of the C-Br bonds. The Fischer-Speier esterification is a classic, reliable method for this transformation[6].
Causality of Experimental Choices:
-
Acid Catalyst (H₂SO₄): The reaction is acid-catalyzed. A strong acid like sulfuric acid protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol[6].
-
Excess Alcohol: The reaction is an equilibrium. Using the alcohol as the solvent drives the equilibrium toward the ester product, in accordance with Le Châtelier's principle[6].
-
Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.
Protocol 2.1: Synthesis of Methyl 2,4,6-Tribromobenzoate
Materials:
-
This compound (1.0 eq.)
-
Methanol (used as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq.)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound.
-
Add an excess of methanol to the flask to serve as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2,4,6-tribromobenzoate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds[7][8]. For this compound (or its ester derivative), this reaction allows for the sequential and controlled introduction of new aryl or vinyl substituents.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. It undergoes oxidative addition with the aryl bromide, which is often the rate-limiting step[7][9].
-
Ligand: Phosphine ligands (e.g., PPh₃, SPhos) are crucial. They stabilize the palladium catalyst, prevent its decomposition into palladium black, and their steric and electronic properties can be tuned to promote the oxidative addition and subsequent reductive elimination steps[8][9].
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step[10].
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is common. The organic solvent solubilizes the substrates and catalyst, while water dissolves the inorganic base[11].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.2: Suzuki-Miyaura Coupling of Methyl 2,4,6-Tribromobenzoate
Materials:
-
Methyl 2,4,6-tribromobenzoate (1.0 eq.)
-
Arylboronic acid (1.1-1.2 eq. for monosubstitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or oven-dried round-bottom flask, add methyl 2,4,6-tribromobenzoate, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
Synthesis of Aryl Alkynes: The Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes[12]. This reaction is indispensable for synthesizing conjugated systems found in pharmaceuticals, molecular electronics, and polymers.
Causality of Experimental Choices:
-
Dual Catalyst System: The reaction traditionally uses a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI)[13]. The palladium complex undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed in situ, participates in the transmetalation step[13].
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual role: it acts as the base to deprotonate the terminal alkyne and as the solvent[13].
-
Inert Atmosphere: The catalysts, particularly the Pd(0) species, and the copper acetylide intermediates are sensitive to oxygen. Running the reaction under an inert atmosphere is critical to prevent catalyst deactivation and unwanted alkyne homocoupling (Glaser coupling)[9].
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 2.3: Sonogashira Coupling of Methyl 2,4,6-Tribromobenzoate
Materials:
-
Methyl 2,4,6-tribromobenzoate (1.0 eq.)
-
Terminal alkyne (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 1-3 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Amine base/solvent (e.g., Triethylamine, degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add methyl 2,4,6-tribromobenzoate, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC. Aryl bromides are less reactive than iodides and may require heating[9][12].
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel to afford the pure alkynyl-substituted product.
Conclusion
This compound stands as a pre-functionalized and highly valuable scaffold for the synthesis of complex, multi-substituted aromatic compounds. Its strategic arrangement of reactive sites allows for a modular and convergent approach to molecular design. The protocols detailed herein for esterification, Suzuki-Miyaura coupling, and Sonogashira coupling represent fundamental, reliable methods for unlocking the synthetic potential of this building block. By understanding the causality behind the reaction conditions and employing these robust procedures, researchers can efficiently access novel molecular architectures for applications in drug discovery, materials science, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Regioselective Synthesis of 2,4,6-Tribromobenzoic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview of the primary synthetic route for producing 2,4,6-tribromobenzoic acid and its derivatives with high regioselectivity. Direct electrophilic bromination of benzoic acid is ineffective for producing the 2,4,6-isomer due to the meta-directing nature of the carboxylic acid group. Therefore, this note details a robust, multi-step strategy that leverages the powerful ortho, para-directing effect of a temporary amino group. The process involves the controlled tribromination of an aminobenzoic acid precursor, followed by a deamination sequence via a diazonium salt intermediate. This guide provides in-depth theoretical background, detailed experimental protocols, and critical insights for researchers, medicinal chemists, and professionals in drug development and materials science.
Introduction: The Challenge of Regiocontrol
Substituted benzene scaffolds are foundational in a vast array of functional molecules, from pharmaceuticals to agrochemicals.[1] Among these, polysubstituted aromatic compounds like this compound are valuable building blocks. However, their synthesis is often complicated by the challenge of achieving specific substitution patterns, a concept known as regioselectivity.
The direct tribromination of benzoic acid fails to yield the 2,4,6-isomer. This is a direct consequence of the electronic properties of the carboxylic acid substituent, which deactivates the aromatic ring and directs incoming electrophiles to the meta-positions.[2][3][4] To overcome this inherent electronic bias, a more strategic approach is required. The most reliable and widely adopted method involves introducing a strongly activating, ortho, para-directing group to guide the bromination, which is subsequently removed to yield the desired product.[1][5] This application note provides a detailed protocol for this elegant solution.
Theoretical Basis for Regioselectivity
The outcome of an electrophilic aromatic substitution (EAS) reaction is governed by the electronic nature of the substituents already present on the benzene ring.[6] Understanding the difference between an activating and a deactivating group is fundamental to designing a successful regioselective synthesis.
2.1 The Meta-Directing Carboxyl Group
The carboxylic acid (-COOH) group is a classic example of an electron-withdrawing group (EWG). It deactivates the benzene ring towards electrophilic attack by pulling electron density away from the π-system through both inductive and resonance effects.[4][7][8] Resonance structures for the carbocation intermediate (the sigma complex) formed during bromination show that attack at the ortho or para positions results in a highly unstable resonance form where the positive charge is placed on the carbon directly attached to the electron-withdrawing carboxyl group.[2][3] Meta attack avoids this destabilizing arrangement, making it the kinetically favored pathway.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 4. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4,6-Tribromobenzoic Acid
Welcome to the technical support center for the purification of crude 2,4,6-Tribromobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. The aim is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your experimental work.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound. Each problem is followed by a diagnosis of potential causes and detailed, actionable solutions.
Issue 1: Low Overall Yield After Purification
Initial Observation: The final mass of purified this compound is significantly lower than theoretically expected.
Potential Causes & Solutions:
-
Incomplete Precipitation During Acid-Base Extraction: The most common purification method for carboxylic acids is acid-base extraction.[1][2][3] The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate) to convert the carboxylic acid into its water-soluble carboxylate salt.[2][3][4] If insufficient acid is added to the aqueous layer to re-precipitate the product, the yield will be low.
-
Solution: Ensure the aqueous layer containing the sodium salt of this compound is acidified to a pH of 1-2.[5] Use a pH indicator strip to confirm. It is crucial to add the acid slowly while stirring vigorously to promote the formation of filterable crystals.[5] A slight excess of a mineral acid like HCl is often used to ensure complete neutralization.[2]
-
-
Choice of Recrystallization Solvent: An inappropriate recrystallization solvent can lead to significant product loss. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7][8]
-
Solution: For this compound, a mixture of acetic acid and water (1:2) has been reported, though it may not significantly improve the melting point or color.[5] Toluene is another effective solvent for recrystallization.[9] Experiment with different solvent systems and ratios to find the optimal conditions for your specific impurity profile.
-
-
Premature Crystallization During Hot Filtration: If using hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem.
-
Solution: Use a stemless or short-stemmed funnel and preheat it with hot solvent before filtering the solution. Ensure the solution is kept near its boiling point during filtration.[8]
-
-
Excessive Washing of the Precipitate: Washing the filtered crystals with a solvent in which the product has some solubility will lead to product loss.
-
Solution: Wash the purified crystals with a minimal amount of ice-cold solvent. The low temperature minimizes the solubility of the product in the wash solvent.[6]
-
Issue 2: Persistent Yellow or Cream Color in the Final Product
Initial Observation: The final product is not a pure white crystalline solid and retains a colored tint.
Potential Causes & Solutions:
-
Residual Bromine: The synthesis of this compound often involves the use of excess bromine.[5] Residual bromine can impart a yellow or brownish color to the crude product.
-
Solution: Thoroughly wash the crude product with water to remove excess bromine water and acids before proceeding with purification.[5] A wash with a dilute solution of sodium thiosulfate can also be used to quench any remaining bromine.
-
-
Formation of Colored Impurities: Side reactions during the synthesis can lead to the formation of colored byproducts.
-
Solution: The use of activated carbon during recrystallization can be effective in removing colored impurities.[5] However, it should be noted that for this compound, recrystallization with activated carbon may not significantly improve the color.[5] A well-executed acid-base extraction is often more effective at removing these types of impurities.[5]
-
Issue 3: Melting Point of Purified Product is Broad or Lower than Expected
Initial Observation: The melting point of the purified this compound has a wide range or is significantly lower than the literature value (typically around 192.5–194.5°C).[5]
Potential Causes & Solutions:
-
Incomplete Removal of Impurities: A broad or depressed melting point is a classic indicator of impurities.[10]
-
Solution: Repeat the purification process. A second recrystallization or a carefully performed acid-base extraction should be considered. For stubborn impurities, column chromatography may be necessary.[11]
-
-
Incomplete Drying: Residual solvent in the final product can act as an impurity and depress the melting point.
-
Solution: Ensure the purified crystals are thoroughly dried under vacuum, preferably in a desiccator over a suitable drying agent or in a vacuum oven at a temperature well below the compound's melting point.[9]
-
Issue 4: Oily Product or Failure to Crystallize
Initial Observation: The product oils out or fails to crystallize from the solution during recrystallization or after acidification in an acid-base extraction.
Potential Causes & Solutions:
-
Supersaturation: The solution may be supersaturated, and crystallization has not been initiated.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[6]
-
-
Presence of Oily Impurities: Certain impurities can inhibit crystallization.
-
Solution: An additional purification step, such as column chromatography, may be required to remove the problematic impurity before attempting recrystallization again.
-
-
Cooling Too Rapidly: Rapid cooling can sometimes lead to the formation of an oil instead of crystals.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: For most common impurities, a well-executed acid-base extraction is highly effective.[1][12] This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The crude product is dissolved in an organic solvent, and the this compound is extracted into an aqueous basic solution. The aqueous layer is then separated and acidified to precipitate the pure product.[2][3][5] For removing colored impurities or closely related acidic byproducts, recrystallization from a suitable solvent like toluene or an acetic acid/water mixture can be beneficial.[5][9] For very challenging separations, reversed-phase chromatography may be employed.[11][13]
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials, such as m-aminobenzoic acid if the synthesis follows that route, and incompletely brominated benzoic acids (e.g., dibromobenzoic acid).[5][14] Residual reagents from the synthesis, such as bromine, sulfuric acid, and acetic acid, may also be present.[5][9]
Q3: What safety precautions should be taken when handling this compound and the chemicals used in its purification?
A3: this compound is known to cause skin and serious eye irritation.[15] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17] Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents, bromine, and concentrated acids.[18] Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.[16][17]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the sample and detecting any minor impurities.[9][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any proton- or carbon-containing impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
Q5: Can I use column chromatography to purify this compound?
A5: Yes, both normal-phase and reversed-phase column chromatography can be used. However, carboxylic acids can sometimes exhibit poor peak shape on silica gel due to interactions with the acidic silica surface.[20] Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve the chromatography.[20] Reversed-phase chromatography (e.g., using a C18 stationary phase) is often a good choice for purifying polar compounds like carboxylic acids.[13]
Section 3: Experimental Protocols and Data
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the CO₂ gas that is evolved.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.
-
Back-Washing (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add 5% hydrochloric acid dropwise while stirring until the pH of the solution is between 1 and 2 (verify with pH paper).[5] A white precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of ice-cold water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven or a desiccator.
Data Summary Table: Solvent Properties for Recrystallization
| Solvent System | Boiling Point (°C) | Notes |
| Toluene | 111 | Good for dissolving the compound when hot and has low solubility when cold.[9] |
| Acetic Acid / Water (1:2) | Variable | Reported as a recrystallization solvent, but may not significantly improve purity.[5] |
| Ethanol / Water | Variable | A common solvent system for recrystallizing aromatic carboxylic acids.[12] |
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. cdn.chemservice.com [cdn.chemservice.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Guide: Troubleshooting Colored Impurities in 2,4,6-Tribromobenzoic Acid Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with colored impurities during the synthesis of 2,4,6-Tribromobenzoic acid. It is a common observation for crude products of this synthesis to appear off-color—typically yellow, cream, or even brown. However, a high-purity final product should be a white solid.[1][2][3] This guide moves beyond simple procedural steps to explain the chemical causality behind impurity formation and provides robust, field-proven troubleshooting strategies and purification protocols to ensure you achieve the desired product quality.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial observations and queries.
Q1: My final this compound product is yellow/brown instead of white. What are the most likely causes?
A1: A yellow to brown discoloration in your final product is almost always indicative of residual reactants or, more commonly, byproducts from specific, sensitive steps in the synthesis. The three most probable culprits are:
-
Residual Bromine: Elemental bromine (Br₂) is intensely colored and highly reactive. If not completely quenched and washed out after the initial bromination of the aromatic precursor, it will persist and discolor the product.[4]
-
Nitrogen Oxides (NOx) and Related Byproducts: The deamination step, which involves diazotization with sodium nitrite (NaNO₂) followed by reduction (e.g., with hypophosphorous acid), is highly sensitive. This reaction can evolve nitrogen oxides (a brownish gas) if not carefully controlled.[4] These reactive species can lead to nitrated or other colored aromatic impurities.
-
Azo Compound Formation: The intermediate diazonium salt (Ar-N₂⁺) is a potent electrophile. If the deamination reaction is incomplete or if the temperature rises uncontrollably, the diazonium salt can react with an activated aromatic ring (like the starting amine or another intermediate) to form highly colored azo compounds (Ar-N=N-Ar'). These are powerful chromophores and can impart significant color even in trace amounts.
Q2: I noticed a distinct yellow color in my crude product immediately after the bromination step, even before deamination. Is this normal?
A2: Yes, it is quite normal for the crude product to have a distinct yellow or cream color after the bromination stage.[4] This is primarily due to adsorbed elemental bromine on the surface of the precipitated product. The procedure from Organic Syntheses explicitly notes that the bromination is considered complete when the reaction slurry takes on a "distinct yellow color."[4] The key is to efficiently remove this residual bromine in the subsequent workup, typically by thorough washing with water or a dilute solution of a reducing agent like sodium bisulfite.
Q3: I observed a reddish-brown gas evolving during the deamination step. Is this a concern, and how do I prevent it?
A3: The observation of a reddish-brown gas is a critical process control indicator and should be addressed. This gas is likely nitrogen dioxide (NO₂), which forms from the decomposition of nitrous acid (HNO₂), especially in a strongly acidic environment. Its presence suggests that the rate of sodium nitrite addition may be too fast or that the reaction temperature is too high. NO₂ is a reactive radical that can lead to unwanted side reactions, including nitration of your aromatic ring, contributing to colored impurities. To mitigate this, ensure:
-
Strict Temperature Control: Maintain the reaction temperature below -5°C, as specified in established protocols.[1][4]
-
Slow, Portion-wise Addition: Add the sodium nitrite in small portions over a prolonged period to control its concentration and the resulting exotherm.[1][4]
Q4: How critical is maintaining a temperature of -10°C to -15°C during the addition of the brominated intermediate to the diazotizing solution?
A4: This is arguably the most critical parameter in the entire synthesis for preventing colored impurity formation. Aryl diazonium salts are notoriously unstable at elevated temperatures. Maintaining the specified low-temperature range (-15°C to -10°C) is essential for two primary reasons:
-
Preventing Decomposition: Above -5°C, the diazonium salt begins to decompose rapidly, leading to a loss of the desired intermediate and the formation of a complex mixture of byproducts, including phenols and other colored species.
-
Suppressing Azo Coupling: The rate of the unwanted azo coupling side reaction is highly temperature-dependent. Keeping the temperature low minimizes the kinetic feasibility of this reaction, ensuring the diazonium intermediate waits for the intended deamination reaction with hypophosphorous acid.[5][6]
Section 2: In-Depth Troubleshooting Workflows
When simple answers are not enough, a systematic approach is required. Use the following workflow to diagnose and resolve the source of discoloration.
Workflow 1: Diagnosing the Source of Colored Impurities
This decision tree helps pinpoint the problematic stage of your synthesis.
Caption: Diagnostic workflow for identifying the source of impurities.
Section 3: Key Experimental Protocols for Purification
These self-validating protocols are designed to effectively remove colored impurities.
Protocol 1: Optimized Recrystallization for Color Removal
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[2][7] This protocol uses toluene, an effective solvent for this compound.[1]
Objective: To obtain a pure, white crystalline product from a colored crude solid.
Methodology:
-
Solvent Preparation: In a fume hood, place 500 mL of toluene into a 1 L Erlenmeyer flask. Add a few boiling chips and heat the solvent to reflux (~110°C) using a heating mantle.
-
Dissolution: Weigh 98 g of your crude, colored this compound and place it in a separate 1 L flask.
-
Hot Solvent Addition: Carefully and slowly, add the hot toluene to the flask containing the crude solid while swirling. Add just enough of the boiling solvent to fully dissolve the solid. Causality: Using the minimum amount of hot solvent ensures that the solution is saturated, maximizing the yield upon cooling.
-
Decolorization (Optional): If the solution is still significantly colored after dissolution, remove it from the heat, allow it to cool slightly, and add a small amount (1-2 spatula tips) of activated charcoal.[8] Re-heat the mixture to reflux for 5-10 minutes. Causality: Activated charcoal has a high surface area that adsorbs large, colored organic molecules.
-
Hot Gravity Filtration (if charcoal was used): If you used charcoal, you must perform a hot gravity filtration to remove it. Place a funnel with fluted filter paper over a clean, pre-heated flask and pour the hot solution through it. Causality: This step must be done quickly and with pre-heated glassware to prevent the desired product from crystallizing prematurely on the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 3 hours to maximize crystal formation.[1] Causality: Slow cooling promotes the formation of large, pure crystals. The regular crystal lattice of the desired compound excludes the differently shaped impurity molecules.[8]
-
Isolation and Drying: Collect the white crystals by vacuum filtration, washing them with a small amount of cold toluene. Dry the crystals in a vacuum oven at 50°C for 24 hours.[1] The expected outcome is a white, crystalline solid with a purity of >99% by HPLC.[1]
Protocol 2: Sodium Bisulfite Wash for Quenching Residual Bromine
Objective: To chemically reduce and remove residual elemental bromine (Br₂) from the crude product after the bromination step.
Methodology:
-
Prepare Wash Solution: Create a 5% (w/v) aqueous solution of sodium bisulfite (NaHSO₃).
-
Product Slurry: After filtering your crude product from the bromination reaction mixture, transfer the filter cake to a beaker.
-
Washing: Add the 5% sodium bisulfite solution to the crude solid to create a stirrable slurry. Stir for 15-20 minutes. The yellow/orange color of the solid should fade. Causality: Sodium bisulfite is a reducing agent that converts colored Br₂ into colorless bromide ions (Br⁻) via the reaction: Br₂ + NaHSO₃ + H₂O → 2HBr + NaHSO₄.
-
Filtration: Filter the solid again using a Buchner funnel.
-
Final Wash: Wash the filter cake thoroughly with deionized water to remove any residual salts.
-
Drying: Proceed with drying or carry the damp, bromine-free intermediate to the next step of the synthesis.
Section 4: Understanding the Chemistry of Impurity Formation
A deeper understanding of the underlying reaction mechanisms is key to prevention. The primary side reaction responsible for intractable colored impurities is azo coupling.
Caption: Desired vs. side reaction pathways in deamination.
The Sandmeyer reaction and related deamination processes rely on the generation of an aryl radical from the diazonium salt, which is then quenched.[5] However, if conditions are not optimal, the highly electrophilic diazonium salt can attack another electron-rich aromatic ring in an electrophilic aromatic substitution reaction, forming a stable, conjugated, and highly colored azo compound.
Section 5: Summary of Critical Process Parameters
Adherence to validated process parameters is critical for success. This table summarizes key quantitative data from established literature procedures.
| Parameter | Step | Value | Rationale & Reference |
| Temperature | Bromination | Ice bath (0-5°C) | To control the exothermic reaction and prevent side reactions.[4] |
| Temperature | Diazotization (NaNO₂ addition) | -10°C to -5°C | To ensure the stability of nitrous acid and the diazonium salt.[1][4] |
| Temperature | Deamination (H₃PO₂ addition) | -15°C to -10°C | CRITICAL: To prevent decomposition of the diazonium salt and suppress azo coupling.[4] |
| Reagent | Bromine (vs. m-aminobenzoic acid) | ~4.4 molar equivalents | To ensure complete tribromination of the activated ring.[4] |
| Reagent | Sodium Nitrite (vs. intermediate) | ~1.8 molar equivalents | To ensure complete conversion of the amino group to the diazonium salt.[4] |
| Reagent | Hypophosphorous Acid (vs. intermediate) | ~6.2 molar equivalents | A significant excess is used to ensure the complete reduction of the diazonium salt.[4] |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Preventing over-bromination in the synthesis of 2,4,6-Tribromobenzoic acid
Welcome to the technical support center for the synthesis of 2,4,6-Tribromobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on preventing over-bromination and other common side reactions. Here, we provide in-depth, experience-based answers to frequently encountered challenges.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis of this compound.
Q1: My final product is a yellowish powder, not the expected cream or white color. What does this indicate?
A: A distinct yellow color in the final product often suggests the presence of excess bromine or nitrogen oxides (if using a diazotization route). Washing the crude product thoroughly with water, and potentially a sodium bisulfite solution, can help remove residual bromine. If the color persists after purification, it may indicate the presence of nitro-compounds or other colored impurities, requiring further characterization.
Q2: The yield of my reaction is significantly lower than expected. What are the most likely causes?
A: Low yields can stem from several factors. The most common include incomplete reaction, loss of product during workup and purification, or competing side reactions like decarboxylation. Ensure your reaction goes to completion by monitoring it with an appropriate analytical technique (e.g., TLC, HPLC). Also, be mindful of the product's solubility during extraction and washing steps to minimize losses.
Q3: I'm observing a significant amount of a byproduct with a higher molecular weight in my mass spectrometry analysis. What could this be?
A: A higher molecular weight byproduct is a classic sign of over-bromination, where a fourth bromine atom is added to the aromatic ring to form tetrabromobenzoic acid. This is a common issue and is addressed in detail in the troubleshooting guide below.
Q4: Is a Lewis acid catalyst, like FeBr₃, necessary for this synthesis?
A: While Lewis acids are typically required for the bromination of deactivated rings, the synthesis of this compound is often achieved from a more activated precursor, such as m-aminobenzoic acid, followed by deamination.[1] In this case, the strong activating effect of the amino group facilitates tribromination without a Lewis acid. Direct bromination of benzoic acid is difficult and often leads to the meta-substituted product, not the 2,4,6-isomer.[2][3][4]
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific experimental issues, grounded in the principles of organic chemistry.
Issue 1: Presence of Over-brominated Impurities
Q: My NMR and MS data confirm the presence of tetrabromobenzoic acid. How can I prevent its formation?
A: The formation of tetrabromobenzoic acid is a result of the reaction conditions being too harsh or the reaction time being too long. The key is to control the electrophilicity of the brominating agent and the reaction environment.
-
Stoichiometry of Bromine: The most critical factor is the precise control of the bromine stoichiometry. Use a slight excess of bromine to ensure complete tribromination, but avoid a large excess which will drive the reaction towards the tetrabrominated product. For the synthesis starting from m-aminobenzoic acid, a stoichiometry of approximately 3.3 to 3.5 equivalents of Br₂ is a good starting point.
-
Reaction Temperature: Maintain a low reaction temperature. The bromination of m-aminobenzoic acid is typically carried out in an ice bath.[1] Higher temperatures increase the reaction rate and the likelihood of over-bromination.
-
Reaction Time: Monitor the reaction closely. Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of the over-brominated product. The reaction is often complete when the slurry takes on a distinct yellow color from the slight excess of bromine.[1]
Issue 2: Competing Side Reaction - Decarboxylation
Q: I have identified tribromobenzene as a significant impurity in my product mixture. What is causing this decarboxylation, and how can I avoid it?
A: Decarboxylation, the loss of the carboxylic acid group, can occur under harsh thermal or radical conditions.[5][6][7] The presence of multiple electron-withdrawing bromine atoms can make the carboxyl group more susceptible to removal, particularly at elevated temperatures.
-
Temperature Control: The most effective way to prevent decarboxylation is to maintain a low temperature throughout the reaction and workup. During the diazotization and deamination steps of the synthesis from 3-amino-2,4,6-tribromobenzoic acid, the temperature should be kept below -5°C.[1]
-
Avoid Radical Initiators: Ensure that the reaction is not exposed to conditions that could initiate radical reactions, such as UV light, unless a specific radical-based protocol is being followed.[8]
Issue 3: Purification Challenges
Q: I am having difficulty separating the desired this compound from the over-brominated byproduct and unreacted starting material. What purification strategies are most effective?
A: Purification can indeed be challenging due to the similar polarities of the desired product and related impurities. A multi-step approach is often necessary.
-
Aqueous Workup: After quenching the reaction, a thorough wash with water is essential to remove water-soluble acids and salts.
-
Base Extraction: The acidic nature of the carboxylic acid group allows for selective extraction. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium carbonate solution) to convert the benzoic acids into their water-soluble sodium salts.[1] Neutral and less acidic impurities will remain in the organic layer.
-
Reprecipitation: The aqueous layer containing the sodium salt of the product can then be acidified (e.g., with HCl) to reprecipitate the purified this compound.[1] This process can be repeated for higher purity.
-
Recrystallization: If impurities persist, recrystallization is a powerful technique.[9] Solvents such as toluene or ethanol-water mixtures can be effective.[10] The choice of solvent will depend on the specific impurities present.
Part 3: Optimized Experimental Protocol
This protocol is based on the well-established method of synthesizing this compound from m-aminobenzoic acid, which avoids the difficulties of direct bromination.[1]
Step 1: Tribromination of m-Aminobenzoic Acid
-
In a three-necked flask equipped with a mechanical stirrer and a gas inlet tube, prepare a suspension of m-aminobenzoic acid (1 eq.) in water.
-
Cool the flask in an ice bath and slowly add concentrated hydrochloric acid.
-
While stirring vigorously, introduce bromine (3.5 eq.) vapor into the reaction mixture. This can be achieved by gently warming a flask containing liquid bromine and passing a stream of air or nitrogen over it and into the reaction vessel.
-
Continue the reaction at 0-5°C until the reaction mixture maintains a persistent yellow color, indicating the consumption of the starting material and a slight excess of bromine.
-
Filter the resulting precipitate of 3-Amino-2,4,6-tribromobenzoic acid and wash thoroughly with cold water to remove excess bromine and acid.
Step 2: Deamination of 3-Amino-2,4,6-tribromobenzoic Acid
-
Prepare a solution of the crude, moist 3-Amino-2,4,6-tribromobenzoic acid in glacial acetic acid.
-
In a separate, larger flask, prepare a cooled (-10 to -5°C) mixture of concentrated sulfuric acid and water.
-
To the stirred, cold sulfuric acid mixture, add sodium nitrite (NaNO₂) in small portions, ensuring the temperature does not rise above -5°C.
-
Slowly add cold 50% hypophosphorous acid (H₃PO₂) to the diazotization mixture, maintaining the temperature below -5°C.[10]
-
Add the acetic acid solution of the tribrominated amino-benzoic acid dropwise to the diazotizing solution, keeping the temperature between -15 and -10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for an additional hour, then let it slowly warm to room temperature overnight.
Step 3: Workup and Purification
-
Pour the reaction mixture into a large volume of ice water to precipitate the crude this compound.
-
Filter the solid and wash with water.
-
For purification, suspend the crude product in water and add a sodium carbonate solution to dissolve the acid as its sodium salt.
-
Filter off any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 1-2 to reprecipitate the purified this compound.
-
Filter the purified product, wash with cold water, and dry under vacuum.
Part 4: Data and Visualizations
Table 1: Critical Reaction Parameters and Their Influence
| Parameter | Recommended Setting | Rationale & Potential Issues if Deviated |
| Bromine Stoichiometry | 3.3 - 3.5 equivalents | Too Low: Incomplete reaction, difficult to separate di- and tri-brominated products. Too High: Increased risk of over-bromination to tetrabromo- species. |
| Bromination Temperature | 0 - 5 °C | Too High: Increases rate of side reactions, including over-bromination and potential degradation. |
| Diazotization Temperature | -15 to -5 °C | Too High: Diazonium salt becomes unstable, leading to decomposition and reduced yield. |
| Deamination Temperature | -15 to -10 °C (initial) | Too High: Vigorous nitrogen evolution can be hazardous; potential for side reactions. |
| pH for Reprecipitation | 1 - 2 | Too High: Incomplete precipitation of the carboxylic acid, leading to yield loss. |
Diagrams
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for common synthesis impurities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 3. brainly.in [brainly.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving the Regioselectivity of Benzoic Acid Bromination
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the regioselectivity of benzoic acid bromination. Here, we will delve into the underlying principles governing this classic electrophilic aromatic substitution and provide actionable troubleshooting advice and detailed protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my bromination of benzoic acid primarily yielding the meta-isomer?
A1: The carboxyl group (-COOH) of benzoic acid is an electron-withdrawing and deactivating group.[1][2] This is due to both the inductive effect of the electronegative oxygen atoms and the resonance effect, which pulls electron density out of the benzene ring.[1] This deactivation makes the ortho and para positions electron-deficient. Consequently, the incoming electrophile (bromonium ion, Br+) is directed to the relatively more electron-rich meta position.[1][3] The carbocation intermediate formed during meta-attack is more stable than the intermediates for ortho or para attack, as it avoids placing a positive charge adjacent to the electron-withdrawing carboxyl group.[1][4]
Q2: I'm observing a very low yield for my benzoic acid bromination. What are the likely causes?
A2: Low yields in the bromination of benzoic acid can stem from several factors:
-
Ring Deactivation: The electron-withdrawing nature of the carboxyl group strongly deactivates the benzene ring, making it less reactive towards electrophilic substitution compared to benzene itself.[5][6] This inherently slows down the reaction.
-
Inadequate Catalyst Activity: A Lewis acid catalyst, such as FeBr₃, is crucial for polarizing the Br-Br bond to generate a sufficiently strong electrophile (Br⁺) to attack the deactivated ring.[7][8] Anhydrous conditions are essential as moisture can deactivate the catalyst.
-
Suboptimal Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion. However, excessively high temperatures can promote side reactions.
-
Product Loss During Workup: 3-Bromobenzoic acid has some solubility in water. Ensuring the aqueous layer is saturated with a brine solution (NaCl) during extractions can minimize product loss.[9]
Q3: Is it possible to obtain ortho- or para-bromobenzoic acid through direct bromination?
A3: Achieving high yields of ortho- or para-bromobenzoic acid through direct electrophilic bromination is challenging due to the strong meta-directing effect of the carboxyl group. While minor amounts of these isomers may form, they are generally not the major products. Alternative strategies are typically required to synthesize these isomers, such as starting with a different substituted benzene and then modifying the substituents. For instance, para-bromobenzoic acid can be synthesized by the oxidation of p-bromotoluene.
Q4: Can I use N-Bromosuccinimide (NBS) for the bromination of the benzoic acid ring?
A4: While NBS is a common brominating agent, its application for the electrophilic aromatic substitution of deactivated rings like benzoic acid is not straightforward.[10] NBS is more typically used for radical bromination at benzylic positions.[11][12] For ring bromination of deactivated aromatics, a stronger electrophilic bromine source is generally required, which is often achieved by using molecular bromine (Br₂) in the presence of a potent Lewis acid or a strong protic acid like concentrated sulfuric acid.[13][14]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides targeted solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of m-Bromobenzoic Acid | 1. Insufficient Catalyst Activity: The FeBr₃ catalyst may be old or have been exposed to moisture. 2. Incomplete Reaction: Reaction time or temperature may be insufficient to overcome the deactivation of the ring. 3. Loss During Workup: Significant product loss during aqueous extraction or recrystallization. | 1. Use freshly prepared or anhydrous FeBr₃. Ensure all glassware is thoroughly dried. 2. Monitor the reaction progress using TLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. 3. During aqueous workup, use a brine wash to decrease the solubility of the product in the aqueous layer.[9] Use minimal amounts of cold solvent for washing during recrystallization.[9] |
| Formation of Polybrominated Products | 1. Excess Brominating Agent: Using a molar excess of bromine can lead to di- or tri-bromination. 2. Reaction Temperature is Too High: Elevated temperatures can increase the reaction rate and lead to multiple substitutions. | 1. Carefully control the stoichiometry. Use a 1:1 molar ratio of benzoic acid to bromine for monobromination. 2. Maintain a controlled temperature throughout the reaction. Running the reaction at or slightly above room temperature is often sufficient. |
| Reaction Fails to Initiate | 1. Deactivated Catalyst: As mentioned, moisture is detrimental to Lewis acid catalysts. 2. Poor Quality Reagents: Old or impure benzoic acid or bromine can inhibit the reaction. 3. Insufficient Activation of Bromine: The Lewis acid may not be strong enough or used in sufficient quantity to generate the bromine cation. | 1. Use anhydrous reagents and solvents. Prepare the FeBr₃ in situ by adding iron filings to bromine if necessary.[15] 2. Purify starting materials if their quality is questionable. 3. Ensure an adequate amount of catalyst is used (typically 0.1 to 0.5 equivalents). |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: See "Low Yield" section. 2. Inefficient Mixing: Poor stirring can lead to localized reactions and incomplete conversion of the bulk material. | 1. Increase reaction time or moderately increase the temperature. 2. Ensure vigorous and efficient stirring throughout the reaction. |
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the bromination of benzoic acid.
The Underlying Mechanism: Directing Effects
The regioselectivity of this reaction is governed by the electronic properties of the carboxyl group. As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack. This deactivation is not uniform across all positions. The ortho and para positions are more strongly deactivated due to destabilizing resonance structures in the reaction intermediate (the arenium ion or sigma complex).
Caption: The influence of the carboxyl group on the regioselectivity of bromination.
Experimental Protocol: Synthesis of m-Bromobenzoic Acid
This protocol is designed to maximize the yield and purity of the desired meta-isomer.
Materials:
-
Benzoic acid
-
Liquid bromine (Br₂)
-
Anhydrous iron(III) bromide (FeBr₃) or iron filings
-
Carbon tetrachloride (CCl₄) or another suitable anhydrous solvent
-
Sodium bisulfite solution (aqueous)
-
Sodium hydroxide solution (aqueous)
-
Hydrochloric acid (aqueous)
-
Sodium chloride (for brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve benzoic acid (1.0 eq) in the anhydrous solvent.
-
Catalyst Addition: Add the Lewis acid catalyst, FeBr₃ (0.1-0.2 eq), to the stirred solution. If generating the catalyst in situ, add iron filings and then slowly add the bromine.
-
Bromine Addition: Slowly add liquid bromine (1.0 eq) dropwise from the dropping funnel at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue stirring at room temperature or gently heat to 40-50°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing cold water.
-
Workup:
-
Add a saturated solution of sodium bisulfite to quench any unreacted bromine (the red-brown color will disappear).
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water and then a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization, often from an ethanol/water mixture, to yield pure m-bromobenzoic acid.[9]
Advanced Strategies for Altering Regioselectivity
While direct bromination of benzoic acid strongly favors the meta position, modern organic synthesis has developed strategies to access other isomers, although these are more complex than the classical approach. Recent research has explored palladium-catalyzed C-H activation, which can achieve meta-bromination under milder conditions and with different substrate scopes.[16][17][18][19] These methods often employ directing groups to steer the catalyst to a specific C-H bond, overriding the inherent electronic preferences of the substrate.[20][21] While powerful, these techniques require specialized ligands and catalysts and are typically employed for complex molecule synthesis where classical methods fail.
References
- 1. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. quora.com [quora.com]
- 4. Compare the intermediate benzenonium ions for ortho. meta and para bromin.. [askfilo.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 16. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of 2,4,6-Tribromobenzoic Acid Production
Welcome to the technical support center dedicated to addressing the challenges in the scale-up of 2,4,6-Tribromobenzoic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common issues encountered during laboratory and pilot-plant scale production. Our aim is to equip you with the expertise to anticipate and overcome the hurdles of this complex synthesis, ensuring a safe, efficient, and scalable process.
I. Understanding the Synthesis: A Two-Stage Approach
The production of this compound is typically a two-stage process, each with its own set of challenges, particularly during scale-up. The first stage involves the electrophilic bromination of an appropriate benzoic acid precursor, followed by a diazotization and deamination sequence.
II. Troubleshooting Guide: From Lab Bench to Pilot Plant
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
A. Bromination Stage: Taming the Halogen
The bromination of the aromatic ring is a highly exothermic reaction that requires careful control to ensure high yield and purity.
Q1: My bromination reaction is sluggish or incomplete. What are the likely causes and solutions?
-
Possible Causes:
-
Insufficient Activation: The aromatic ring may not be sufficiently activated for electrophilic substitution.
-
Low Bromine Reactivity: The bromine itself may not be sufficiently electrophilic under the reaction conditions.
-
Mass Transfer Limitations: In larger vessels, poor mixing can lead to localized depletion of bromine, slowing down the reaction rate.
-
-
Troubleshooting Steps:
-
Catalyst Choice: While the synthesis of this compound often starts from a highly activated precursor like m-aminobenzoic acid, ensuring the appropriate acidic conditions is crucial. For less activated substrates, a Lewis acid catalyst such as FeBr₃ is typically required to polarize the Br-Br bond and increase its electrophilicity.[1][2]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents can stabilize the charged intermediates in the reaction mechanism, but a balance must be struck to avoid unwanted side reactions.
-
Agitation and Mixing: On a larger scale, ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Poor mixing can lead to concentration gradients, affecting reaction kinetics. Consider using baffles in your reactor to improve turbulence and mixing efficiency.
-
Q2: I am observing the formation of significant colored impurities during bromination. How can I mitigate this?
-
Possible Causes:
-
Over-bromination: Formation of poly-brominated species beyond the desired tribromo- product.
-
Side Reactions: Oxidation of the substrate or solvent by bromine.
-
Thermal Degradation: Localized hot spots due to poor heat dissipation can lead to decomposition of starting materials or products.
-
-
Troubleshooting Steps:
-
Temperature Control: This is paramount. The exothermic nature of bromination necessitates a robust cooling system. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal more challenging. Implement a jacketed reactor with a reliable cooling fluid and monitor the internal temperature closely.
-
Controlled Bromine Addition: Add bromine dropwise or via a syringe pump to control the rate of heat generation.[3] A slow addition rate allows the cooling system to keep pace with the exotherm.
-
Quenching: Once the reaction is complete, any excess bromine should be quenched to prevent further reactions. A solution of sodium thiosulfate or sodium bisulfite is effective for this purpose.[3][4]
-
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Considerations) | Rationale for Change |
| Bromine Addition | Manual, dropwise | Automated pump, subsurface addition | Precise control of reaction rate and exotherm. Subsurface addition minimizes bromine vapor in the headspace. |
| Temperature Control | Ice bath | Jacketed reactor with chiller | More efficient and uniform heat removal for larger volumes. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer with baffles | Ensures homogeneity in a larger, more viscous reaction mass. |
Q3: How do I safely handle bromine, especially at a larger scale?
-
Safety is non-negotiable. Bromine is highly toxic, corrosive, and has a high vapor pressure.[3]
-
Engineering Controls: Always handle bromine in a well-ventilated fume hood. For larger quantities, consider a closed-system transfer to the reactor.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves.
-
Spill Response: Have a bromine spill kit readily available. This should include a neutralizing agent like sodium thiosulfate.
-
Quenching Station: Prepare a quenching solution (e.g., sodium thiosulfate) before starting the reaction to handle any emergencies or for the final reaction quench.
-
B. Diazotization and Deamination: A Thermally Sensitive Transformation
The conversion of the amino group to the diazonium salt and its subsequent removal is a powerful synthetic tool but is fraught with safety risks, particularly thermal instability.
Q1: My diazotization reaction is resulting in a low yield of the desired product. What could be going wrong?
-
Possible Causes:
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose if the temperature is not strictly controlled.[5][6][7]
-
Incomplete Diazotization: Insufficient nitrous acid or improper pH can lead to unreacted starting material.
-
Side Reactions: The diazonium salt can couple with the starting amine or other electron-rich species in the reaction mixture.
-
-
Troubleshooting Steps:
-
Rigorous Temperature Control: The reaction must be maintained at low temperatures, typically 0-5 °C, to prevent the rapid decomposition of the diazonium salt. Use an ice-salt bath or a cryo-cooler for larger scale reactions.
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and subsurface to ensure it reacts quickly and to prevent localized high concentrations, which can lead to side reactions and exotherms.
-
pH Control: The reaction is typically carried out in a strong acid like hydrochloric or sulfuric acid to generate the necessary nitrous acid in situ and to protonate the starting amine, preventing it from acting as a coupling partner.
-
Monitoring for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid, indicating the completion of the diazotization. A slight excess is often desired to ensure full conversion.
-
Q2: I am observing significant off-gassing and foaming during the diazotization and deamination steps. How can I manage this?
-
Possible Causes:
-
Nitrogen Evolution: The decomposition of the diazonium salt releases nitrogen gas.
-
Formation of Nitrogen Oxides: Side reactions can lead to the formation of various nitrogen oxides.[8]
-
Rapid Heating: Uncontrolled exotherms can accelerate gas evolution.
-
-
Troubleshooting Steps:
-
Adequate Headspace: Ensure the reactor has sufficient headspace to accommodate potential foaming and gas evolution. A reactor filled to more than 75% of its volume is at a higher risk.
-
Venting and Scrubbing: The reactor should be equipped with a vent line that directs the off-gases to a scrubber containing a suitable neutralizing agent (e.g., sodium hydroxide solution) to trap acidic gases like nitrogen oxides.
-
Controlled Heating: During the deamination step, where the diazonium group is replaced, heat the reaction mixture slowly and in a controlled manner to manage the rate of nitrogen evolution.
-
Q3: What are the key safety considerations for scaling up diazotization reactions?
-
Thermal Runaway Potential: The decomposition of diazonium salts is highly exothermic and can lead to a runaway reaction if not properly controlled.[5][6][9]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal hazards of your specific reaction.
-
Emergency Quenching: Have a pre-chilled quenching agent ready to quickly neutralize the reaction in case of a thermal runaway.
-
Pressure Relief: Ensure the reactor is equipped with a properly sized rupture disc or relief valve.
-
III. Purification Challenges: Isolating the Final Product
The final stage of the synthesis involves isolating and purifying the this compound.
Q1: My product is difficult to filter and dries slowly. What are the underlying issues?
-
Possible Causes:
-
Small Particle Size: Rapid crystallization or precipitation can lead to the formation of fine particles that clog the filter medium.
-
Irregular Crystal Shape: Needle-like or plate-like crystals can pack inefficiently, trapping solvent and slowing down filtration.
-
Residual Impurities: Tarry byproducts can blind the filter surface.
-
-
Troubleshooting Steps:
-
Controlled Crystallization:
-
Cooling Rate: Cool the solution slowly to promote the growth of larger, more uniform crystals.
-
Solvent Selection: Choose a solvent system where the product has moderate solubility at high temperatures and low solubility at low temperatures.
-
Seeding: Introducing a small amount of pure product crystals (seeding) can encourage controlled crystal growth.
-
-
Washing: Wash the filter cake with a cold, appropriate solvent to remove impurities without dissolving a significant amount of the product.
-
Filter Type: For larger scales, consider using a filter press or a centrifugal filter for more efficient solid-liquid separation.
-
Q2: The purity of my final product is not meeting specifications. How can I improve it?
-
Possible Causes:
-
Incomplete Reaction: Presence of starting materials or intermediates.
-
Co-precipitation of Impurities: Impurities with similar solubility profiles can crystallize along with the product.[10][11][12][13][14]
-
Trapped Mother Liquor: Inefficient filtration and washing can leave impure mother liquor in the final product.
-
-
Troubleshooting Steps:
-
Recrystallization: This is the most common method for purifying solid organic compounds. Dissolve the crude product in a hot solvent and allow it to cool slowly to form purer crystals.
-
Solvent Selection for Recrystallization: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.
-
Activated Carbon Treatment: If colored impurities are present, treating the hot solution with a small amount of activated carbon before filtration can help remove them.
-
Analytical Monitoring: Use analytical techniques like HPLC or GC to monitor the purity of your product at each stage and to identify the nature of the impurities.
-
IV. Experimental Protocols
A. Protocol: Lab-Scale Synthesis of this compound
This protocol is a generalized procedure and should be adapted based on your specific starting material and laboratory conditions.
-
Bromination:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the starting aminobenzoic acid in an appropriate amount of aqueous acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount of bromine dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time until completion (monitor by TLC or HPLC).
-
Quench the reaction with a 10% aqueous solution of sodium thiosulfate until the bromine color disappears.
-
Filter the precipitated solid and wash with cold water.
-
-
Diazotization and Deamination:
-
Prepare a solution of sodium nitrite in water.
-
In a separate flask, suspend the crude brominated intermediate in a mixture of a strong acid and an appropriate solvent.
-
Cool this suspension to 0-5 °C.
-
Slowly add the sodium nitrite solution, keeping the temperature below 5 °C.
-
After the addition, stir the reaction mixture at low temperature for 30-60 minutes.
-
Slowly add a solution of hypophosphorous acid, again maintaining a low temperature.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).
-
B. Protocol: Quenching of a Large-Scale Bromination Reaction
-
Preparation: Before starting the bromination, prepare a quenching solution of 10-15% aqueous sodium thiosulfate in a separate, appropriately sized vessel. Ensure this vessel has adequate cooling and stirring.
-
Cooling: Once the bromination is complete, cool the reaction mixture to 0-10 °C.
-
Transfer: Slowly transfer the reaction mixture to the quenching solution with vigorous stirring. Do not add the quenching solution to the reaction mixture, as this can lead to a delayed and potentially violent quench.
-
Monitoring: Monitor the temperature of the quenching vessel throughout the addition. The rate of addition should be controlled to keep the temperature within a safe range.
-
Completion: Continue stirring until the color of bromine is no longer visible in the organic layer.
V. Visualizing the Workflow
Workflow for Troubleshooting Low Purity in Final Product
Caption: Troubleshooting workflow for low product purity.
Decision Tree for Managing a Bromination Exotherm
Caption: Decision tree for managing a bromination exotherm.
VI. Frequently Asked Questions (FAQs)
Q: Can I use N-Bromosuccinimide (NBS) as a safer alternative to liquid bromine?
A: Yes, for some aromatic brominations, NBS can be a safer and easier-to-handle alternative to elemental bromine.[15] However, its effectiveness depends on the substrate and reaction conditions. For the synthesis of this compound, which requires extensive bromination, liquid bromine is often more cost-effective and efficient, especially at scale. If using NBS, you will likely need a catalyst and different reaction conditions.
Q: What are the key differences to consider when moving from a glass-lined reactor to a stainless-steel reactor for this synthesis?
A: The primary concern is corrosion. The reaction involves strong acids and bromine, which are highly corrosive to many metals, including stainless steel. Glass-lined reactors are generally preferred for this type of chemistry. If you must use a stainless-steel reactor, ensure it is made of a highly resistant alloy (e.g., Hastelloy) and conduct thorough corrosion testing before proceeding.
Q: How can I minimize the environmental impact of this process?
A: Consider the following:
-
Solvent Recycling: Where possible, recover and recycle solvents.
-
Waste Treatment: Neutralize acidic waste streams before disposal. Treat aqueous waste containing residual bromine or brominated compounds appropriately.
-
Atom Economy: Investigate alternative synthetic routes that may have a higher atom economy, although the current route is quite established.
Q: What analytical methods are recommended for in-process control?
A: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of the reaction, allowing you to quantify the starting material, intermediates, and the final product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks at the lab scale.
VII. References
-
Partington, S., & Waldram, S. (2002). Runaway reaction during production of an Azo dye intermediate. IChemE Symposium Series, 149, 1-14.
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. BenchChem.
-
IChemE. (n.d.). Runaway reaction during production of an Azo dye intermediate.
-
Pasquet, V. (n.d.). Runaway reactions, case studies, lessons learned. ARIA.
-
Baset, B. (2018, August 14). Troubleshooting When the Filtration System is Not Working.
-
Mott Corporation. (n.d.). Troubleshooting Common Filtration Issues: The Dreaded Pressure Spike.
-
Cantillo, D., & Kappe, C. O. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116.
-
Zhang, R., et al. (2023). Impact of impurities on crystal growth. Nature.
-
BioSafe Tech by QUALIA. (n.d.). How to Troubleshoot Common In Situ Filter Issues.
-
Reddit. (2015, April 6). bromination? r/chemistry.
-
Du Pont De Nemours And Company. (1977). Control of nitrogen oxide reactions in off-gases from the diazotization/coupling of aromatic amines. U.S. Patent 4,020,051.
-
Bayer Aktiengesellschaft. (1984). Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content. U.S. Patent 4,439,361.
-
Global Filter. (2023, March 28). Solving the Top 5 Industrial Filter Cartridge Problems.
-
Kramer, H. J. M., & Myerson, A. S. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Crystal Growth (pp. 135-171). Elsevier.
-
Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012.
-
Baset, B. (n.d.). Clarifying Liquid. Filtration Consulting.
-
Morissette, S. L., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12(1), 1681.
-
Barton, J., & Nolan, P. (n.d.). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
-
Keshavarz, L., Steendam, R., & Frawley, P. (2018). Impact of Mother Liquor Recycle on the Impurity Buildup in Crystallization Processes. Organic Process Research & Development, 22(9), 1215-1224.
-
Heinrich, M. R. (2017, February 27). Waste Stream Recycling within Diazotizations. ChemistryViews.
-
Stack Exchange. (2020, September 2). Safest way to conduct a reaction with bromine under reflux conditions.
-
Chadwick, K., et al. (2017). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 17(5), 2564-2575.
-
ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?
-
Ali, V., et al. (2012). Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. Arabian Journal of Chemistry, 5(3), 359-363.
-
Filo. (2025, July 23). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.
-
Lozano, A. (2017). A Review of Outgassing and Methods for its Reduction. CERN.
-
AAC. (2024, November 15). Understanding the difference between OUTgassing and OFFgassing.
-
YouTube. (2023, February 28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12.
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: Alternative Brominating Agents for Substituted Benzoic Acids. BenchChem.
-
IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives.
References
- 1. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. icheme.org [icheme.org]
- 7. maxapress.com [maxapress.com]
- 8. US4020051A - Control of nitrogen oxide reactions in off-gases from the diazotization/coupling of aromatic amines - Google Patents [patents.google.com]
- 9. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 10. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 11. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 12. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Influence of Additives and Impurities on Crystallization | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 2,4,6-Tribromobenzoic Acid in Synthetic Chemistry
Welcome to the technical support center for 2,4,6-Tribromobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but occasionally challenging reagent in their synthetic endeavors. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common stability issues encountered with this compound under typical reaction conditions.
I. Core Stability Concerns: An Overview
This compound is a valuable building block, particularly in the synthesis of complex aromatic systems. However, its utility can be hampered by two primary instability pathways: thermal decarboxylation and hydrodehalogenation . The electron-withdrawing nature of the three bromine atoms and the carboxylic acid group on the benzene ring makes the molecule susceptible to these transformations, particularly under the conditions often employed in modern synthetic chemistry, such as cross-coupling reactions.
II. Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you might encounter during your experiments with this compound and provides actionable solutions based on mechanistic principles.
Issue 1: Low or No Yield of the Desired Product, with 1,3,5-Tribromobenzene Detected as a Byproduct.
Question: I am attempting a Suzuki-Miyaura coupling with this compound, and my main product is 1,3,5-tribromobenzene. What is causing this, and how can I prevent it?
Answer: The formation of 1,3,5-tribromobenzene is a clear indication of decarboxylation , the loss of the carboxylic acid group as carbon dioxide. This is a common issue with sterically hindered and electron-deficient benzoic acids, and it is often promoted by elevated temperatures. A patent for the decarboxylation of halogenated aromatic carboxylic acids suggests that this can occur in the presence of water at temperatures ranging from 80°C to 180°C.
The steric hindrance from the two ortho-bromine atoms can create strain, which is relieved upon the removal of the carboxylic acid group. High reaction temperatures provide the necessary activation energy for this process. The general mechanism for thermal decarboxylation of a benzoic acid is depicted below.
Caption: Thermal Decarboxylation of this compound.
-
Lower the Reaction Temperature: This is the most critical parameter. Screen your reaction at a lower temperature (e.g., start at 60-70°C and adjust as needed). While lower temperatures may slow down the desired reaction, it will disproportionately suppress the decarboxylation side reaction.
-
Optimize Your Catalyst System: For cross-coupling reactions, a more active catalyst can allow for lower reaction temperatures. Consider using a high-activity palladium precatalyst or a ligand that promotes rapid oxidative addition and reductive elimination.
-
Choice of Base: While a base is necessary for many coupling reactions, strong bases at elevated temperatures can facilitate decarboxylation. If possible, screen weaker bases (e.g., K₃PO₄, Cs₂CO₃) that are still effective for your transformation.
-
Anhydrous Conditions: While the patent mentions water promoting decarboxylation, in the context of a Suzuki reaction which often uses aqueous base, this might be unavoidable. However, for other reaction types, ensuring strictly anhydrous conditions may help.
Issue 2: Formation of Partially Debrominated Byproducts (e.g., 2,4-Dibromobenzoic Acid).
Question: In my reaction, I am observing the formation of various brominated benzoic acids with fewer than three bromine atoms. What is happening?
Answer: This issue points to hydrodehalogenation , the replacement of a bromine atom with a hydrogen atom. This is a form of reduction and can be promoted by certain catalysts, bases, and hydrogen sources in the reaction mixture. Reductive dehalogenation of aryl bromides is a known process, especially under catalytic hydrogenation conditions.[1]
In the context of a palladium-catalyzed cross-coupling reaction, the hydrodehalogenation can occur through several pathways. One possibility is the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a competing reaction where a hydride source intercepts the palladium intermediate before the desired coupling partner. The hydride source can be a solvent (like isopropanol), an amine base, or even trace impurities.
Caption: Competing Pathways: Cross-Coupling vs. Hydrodehalogenation.
-
Scrutinize Your Reagents and Solvents: Ensure all reagents and solvents are pure and dry. Some solvents, like alcohols, can act as hydride donors. If possible, use aprotic solvents like dioxane or toluene.
-
Choice of Base: Some bases, particularly those with available hydrides, can contribute to this side reaction. Consider using carbonate or phosphate bases.
-
Optimize Reaction Time: Prolonged reaction times, especially after the limiting reagent has been consumed, can increase the likelihood of side reactions. Monitor your reaction by TLC or LC-MS and work it up promptly upon completion.
-
Inert Atmosphere: While standard practice, ensuring a rigorously inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidative degradation of the catalyst and other components, which can sometimes lead to undesired pathways.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from sources of heat, sparks, and open flames. It is also advisable to store it away from incompatible materials such as strong bases and strong oxidizing agents.[1][2]
Q2: At what temperature does significant decarboxylation of this compound typically occur?
Q3: Can I use this compound in reactions that require strong bases?
A3: Caution is advised. The safety data for the analogous 2,4,6-trichlorobenzoic acid lists strong bases as incompatible.[2] While the primary reaction will be the deprotonation of the carboxylic acid to form the carboxylate salt, strong bases, especially at elevated temperatures, can promote decomposition pathways like decarboxylation and potentially hydrodehalogenation. If a strong base is required, it is recommended to conduct the reaction at the lowest possible temperature and for the shortest possible time.
Q4: Are there any specific recommendations for using this compound in palladium-catalyzed cross-coupling reactions?
A4: Yes, due to its steric hindrance and potential for side reactions, the following are recommended:
-
Use a high-activity catalyst system: This allows for lower reaction temperatures and shorter reaction times. Catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective for sterically hindered substrates.
-
Careful selection of the base: Use the mildest base that effectively promotes the reaction. K₃PO₄ and Cs₂CO₃ are often good choices.
-
Monitor the reaction closely: Avoid unnecessarily long reaction times to minimize the formation of decarboxylated and hydrodehalogenated byproducts.
IV. Summary of Key Stability Parameters
| Parameter | Recommendation/Observation | Potential Consequence of Deviation |
| Temperature | Keep below 80°C where possible, especially in protic solvents. | Increased rate of decarboxylation, leading to the formation of 1,3,5-tribromobenzene. |
| Base | Use the mildest effective base (e.g., K₃PO₄, Cs₂CO₃). | Stronger bases can promote both decarboxylation and hydrodehalogenation. |
| Solvent | Use pure, dry, aprotic solvents (e.g., dioxane, toluene) when possible. | Protic solvents can act as hydride sources, leading to hydrodehalogenation. |
| Atmosphere | Maintain a rigorously inert atmosphere (Ar or N₂). | Oxygen can lead to catalyst degradation and other undesired side reactions. |
| Reaction Time | Monitor the reaction and work up promptly upon completion. | Prolonged reaction times can increase the prevalence of side reactions. |
V. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and should be optimized for specific substrates.
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the boronic acid coupling partner (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the appropriate solvent system (e.g., dioxane/water, 4:1).
-
Stir the mixture at the desired temperature (start with a screening at 60-70°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
VI. References
-
US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents.
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. --INVALID-LINK--
-
2,4,6-Trichlorobenzoic acid - Safety Data Sheet. SynQuest Laboratories, Inc.
-
Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025). --INVALID-LINK--
References
Technical Support Center: Optimizing Reaction Parameters for 2,4,6-Tribromobenzoic Acid Esterification
Welcome to the technical support center for the esterification of 2,4,6-tribromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this challenging reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction: The Challenge of Steric Hindrance
The esterification of this compound presents a significant synthetic challenge primarily due to severe steric hindrance. The bulky bromine atoms at the 2 and 6 (ortho) positions physically obstruct the approach of the alcohol nucleophile to the carboxylic acid's carbonyl carbon. This steric shield dramatically slows down the reaction rate of traditional esterification methods, such as the Fischer-Speier esterification, often leading to low or no product yield.[1][2][3][4][5] Understanding this fundamental obstacle is the first step in developing a successful reaction strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Yield with Standard Fischer Esterification
Q: I am attempting to esterify this compound with methanol and a sulfuric acid catalyst under reflux, but I am seeing very poor conversion. What is going wrong?
A: This is a very common issue. The direct acid-catalyzed Fischer-Speier esterification is generally inefficient for this compound due to the aforementioned steric hindrance.[2][3][4][5] The bulky ortho-bromine atoms prevent the alcohol from effectively attacking the protonated carbonyl group.
Troubleshooting Fischer Esterification (Limited Success Expected):
While not the recommended method, if you must attempt a Fischer esterification, consider the following to maximize your chances of success:
-
Prolonged Reaction Times: Due to the slow reaction rate, significantly extended reflux times (24-72 hours or more) may be necessary.
-
Anhydrous Conditions: The Fischer esterification is a reversible reaction where water is a byproduct.[3][6] Ensure all reagents (acid, alcohol) and glassware are scrupulously dry. Any water present will push the equilibrium back towards the starting materials.
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, which can help drive the equilibrium towards the ester product.[2]
-
Excess Alcohol: Using the alcohol as the solvent ensures a large molar excess, which can also help shift the equilibrium according to Le Châtelier's principle.[3][7]
-
Stronger Acid Catalysts: While sulfuric acid is common, consider p-toluenesulfonic acid (p-TsOH).[2]
Issue 2: Alternative Esterification Methods for Sterically Hindered Acids
Q: Since Fischer esterification is not ideal, what are the recommended methods for esterifying this compound?
A: For sterically hindered carboxylic acids, methods that activate the carboxylic acid to make it a much more reactive electrophile are necessary. The two most effective and widely used methods are the Steglich Esterification and the Yamaguchi Esterification .
Method 1: Steglich Esterification
The Steglich esterification is a mild and highly effective method for forming esters from sterically demanding substrates.[1][8][9][10][11] It utilizes a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).
Causality Behind the Method:
-
Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[8][10]
-
Catalysis: DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium salt.[8][9] This new intermediate is not sterically hindered at the carbonyl center.
-
Nucleophilic Attack: The alcohol can now easily attack the activated acyl group, forming the ester and releasing DMAP. The byproduct of DCC is N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[9][12]
Diagram: Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Method 2: Yamaguchi Esterification
The Yamaguchi esterification is another excellent choice for sterically hindered substrates and is particularly noted for its use in macrolactonization.[13][14][15] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.
Causality Behind the Method:
-
Mixed Anhydride Formation: The carboxylate (formed by deprotonation of the carboxylic acid with a base like triethylamine) attacks the highly reactive Yamaguchi reagent to form a mixed anhydride.[16][17]
-
Acyl-Transfer: DMAP, a potent nucleophile, regioselectively attacks the less sterically hindered carbonyl of the mixed anhydride (the one from the tribromobenzoic acid), forming the same highly reactive N-acylpyridinium intermediate as in the Steglich reaction.[16]
-
Ester Formation: The alcohol then reacts with this activated intermediate to yield the desired ester.[16][17]
Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low ester yield.
Issue 3: Side Reactions and Purification
Q: I used the Steglich method, but my product is contaminated with a byproduct. What is it and how do I remove it?
A: The most common side reaction in a Steglich esterification is the formation of N-acylurea.[8] This occurs when the O-acylisourea intermediate undergoes an intramolecular rearrangement before the alcohol can react. This is more likely if the alcohol is particularly hindered or if the reaction is run for an extended period without sufficient DMAP.
Purification Strategy:
-
DCU Removal: The primary byproduct, DCU, is mostly insoluble in solvents like dichloromethane (DCM) or diethyl ether and can be removed by simple filtration.[9][12]
-
Aqueous Workup: After filtration, the organic layer should be washed with a dilute acid (e.g., 5% HCl) to remove residual DMAP and any remaining base. This is followed by a wash with saturated sodium bicarbonate solution to remove any unreacted this compound.[18]
-
Chromatography: If the N-acylurea byproduct has formed, it often has a similar polarity to the desired ester, making separation challenging. Column chromatography on silica gel is typically required for complete purification. A solvent system of hexanes and ethyl acetate is a good starting point for elution.
Data Summary: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Carboxylic Acid, Alcohol, Strong Acid (H₂SO₄, p-TsOH) | Reflux, often with water removal | Simple reagents, cost-effective.[2] | Inefficient for sterically hindered acids, harsh conditions.[2][3] |
| Steglich | Carboxylic Acid, Alcohol, DCC, DMAP | Mild (0°C to RT), anhydrous aprotic solvent (DCM) | Excellent for hindered substrates, mild conditions.[1][8][9] | DCC is an allergen, formation of DCU and N-acylurea byproducts.[8][19] |
| Yamaguchi | Carboxylic Acid, Alcohol, 2,4,6-Trichlorobenzoyl Chloride, DMAP, Base (Et₃N) | Mild, two-step procedure often employed | Highly effective for hindered substrates, high yields.[13][14][16] | Requires stoichiometric DMAP, Yamaguchi reagent is moisture sensitive. |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol is a general guideline and should be adapted and optimized for your specific alcohol and scale.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add the alcohol (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
DCC Addition: Add DCC (1.1 eq.) portion-wise to the stirred solution. A white precipitate (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Yamaguchi Esterification of this compound
This protocol is a general guideline and should be adapted and optimized for your specific alcohol and scale.
-
Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene. Add triethylamine (Et₃N) (1.1 eq.) and stir for 10 minutes. Add 2,4,6-trichlorobenzoyl chloride (1.0 eq.) and stir at room temperature for 1-2 hours.
-
Ester Formation: In a separate flask, dissolve the alcohol (1.5 eq.) and DMAP (1.2 eq.) in anhydrous toluene.
-
Reaction: Add the alcohol/DMAP solution to the mixed anhydride solution via cannula. Stir at room temperature for 2-6 hours, monitoring by TLC.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. fiveable.me [fiveable.me]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. scribd.com [scribd.com]
- 12. nbinno.com [nbinno.com]
- 13. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 15. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 16. Yamaguchi Esterification [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. benchchem.com [benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Navigating the Synthesis of 2,4,6-Tribromobenzoic Acid: A Technical Support Guide for Byproduct Analysis and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4,6-Tribromobenzoic Acid, a valuable building block in pharmaceutical and materials science, can present unique challenges, particularly concerning the formation of unwanted byproducts. This technical support center provides a comprehensive guide in a question-and-answer format to troubleshoot common issues encountered during its synthesis, with a focus on byproduct analysis and mitigation strategies. As Senior Application Scientists, we offer insights grounded in mechanistic understanding and practical laboratory experience to ensure the integrity of your research and development.
Troubleshooting Guide: From Unexpected Peaks to Low Yields
This section addresses specific problems you might encounter during the synthesis and purification of this compound, particularly when following the common synthetic route involving the bromination of m-aminobenzoic acid and subsequent deamination.
Q1: My final product shows a lower melting point than expected and appears slightly off-white or yellowish. What are the likely impurities?
A1: A depressed melting point and discoloration are classic indicators of impurities. In the synthesis of this compound, several byproducts can contribute to these observations. The most common culprits include:
-
Incompletely Brominated Species: The bromination of m-aminobenzoic acid may not go to completion, resulting in the presence of mono- and di-brominated aminobenzoic acid intermediates. These will be carried through the deamination step, leading to impurities such as 2,4-dibromobenzoic acid or 2,6-dibromobenzoic acid in your final product.
-
Unreacted 3-Amino-2,4,6-tribromobenzoic acid: If the deamination reaction is incomplete, the starting material for the final step will remain in your product. This is a common issue and can significantly impact purity.[1][2]
-
Hydroxylated Byproducts: During the Sandmeyer-type deamination reaction, the diazonium salt intermediate is susceptible to nucleophilic attack by water, leading to the formation of phenolic impurities, most notably 3-hydroxy-2,4,6-tribromobenzoic acid.[3][4]
-
Decarboxylation Product: Highly substituted benzoic acids can undergo decarboxylation, especially at elevated temperatures. In this case, the formation of 1,3,5-tribromobenzene is a possibility. This is a non-acidic impurity and can be tricky to remove by simple acid-base extraction.
To confirm the identity of these impurities, a combination of analytical techniques is recommended, as detailed in the protocols below.
Q2: I'm observing an unexpected peak in my HPLC analysis. How can I identify it?
A2: Identifying unknown peaks is a critical step in troubleshooting. Here’s a systematic approach to pinpoint the impurity:
-
Review the Reaction Pathway: Consider all possible side reactions and intermediates. The logical workflow for the synthesis of this compound, which dictates the likely byproducts, is illustrated below.
Caption: Synthesis pathway and potential byproduct formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, allowing you to propose a molecular formula and compare it against the potential byproducts listed in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₃Br₃O₂ | 358.81 |
| 3-Amino-2,4,6-tribromobenzoic acid | C₇H₄Br₃NO₂ | 373.82[1] |
| 3-Hydroxy-2,4,6-tribromobenzoic acid | C₇H₃Br₃O₃ | 374.81 |
| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 |
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS can provide the exact mass, which helps in confirming the elemental composition of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated or is present in a significant amount, ¹H and ¹³C NMR spectroscopy can provide structural confirmation. For example, the presence of an amino group in the unreacted intermediate would be evident in the ¹H NMR spectrum and can be confirmed by deuterium exchange. The aromatic proton signals will also differ significantly between the desired product and its potential isomers or byproducts.
FAQs: Proactive Measures and Mechanistic Insights
This section provides answers to frequently asked questions, offering a deeper understanding of the reaction mechanisms and how to prevent byproduct formation from the outset.
Q3: What is the root cause of byproduct formation in the deamination step, and how can I minimize it?
A3: The deamination of 3-amino-2,4,6-tribromobenzoic acid proceeds via a diazonium salt intermediate. This intermediate is highly reactive and can undergo several competing reactions.
-
Incomplete Deamination: The reducing agent, hypophosphorous acid (H₃PO₂), is responsible for replacing the diazonium group with a hydrogen atom.[5] Insufficient amounts of H₃PO₂ or non-optimal reaction temperatures can lead to incomplete reduction, leaving the starting amino compound as an impurity.
-
Preventative Measure: Ensure at least a stoichiometric amount of hypophosphorous acid is used, and carefully control the reaction temperature as specified in reliable protocols.[2] A slight excess of the reducing agent is often employed to drive the reaction to completion.
-
-
Hydroxylation: The diazonium salt is susceptible to nucleophilic attack by water, which is present in the reaction medium. This leads to the formation of 3-hydroxy-2,4,6-tribromobenzoic acid.
-
Preventative Measure: Maintaining a low reaction temperature (typically 0-5 °C) during the diazotization and the initial stages of the deamination is crucial to minimize the rate of this side reaction.[3][4] The concentration of the mineral acid (e.g., sulfuric acid) also plays a role in stabilizing the diazonium salt.
-
-
Azo Coupling: Although less common in this specific intramolecular reduction, diazonium salts can couple with electron-rich aromatic rings. If any unreacted starting material is present, there's a small possibility of forming azo compounds, which are often highly colored.
-
Preventative Measure: Slow, controlled addition of sodium nitrite during diazotization helps to avoid an excess of nitrous acid and minimizes side reactions.[6]
-
The interplay of these competing reactions is summarized in the following diagram:
Caption: Competing reactions of the diazonium intermediate.
Q4: I suspect my product has undergone some decarboxylation. At what conditions does this typically occur, and how can I detect the resulting byproduct?
A4: Decarboxylation of aromatic carboxylic acids is generally promoted by heat. For highly substituted benzoic acids, particularly those with electron-withdrawing groups, this process can occur at lower temperatures than for unsubstituted benzoic acid.
-
Conditions Favoring Decarboxylation: Prolonged heating at elevated temperatures during the reaction workup, such as during solvent removal by distillation, can induce decarboxylation. The presence of certain metal catalysts or acidic/basic conditions can also facilitate this process.
-
Detection of 1,3,5-Tribromobenzene:
-
TLC Analysis: Being a neutral and less polar compound, 1,3,5-tribromobenzene will have a significantly higher Rf value on a silica gel TLC plate compared to the highly polar carboxylic acid product.
-
GC-MS Analysis: Gas chromatography is an excellent technique for detecting this more volatile byproduct. The mass spectrum of 1,3,5-tribromobenzene will show a characteristic isotopic pattern for three bromine atoms.
-
NMR Spectroscopy: In the ¹H NMR spectrum, 1,3,5-tribromobenzene will exhibit a singlet for its three equivalent aromatic protons. This can be easily distinguished from the two aromatic protons of this compound.
-
Preventative Measure: Avoid excessive temperatures during the final purification steps. If distillation is necessary, perform it under reduced pressure to lower the boiling point.
Experimental Protocols
To aid in your troubleshooting, here are detailed, step-by-step methodologies for the analysis of your this compound product.
Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling
This protocol provides a general starting point for the reversed-phase HPLC analysis of this compound and its common impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 60% A and 40% B, holding for 5 minutes.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your sample into a 10 mL volumetric flask.
-
Dissolve in a 50:50 mixture of acetonitrile and water.
-
Sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Expected Elution Order: More polar compounds will elute earlier. Therefore, you can expect an elution order of approximately: 3-hydroxy-2,4,6-tribromobenzoic acid -> 3-amino-2,4,6-tribromobenzoic acid -> this compound -> 1,3,5-tribromobenzene.
Protocol 2: Purification by Recrystallization
If your analysis confirms the presence of impurities, recrystallization is an effective method for purification.
-
Solvent Selection: A common solvent system for the recrystallization of this compound is a mixture of ethanol and water. Toluene can also be an effective solvent.[7]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Slowly add hot water to the filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum.
-
Caption: A typical recrystallization workflow for purification.
By understanding the potential side reactions and employing robust analytical and purification techniques, researchers can confidently synthesize high-purity this compound for their critical applications.
References
- 1. 3-Amino-2,4,6-tribromobenzoic acid | C7H4Br3NO2 | CID 246525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents [patents.google.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: High-Purity 2,4,6-Tribromobenzoic Acid Recrystallization
Welcome to the technical support center for the recrystallization of 2,4,6-Tribromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to achieve high-purity crystalline products. As Senior Application Scientists, we have compiled this resource based on established principles and practical laboratory experience.
I. Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of this compound, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: this compound Fails to Crystallize Upon Cooling
Symptoms: The solution remains clear even after cooling to room temperature and subsequently in an ice bath.
Possible Causes & Solutions:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[1] The concentration of this compound is below its saturation point in the cold solvent.
-
Solution: Reheat the solution to boiling and evaporate a portion of the solvent to increase the concentration.[2] Allow the concentrated solution to cool again. To check if you have reached a suitable concentration, dip a glass stirring rod into the hot solution and let the solvent evaporate; a solid residue should form on the rod.[2]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[1] Crystal formation requires a nucleation site to begin.
-
Solutions:
-
Induce Nucleation by Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystal Addition: Introduce a tiny, pure crystal of this compound (a "seed crystal") into the supersaturated solution.[2] This provides a template for further crystal growth.
-
Flash Cooling (Use with Caution): Briefly cooling the flask in a dry ice/acetone bath can sometimes initiate crystallization, but this may lead to the formation of smaller, less pure crystals.[3]
-
-
Problem 2: The Product "Oils Out" Instead of Forming Crystals
Symptoms: A liquid, oily layer separates from the solution upon cooling instead of solid crystals.
Possible Causes & Solutions:
-
High Solute Concentration and Rapid Cooling: "Oiling out" often occurs when a highly concentrated solution is cooled too quickly.[3] The solubility of the compound decreases so rapidly that the molecules do not have time to orient themselves into a crystal lattice.
-
Inherent Properties of the Compound and Solvent: This can happen if the melting point of the compound is close to the boiling point of the solvent.[1]
-
Solution: Consider using a different solvent or a solvent pair with a lower boiling point.
-
Problem 3: Low Recovery of Crystalline this compound
Symptoms: The final mass of the dried, purified product is significantly lower than expected.
Possible Causes & Solutions:
-
Using Too Much Solvent: As with crystallization failure, an excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4]
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem if the solution cools too quickly.[3]
-
Insufficient Cooling: Not allowing the solution to cool for a sufficient time or to a low enough temperature will result in incomplete crystallization.[6]
-
Solution: Ensure the flask has been in an ice bath for at least 15-20 minutes before filtering to maximize crystal formation.[6]
-
Problem 4: The Recrystallized Product is Still Impure
Symptoms: The dried crystals are colored, or the melting point is broad and lower than the literature value.
Possible Causes & Solutions:
-
Rapid Crystal Formation: Fast cooling can trap impurities within the growing crystal lattice.[4]
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[7]
-
-
Inadequate Washing of Crystals: Impurities can remain on the surface of the crystals if they are not washed properly after filtration.
-
Solution: After collecting the crystals in the Büchner funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.[6]
-
-
Use of Activated Charcoal (if applicable): If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4][8] Be aware that using too much charcoal can adsorb some of your product, leading to lower yields.[4]
-
Second Recrystallization: For samples with a high level of impurities, a second recrystallization may be necessary to achieve the desired purity.[4][6]
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on literature and the properties of similar aromatic carboxylic acids, the following are good starting points:
-
Toluene: A synthesis procedure reports successful recrystallization from toluene, yielding a product with 99.5% purity.[9]
-
Acetic Acid/Water Mixture: A 1:2 mixture of acetic acid and water has also been reported for recrystallization.[10] When using a solvent pair, dissolve the compound in the "good" solvent (acetic acid) at an elevated temperature, and then add the "poor" solvent (water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[3]
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of your product can be assessed by:
-
Melting Point Analysis: A pure compound will have a sharp melting point range that is close to the literature value. Impurities typically cause a depression and broadening of the melting point range.[11]
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity.[9]
Q3: What are the key safety precautions when working with this compound and its recrystallization solvents?
A3: Always consult the Safety Data Sheet (SDS) for this compound and the solvents you are using.[12][13] General precautions include:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Perform the recrystallization in a well-ventilated fume hood, especially when using volatile organic solvents like toluene.
-
Handling: this compound is classified as a skin and eye irritant.[13] Avoid inhalation of dust and direct contact with skin and eyes.[12]
-
Fire Safety: If using flammable solvents like toluene, ensure there are no open flames or spark sources nearby. Heat using a steam bath, heating mantle, or a spark-proof hot plate.
III. Experimental Protocol: Recrystallization of this compound from Toluene
This protocol outlines a step-by-step procedure for the purification of this compound using toluene.
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and a boiling chip. Gently heat the mixture to the boiling point of toluene while stirring. Continue adding small portions of hot toluene until the solid is completely dissolved.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.[6]
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask by wrapping it in a paper towel.[7][11] Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold toluene to rinse away any remaining soluble impurities.[6]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a moderate temperature (e.g., 50°C).[9]
IV. Data and Visualization
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Key Properties & Considerations |
| Toluene | 111 | Good solvent for non-polar to moderately polar compounds. Flammable.[9] |
| Acetic Acid | 118 | A polar protic solvent that can dissolve carboxylic acids. Corrosive.[10] |
| Water | 100 | A highly polar solvent. This compound has low solubility in cold water. Often used as an anti-solvent with a more soluble organic solvent.[10][14] |
| Ethanol | 78 | A polar protic solvent. May have high solubility even at low temperatures, potentially reducing yield. |
Troubleshooting Workflow
This diagram illustrates a logical workflow for addressing common recrystallization problems.
Caption: Troubleshooting workflow for common recrystallization issues.
V. References
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved December 10, 2025, from --INVALID-LINK--
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved December 10, 2025, from --INVALID-LINK--
-
This compound MSDS. (2025, July 5). ChemicalBook. Retrieved December 10, 2025, from --INVALID-LINK--
-
This compound. (n.d.). Organic Syntheses. Retrieved December 10, 2025, from --INVALID-LINK--
-
Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved December 10, 2025, from --INVALID-LINK--
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved December 10, 2025, from --INVALID-LINK--
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved December 10, 2025, from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved December 10, 2025, from --INVALID-LINK--
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved December 10, 2025, from --INVALID-LINK--
-
Troubleshooting crystallization issues during 4-Ethylresorcinol purification. (n.d.). Benchchem. Retrieved December 10, 2025, from --INVALID-LINK--
-
Recrystallization - Part 2. (n.d.). University of Massachusetts. Retrieved December 10, 2025, from --INVALID-LINK--
-
Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange. Retrieved December 10, 2025, from --INVALID-LINK--
-
How to improve the purity of synthesized target compounds. (n.d.). Benchchem. Retrieved December 10, 2025, from --INVALID-LINK--
-
This compound synthesis. (n.d.). ChemicalBook. Retrieved December 10, 2025, from --INVALID-LINK--
-
2,4,6-Trichlorobenzoic acid - Solubility. (n.d.). Solubility of Things. Retrieved December 10, 2025, from --INVALID-LINK--
-
The Recrystallization of Benzoic Acid. (n.d.). St. Olaf College. Retrieved December 10, 2025, from --INVALID-LINK--
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: 2,4,6-Tribromobenzoic Acid Handling and Waste Management
Welcome to the technical support center for 2,4,6-Tribromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling and compliant disposal of this compound. Our focus is on not just what to do, but why you're doing it, ensuring a culture of safety and scientific integrity in your laboratory.
Part 1: Understanding this compound: Properties and Hazards
This compound is a halogenated aromatic carboxylic acid. Its physical and chemical properties necessitate careful handling to mitigate risks.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 633-12-5 | [1][2][3] |
| Molecular Formula | C₇H₃Br₃O₂ | [2][3][4] |
| Molecular Weight | 358.81 g/mol | [2][4] |
| Appearance | Solid | [1][5] |
| Hazards | Skin and eye irritation | [1][4][5] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Source |
| Skin Irritation | 2 | H315: Causes skin irritation | [4][5] | |
| Eye Irritation | 2 | H319: Causes serious eye irritation | [4][5] |
Part 2: Safe Handling and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are dermal contact, eye contact, and inhalation of dust. Adherence to proper handling procedures and consistent use of appropriate PPE are non-negotiable.
Core Principles of Safe Handling
-
Work in a well-ventilated area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[1]
-
Avoid dust formation: Use careful techniques to prevent the generation of dust when transferring the solid.[1]
-
Grounding: For transfers of large quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[1]
-
Incompatible Materials: Store this compound away from strong bases, oxidizing agents, acid anhydrides, and acid chlorides.[6]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale | Source |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a barrier against splashes and dust to the eyes and face. | [5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and irritation. | [5][8] |
| Body Protection | Laboratory coat, closed-toe shoes | Protects skin and personal clothing from contamination. | [5] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Necessary when engineering controls are insufficient or during spill cleanup. | [5][6] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Part 3: Waste Management and Disposal
Proper waste management is crucial not only for regulatory compliance but also for the safety of all laboratory personnel and the protection of the environment.
The "3C" Principle: Characterize, Collect, and Containerize
-
Characterize: All waste containing this compound must be classified as hazardous waste.
-
Collect: Collect all waste streams containing this compound separately. This includes pure excess compound, contaminated consumables (e.g., weigh boats, gloves, paper towels), and solutions.
-
Containerize: Use clearly labeled, compatible, and sealed containers for waste collection.
Waste Characterization and Regulatory Status
This compound is a halogenated organic compound. As such, waste containing this substance should be classified as halogenated organic waste . While the EPA has in the past vacated the hazardous waste listings for wastes from the production of 2,4,6-tribromophenol (K140 and U408), this does not apply to the pure chemical itself if it exhibits hazardous characteristics.[9][10] Given its irritant properties, it should be managed as hazardous waste.
Step-by-Step Waste Collection and Labeling Protocol
-
Select a suitable container: Use a high-density polyethylene (HDPE) or glass container with a screw cap. The container must be clean and dry.
-
Label the container: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Add waste to the container: Carefully add the waste to the container, minimizing the generation of dust.
-
Keep the container closed: The container must be kept securely closed at all times, except when adding waste.
-
Store the container safely: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Disposal Pathway Decision Tree
Caption: Decision tree for the disposal of this compound waste.
Recommended Disposal Method: Incineration
High-temperature incineration is the recommended disposal method for halogenated organic compounds.
-
The Rationale for Incineration: Incineration at appropriate temperatures and with proper emission controls can break down the molecule into less harmful components.
-
Potential Hazards of Improper Incineration: The thermal decomposition of brominated aromatic compounds can produce hazardous byproducts, including hydrogen bromide (HBr), brominated dioxins, and furans, if not conducted under optimal conditions.[11][12] Therefore, it is imperative that disposal is handled by a licensed and reputable hazardous waste management company with appropriate incineration facilities.
Alternative (Not Recommended) Disposal Considerations: Neutralization
While acids are often neutralized before disposal, this is not recommended for this compound waste in a standard laboratory setting for the following reasons:
-
Incomplete Reaction: As a solid with low water solubility, achieving complete neutralization can be difficult and may result in a heterogeneous mixture that is still hazardous.
-
Exothermic Reaction: Neutralization reactions are exothermic and can generate heat, potentially leading to splashing or boiling if not well-controlled.
-
Disposal of Neutralized Waste: The resulting salt solution would still contain the brominated aromatic ring and would likely still be considered hazardous waste, requiring collection and disposal.
Part 4: Troubleshooting and FAQs
This section addresses specific issues that you may encounter during your experiments.
Spill Response and Cleanup
Q: I've spilled a small amount of solid this compound in the fume hood. What should I do?
A: Small Spill (Solid) Cleanup Protocol
-
Alert others: Inform your colleagues in the immediate area.
-
Ensure proper PPE: Don your full PPE, including a respirator if necessary.
-
Contain the spill: If it is safe to do so, prevent the spread of the powder.
-
Gently cover the spill: Use a neutralizing agent like sodium bicarbonate or an absorbent material like vermiculite to cover the spill.[13] This helps to both neutralize the acid and control the dust.
-
Collect the material: Carefully sweep the mixture into a designated hazardous waste container using non-sparking tools.[1]
-
Decontaminate the area: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials in the hazardous waste container.
-
Label and dispose: Seal and label the waste container and arrange for its disposal.
Q: What constitutes a "large" spill, and how should I respond?
A: A large spill is any spill that is outside of a containment area (like a fume hood), is of a significant quantity that you cannot safely manage, or poses an immediate fire or health hazard. In the event of a large spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's environmental health and safety (EHS) office and emergency services.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any dust or vapors.
-
Do not attempt to clean it up yourself. Wait for trained emergency responders.
Waste Compatibility Issues
Q: Can I mix this compound waste with other acid wastes?
A: It is generally not recommended to mix different waste streams. While it may be chemically compatible with other organic acids, it is best practice to collect it as a separate halogenated organic waste. Never mix it with strong bases, oxidizing agents, or other reactive chemicals.
Table 3: Chemical Incompatibility Chart for this compound
| Incompatible Material | Potential Hazard |
| Strong Bases (e.g., NaOH, KOH) | Exothermic reaction, potential for splashing and heat generation. |
| Strong Oxidizing Agents (e.g., permanganates, chromates) | Potential for vigorous or violent reaction. |
| Acid Anhydrides and Acid Chlorides | Potential for reaction, generation of heat.[6] |
Personal Exposure and First Aid
Q: What should I do if I get this compound on my skin or in my eyes?
A: Immediate action is critical.
Table 4: First Aid Procedures for Exposure to this compound
| Exposure Route | First Aid Procedure | Source |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][5][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][7] |
Regulatory and Compliance Questions
Q: Do I need to report a spill of this compound?
A: All spills should be reported to your institution's EHS department. They will determine if the quantity spilled meets the threshold for reporting to external regulatory agencies.
Part 5: References
-
CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from --INVALID-LINK--
-
Synquest Labs. (2016). Safety Data Sheet: 2,4,6-Trichlorobenzoic acid. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromobenzoic acid. Retrieved from --INVALID-LINK--
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from --INVALID-LINK--
-
Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from --INVALID-LINK--
-
Chem Service. (2014). SAFETY DATA SHEET: 2,4,6-Trinitrobenzoic acid - min 30wt% water. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4,6-Tribromophenol. Retrieved from --INVALID-LINK--
-
Nordic Council of Ministers. (2014). Emission Measurements During Incineration of Waste Containing Bromine. Retrieved from --INVALID-LINK--
-
Cornell EHS. (n.d.). 5.4 Chemical Spill Procedures. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from --INVALID-LINK--
-
PubMed. (2017). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Flame retardant. Retrieved from --INVALID-LINK--
-
Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved from --INVALID-LINK--
-
Kansas State University. (n.d.). Neutralization of strong acids and bases. Retrieved from --INVALID-LINK--
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from --INVALID-LINK--
-
PubMed. (2014). Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. Retrieved from --INVALID-LINK--
-
GovInfo. (2000). Federal Register/Vol. 65, No. 53/Friday, March 17, 2000/Rules and Regulations. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
US EPA. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from --INVALID-LINK--
-
OUHSC.edu. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from --INVALID-LINK--
-
Achmem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
US EPA. (2025). Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. Retrieved from --INVALID-LINK--
-
SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from --INVALID-LINK--
-
New Mexico Environment Department. (n.d.). Hazardous Waste Regulation and Authorization. Retrieved from --INVALID-LINK--
-
Parchem. (n.d.). This compound (Cas 633-12-5). Retrieved from --INVALID-LINK--
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. achmem.com [achmem.com]
- 4. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. govinfo.gov [govinfo.gov]
- 10. epa.gov [epa.gov]
- 11. norden.org [norden.org]
- 12. Flame retardant - Wikipedia [en.wikipedia.org]
- 13. enhs.uark.edu [enhs.uark.edu]
Unexpected reactivity of 2,4,6-Tribromobenzoic acid in synthesis
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for navigating the unique chemical behavior of 2,4,6-Tribromobenzoic acid. As Senior Application Scientists, we have compiled this guide to explain the causality behind its unexpected reactivity and provide field-proven protocols to ensure your synthesis is a success.
Introduction: The Challenge of Steric Hindrance
This compound is a classic example of a sterically hindered molecule. The two large bromine atoms at the ortho-positions (carbons 2 and 6) act as bulky guards, physically blocking the carboxylic acid group. This phenomenon, known as steric hindrance, prevents nucleophiles from easily approaching and reacting with the carbonyl carbon, leading to failed or inefficient reactions under standard conditions[1][2][3]. Understanding and overcoming this steric barrier is the key to successfully using this reagent in synthesis.
Troubleshooting Guide: Overcoming Common Synthesis Failures
This section addresses specific, common problems encountered during reactions with this compound and provides validated, step-by-step solutions.
Q1: My standard esterification reaction with this compound is not working. What is wrong and how can I fix it?
Answer:
The Core Problem: Steric Blockade
Standard Fischer esterification, which typically involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), relies on the alcohol (a relatively weak nucleophile) attacking the carbonyl carbon[4]. With this compound, the bulky ortho-bromine atoms physically obstruct this approach, dramatically slowing down the reaction or preventing it entirely[1][5].
The Solution: Two-Step Acyl Chloride Intermediate Strategy
To overcome this, you must first convert the carboxylic acid into a much more reactive intermediate: an acyl chloride . The acyl chloride's carbonyl carbon is significantly more electrophilic, and chloride is an excellent leaving group. This heightened reactivity bypasses the steric barrier, allowing for a subsequent efficient reaction with the alcohol.
Validated Protocol: Two-Step Esterification via Acyl Chloride
Step 1: Synthesis of 2,4,6-Tribromobenzoyl Chloride
This protocol converts the unreactive acid to the highly reactive acyl chloride.
-
Reagents & Equipment:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Catalytic N,N-Dimethylformamide (DMF) (if using Oxalyl chloride)
-
Round-bottom flask with reflux condenser and gas outlet/scrubber (to handle HCl and SO₂ byproducts)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a fume hood, add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add an excess of thionyl chloride (SOCl₂, ~5-10 eq) or dissolve the acid in an anhydrous solvent like DCM and add oxalyl chloride (2-3 eq) with a catalytic drop of DMF. The reaction with thionyl chloride can often be run neat[6][7].
-
Attach a reflux condenser and gently heat the mixture to reflux (for SOCl₂, ~80°C) for 2-4 hours. The reaction should be monitored for the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure (rotary evaporation). This step is crucial and must be done thoroughly.
-
The resulting crude 2,4,6-tribromobenzoyl chloride is a highly reactive liquid or low-melting solid and is typically used immediately in the next step without further purification.
-
Step 2: Reaction of 2,4,6-Tribromobenzoyl Chloride with Alcohol
-
Procedure:
-
Dissolve the crude 2,4,6-tribromobenzoyl chloride from Step 1 in an anhydrous, non-protic solvent (e.g., DCM, THF, or diethyl ether) under an inert atmosphere (N₂ or Argon).
-
Cool the solution in an ice bath (0°C).
-
In a separate flask, prepare a solution of your desired alcohol (1.1-1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (~1.5 eq) in the same anhydrous solvent. The base is essential to neutralize the HCl byproduct generated during the reaction.
-
Slowly add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous workup: wash the organic layer with dilute HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude ester product, which can then be purified by column chromatography or recrystallization.
-
Q2: I am struggling with amide bond formation using this compound and a primary/secondary amine. Standard coupling reagents (EDC, HOBt) are failing. What should I do?
Answer:
The Core Problem: Insufficient Activation vs. Steric Hindrance
Similar to esterification, the issue is severe steric hindrance. Common peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt) are often not powerful enough to activate the carboxylic acid sufficiently to overcome the steric blockade presented by the ortho-bromine atoms[8]. While more potent coupling agents designed for hindered substrates exist (e.g., HATU, T3P), the most reliable and cost-effective strategy is again the acyl chloride intermediate route[9].
The Solution: Leverage the Highly Reactive Acyl Chloride
By converting the acid to 2,4,6-tribromobenzoyl chloride, you create a substrate that is reactive enough to readily couple with even moderately nucleophilic amines, successfully overcoming the steric challenge.
Recommended Workflow: Amide Synthesis
The recommended workflow involves a two-step process identical to the esterification strategy, simply substituting an amine for the alcohol in the final step.
Caption: Recommended two-step workflow for amide synthesis.
Validated Protocol: Amide Formation from Acyl Chloride
-
Synthesize 2,4,6-Tribromobenzoyl Chloride: Follow Step 1 of the esterification protocol exactly as described above.
-
Couple with Amine:
-
Dissolve the crude 2,4,6-tribromobenzoyl chloride in an anhydrous solvent (e.g., DCM or THF) and cool to 0°C.
-
Slowly add a solution of your amine (1.1-1.5 eq) and a non-nucleophilic base like triethylamine or pyridine (~1.5 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an appropriate aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q3: What exactly makes this compound so unreactive?
Answer:
The unreactivity is overwhelmingly due to steric hindrance . The van der Waals radii of the two bromine atoms in the ortho positions are large, creating a crowded environment around the carboxylic acid's carbonyl carbon. This physically shields the electrophilic center, preventing the necessary orbital overlap for a nucleophilic attack to occur[1][2]. Think of it as a goalie that is too large for the goal, deflecting any incoming shots[1].
Caption: Steric hindrance from ortho-bromine atoms blocking nucleophilic attack.
Q4: Which reagent is better for forming the acyl chloride: Thionyl Chloride or Oxalyl Chloride?
Answer:
Both are excellent choices, and the best option depends on your specific reaction scale and conditions.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly effective. | Very effective, sometimes considered milder. |
| Byproducts | SO₂ (gas), HCl (gas). | CO (gas), CO₂ (gas), HCl (gas). |
| Conditions | Often used neat, requires heating (reflux). | Used in a solvent (e.g., DCM), often with a catalytic amount of DMF. Can run at room temp. |
| Workup | Excess reagent removed by distillation/vacuum. | Excess reagent and byproducts are volatile and easily removed under vacuum. |
| Recommendation | Excellent for larger-scale reactions where its lower cost is an advantage. | Ideal for smaller-scale or more sensitive substrates due to milder conditions and cleaner workup. |
Table 1. Comparison of common reagents for acyl chloride formation from hindered benzoic acids[6][7][10].
Q5: Is there a risk of my this compound decarboxylating during the reaction?
Answer:
Under the recommended conditions for acyl chloride formation and subsequent coupling (typically below 100°C), decarboxylation (loss of CO₂) is not a significant risk . Aromatic decarboxylation generally requires much harsher conditions, such as very high temperatures (>200°C) or the use of specific catalysts like copper salts[11]. While some highly substituted benzoic acids can decarboxylate more easily, for this compound, you are unlikely to observe this as a side reaction during standard esterification or amidation procedures.
Q6: Are there any other unexpected side reactions I should be aware of?
Answer:
The primary "unexpected" reactivity of this compound is its profound lack of reactivity. The main challenge is initiating the desired transformation, not preventing unwanted side reactions. The aromatic ring is heavily deactivated by the electron-withdrawing effects of the three bromine atoms and the carboxylic acid group, making it very resistant to electrophilic aromatic substitution. Therefore, side reactions involving the benzene ring are highly unlikely under the conditions discussed. Your focus should remain on effectively activating the carboxylic acid group to overcome the steric barrier.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. youtube.com [youtube.com]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,4,6-Trichlorobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 11. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Electrophilic Aromatic Bromination: Reagent Selection and Strategy
A Note on the Role of 2,4,6-Tribromobenzoic Acid:
Before delving into a comparison of brominating agents, it is crucial to clarify the role of this compound. Contrary to what its name might suggest to some, this compound is not a reagent used to brominate other aromatic compounds. Instead, it is the product of an exhaustive bromination reaction. The carbon-bromine bonds on its electron-deficient aromatic ring are highly stable, rendering it incapable of acting as a source of electrophilic bromine (Br⁺). Its synthesis, which requires potent brominating agents to overcome the deactivating effects of existing bromo and carboxyl groups, serves as an excellent case study in the challenges of producing polyhalogenated aromatics[1][2]. This guide will, therefore, focus on the true reagents of choice for aromatic bromination, providing a comparative framework for researchers to select the optimal method for their synthetic challenges.
Introduction: The Enduring Importance of Aromatic Bromination
Aryl bromides are cornerstone intermediates in modern organic synthesis. Their utility as precursors in a vast array of synthetic transformations, including critical C-C, C-N, and C-O bond-forming cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), makes the efficient and selective introduction of bromine onto an aromatic scaffold a paramount concern for chemists in pharmaceutical, agrochemical, and materials science sectors[3][4]. The most common method to achieve this is through electrophilic aromatic substitution (EAS), a reaction class where an electrophile, in this case, an electrophilic bromine species, replaces a hydrogen atom on the aromatic ring[5][6].
The selection of the brominating agent is a decision that profoundly impacts reaction yield, regioselectivity, and safety. This guide provides a comparative analysis of the most common and effective brominating agents, offering insights into their mechanisms, operational considerations, and ideal use cases.
The Reagent Landscape: A Comparative Overview
The choice of brominating agent hinges on the reactivity of the aromatic substrate. Aromatic rings are classified as "activated" if they bear electron-donating groups (EDGs) like -OH, -OR, or -NH₂, and "deactivated" if they possess electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -COR.
| Reagent | Formula | Key Characteristics | Best For | Safety Concerns |
| Elemental Bromine (Br₂) | Br₂ | Potent, cost-effective, but highly corrosive and toxic liquid. Requires a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) for unactivated or deactivated rings. | General-purpose bromination of a wide range of substrates, from benzene to deactivated systems. | Highly toxic, corrosive, and volatile.[7][8][9] Produces corrosive HBr gas as a byproduct. Requires handling in a chemical fume hood with appropriate PPE. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Crystalline solid, easier and safer to handle than Br₂. Provides a low, constant concentration of Br₂. Often used for activated and moderately activated rings. Can also be used for radical-mediated benzylic bromination. | Bromination of electron-rich aromatics (phenols, anilines), heterocycles, and as a milder alternative to Br₂.[2][10][11] | Corrosive solid and harmful if swallowed.[12][13] Reactions can be exothermic. Purity is critical for consistent results. |
| Pyridinium Tribromide | C₅H₅N·HBr₃ | Stable, crystalline solid that serves as a solid source of Br₂. Less hazardous than liquid bromine. | Bromination of activated systems like phenols and ketones where a solid, easily weighable reagent is preferred for convenience and safety.[14] | Less reactive than elemental bromine. Can be moisture sensitive. |
Mechanistic Considerations: The "Why" Behind the Reaction
All electrophilic aromatic brominations proceed through a common mechanistic framework, the key steps of which are the generation of a potent electrophile and the subsequent attack by the aromatic π-system.
The Classic EAS Pathway
The reaction follows a two-step addition-elimination mechanism[15][16].
-
Electrophile Generation: For an unactivated ring like benzene, Br₂ itself is not electrophilic enough. A Lewis acid catalyst (e.g., FeBr₃) is required to polarize the Br-Br bond, creating a highly electrophilic "Br⁺" source complexed to the catalyst[17][18]. For highly activated rings like phenol, the π-system is so electron-rich that no catalyst is needed.
-
Nucleophilic Attack & Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is the rate-determining step as it temporarily disrupts the ring's aromaticity[15][16].
-
Rearomatization: A base (often the FeBr₄⁻ complex) removes a proton from the carbon bearing the bromine, restoring the stable aromatic system and yielding the brominated product[17][18].
Recent computational studies suggest that the reaction may, in some cases, follow a more direct addition-elimination pathway without a distinct Wheland intermediate, though the classical model remains a powerful predictive tool for most applications.
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS) for bromination.
The Role of N-Bromosuccinimide (NBS)
NBS is typically considered a source of bromine radicals for allylic or benzylic bromination[2][10]. However, for electrophilic aromatic substitution, it serves as a source of electrophilic bromine, often activated by an acid or a polar solvent. The reaction can be initiated by the presence of trace amounts of HBr, which reacts with NBS to generate Br₂ in situ. This maintains a low, steady concentration of bromine, which can be advantageous for controlling selectivity and minimizing side reactions with highly activated substrates[1].
Caption: In-situ generation of Br₂ from NBS for electrophilic aromatic bromination.
Experimental Protocols and Data
Protocol: Bromination of a Deactivated Aromatic (Nitrobenzene) with Br₂/FeBr₃
This protocol outlines a classic approach for brominating a deactivated ring, where a strong electrophile is required.
Objective: To synthesize 3-bromonitrobenzene. The nitro group is a meta-director.
Materials:
-
Nitrobenzene
-
Elemental Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (DCM, anhydrous)
-
5% Sodium Bisulfite solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).
-
Charge the flask with nitrobenzene (1.0 eq) and anhydrous DCM.
-
Add anhydrous FeBr₃ (0.1 eq) to the stirred solution.
-
In the dropping funnel, place a solution of Br₂ (1.1 eq) in anhydrous DCM.
-
Add the bromine solution dropwise to the reaction mixture at room temperature over 30 minutes. The reaction is exothermic. Maintain the temperature below 30°C using a water bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into an ice-cold 5% sodium bisulfite solution to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 3-bromonitrobenzene.
Protocol: Bromination of an Activated Aromatic (Anisole) with NBS
This protocol demonstrates a milder method suitable for electron-rich substrates, where high regioselectivity is often a key goal[4].
Objective: To synthesize 4-bromoanisole with high para-selectivity.
Materials:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve anisole (1.0 eq) in acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.0 eq) in one portion to the stirred solution[4].
-
Allow the reaction mixture to warm to room temperature and stir overnight[4]. Monitor the reaction by TLC. The succinimide byproduct is a solid that may precipitate.
-
Once the reaction is complete, quench by adding water (10 mL)[4].
-
Extract the aqueous mixture with dichloromethane (3 x 10 mL)[4].
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄[4].
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford pure 4-bromoanisole. Under these conditions, yields are typically high with excellent para-selectivity[4].
Selecting the Right Reagent: A Logic-Based Workflow
The choice of brominating agent is dictated primarily by the substrate's electronic nature and the desired outcome (mono- vs. poly-bromination).
Caption: Decision workflow for selecting an appropriate aromatic bromination reagent.
Conclusion
While a multitude of specialized brominating agents exist, elemental bromine and N-bromosuccinimide remain the workhorses for electrophilic aromatic bromination in both academic and industrial laboratories. A sound understanding of the substrate's electronic properties is the primary guide to reagent selection. For highly activated systems, the milder and more selective NBS is often preferred to prevent over-bromination and ensure regiochemical control. For unactivated or deactivated systems, the potent electrophilicity generated from the Br₂/Lewis acid combination is indispensable. By carefully considering the principles of reactivity, mechanism, and safety, researchers can confidently and effectively incorporate brominated arenes into their synthetic strategies.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,6-Tribromoaniline | 147-82-0 | Benchchem [benchchem.com]
- 4. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-Tribromoanisole - Wikipedia [en.wikipedia.org]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [stenutz.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Toxicological studies on 2,4,6-tribromoanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,4,6-Tribromoanisole | C7H5Br3O | CID 11839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN110184620A - A method of synthesis 2,4,6- tribromaniline - Google Patents [patents.google.com]
- 16. Write the reaction and mechanism for the formation of 2,4,6-tribromoanili.. [askfilo.com]
- 17. scbt.com [scbt.com]
- 18. US3689559A - Aromatic bromination process - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for Quantifying 2,4,6-Tribromobenzoic Acid
Introduction: The Imperative of Method Validation
In the landscape of pharmaceutical development and quality control, the data's integrity is paramount. An analytical method, particularly a quantitative one like High-Performance Liquid Chromatography (HPLC), is not merely a procedure; it is the arbiter of quality, safety, and efficacy. For a compound like 2,4,6-Tribromobenzoic acid—a potential intermediate or impurity in synthetic pathways—its precise quantification is critical. An unvalidated method is a source of scientific uncertainty, regulatory risk, and potential product failure.
This guide provides an in-depth, experience-driven walkthrough for validating a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
The Analytical Procedure: A Starting Point
Before validation can commence, a robust analytical method must be developed. For this compound, a substituted aromatic carboxylic acid, a reverse-phase HPLC method is a logical choice. Its aromatic structure provides a strong chromophore for UV detection, and its polarity is well-suited for separation on a C18 stationary phase.
Hypothetical HPLC Method for this compound:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (55:45 v/v)
-
Rationale: The acidic mobile phase (pH ~2.1) is crucial. This compound is an acid; at a low pH, its carboxylic acid group will be protonated (-COOH), rendering the molecule less polar. This ensures a consistent retention time and sharp, symmetrical peak shape by preventing ionization, which could otherwise lead to peak tailing.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Diluent: Mobile Phase
The Validation Workflow: An Integrated Approach
Method validation is not a series of disconnected experiments but a holistic process where each parameter informs the others. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[6]
Caption: The logical workflow for HPLC method validation.
Specificity: The Cornerstone of Analysis
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][7][8][9] It is the first and most critical parameter. Without specificity, all other validation data—linearity, accuracy, precision—are meaningless, as you cannot be sure what you are measuring.
Experimental Protocol:
-
Blank Analysis: Analyze the diluent to ensure no interfering peaks are present at the retention time of this compound.
-
Placebo Analysis (if applicable): If the analyte is in a formulated product, analyze a placebo (formulation without the active ingredient) to demonstrate excipient non-interference.
-
Forced Degradation Study: This is a self-validating system. By intentionally degrading the analyte, we prove the method can separate the intact analyte from its potential degradation products, thus demonstrating stability-indicating properties.[2]
-
Acidic Stress: Reflux the analyte solution with 0.1 M HCl for 4 hours.
-
Basic Stress: Reflux with 0.1 M NaOH for 4 hours.
-
Oxidative Stress: Treat with 3% H₂O₂ for 24 hours at room temperature.
-
Thermal Stress: Expose solid drug substance to 105°C for 24 hours.
-
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis of Stressed Samples: Analyze all stressed samples. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradants.[7]
-
Peak Purity Assessment: Use a photodiode array (PDA) or diode-array detector (DAD) to assess peak purity. The purity angle should be less than the purity threshold for the this compound peak in all stressed samples where it is present.
Trustworthiness & Acceptance Criteria:
-
No interfering peaks in the blank or placebo chromatograms at the analyte's retention time.
-
The analyte peak should be resolved from all degradation peaks, ideally with a resolution (Rs) of ≥ 2.0.[7]
-
The peak purity index or angle must pass the detector software's criteria, confirming spectral homogeneity.
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[10][11][12] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[10][11] We don't just look for a high correlation coefficient; we also examine the y-intercept to check for systematic error. A significant y-intercept might indicate interference or a problem with the standard/sample preparation.
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of this compound reference standard at a high concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare at least five concentration levels by serially diluting the stock solution. For an assay, the range is typically 80% to 120% of the target test concentration.[13] A common set of levels would be 50%, 75%, 100%, 125%, and 150% of the nominal concentration.
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r or r²).
Trustworthiness & Acceptance Criteria:
| Parameter | Acceptance Criterion | Rationale |
| Correlation Coefficient (r²) | ≥ 0.995 | Demonstrates a strong linear relationship between concentration and response.[12] |
| Y-Intercept | Should be close to zero | A significant non-zero intercept may indicate bias or interference. |
| Residual Plot | Random distribution around zero | Confirms that a linear model is appropriate for the data. |
Data Presentation: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50.0 | 489500 |
| 75.0 | 741200 |
| 100.0 | 998700 |
| 125.0 | 1251000 |
| 150.0 | 1499500 |
| Regression Results | |
| Slope | 10010 |
| Y-Intercept | -1250 |
| r² | 0.9998 |
Accuracy and Precision
Expertise & Experience: These two parameters are often discussed together but measure different things. Accuracy is the closeness of the test results to the true value, often assessed via recovery studies.[14][15][16] Precision is the degree of scatter between a series of measurements, indicating the method's repeatability.[14][15][16] We must evaluate precision at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[16]
Accuracy
Experimental Protocol:
-
Prepare samples at three concentration levels across the range (e.g., 80%, 100%, 120%).
-
For each level, prepare three replicates by spiking a known amount of this compound into a placebo matrix (if applicable) or by preparing solutions from scratch.
-
Analyze the samples and calculate the percent recovery for each replicate.
Precision
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six samples at 100% of the target concentration.
-
Analyze them under the same operating conditions over a short interval of time.
-
Calculate the Relative Standard Deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Have a different analyst, on a different day, using a different instrument (if available) repeat the repeatability experiment.
-
This demonstrates the method's performance under typical lab variations.[16]
-
Trustworthiness & Acceptance Criteria:
| Parameter | Level | Acceptance Criterion |
| Accuracy | 3 levels, 3 reps each | Mean recovery between 98.0% and 102.0%.[14] |
| Precision (Repeatability) | 6 reps at 100% | %RSD ≤ 2.0%.[14][15] |
| Precision (Intermediate) | 6 reps at 100% | %RSD ≤ 2.0%. |
Data Presentation: Accuracy and Precision Summary
| Validation Parameter | Concentration | Result |
| Accuracy | 80 µg/mL | Mean Recovery = 99.5% |
| 100 µg/mL | Mean Recovery = 100.8% | |
| 120 µg/mL | Mean Recovery = 101.2% | |
| Precision (Repeatability) | 100 µg/mL (n=6) | %RSD = 0.85% |
| Precision (Intermediate) | 100 µg/mL (n=6) | %RSD = 1.10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[16][17] The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[16][17] These are critical for impurity analysis but also important for assays to define the lower boundary of the range. There are several methods to determine them, but the signal-to-noise (S/N) ratio and the calibration curve method are most common.[18][19]
Caption: Relationship between Noise, LOD, and LOQ.
Experimental Protocol (Based on S/N):
-
Determine the background noise by injecting a blank and measuring the signal fluctuation in a region close to the expected retention time of the analyte.
-
Prepare and inject a series of dilute solutions of the analyte.
-
Identify the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD.[17][18][20]
-
Identify the concentration that yields a signal-to-noise ratio of approximately 10:1 for the LOQ.[17][18][20]
-
Confirmation: To verify the LOQ, analyze six samples prepared at the determined LOQ concentration. The precision (%RSD) should be acceptable (typically ≤ 10%).
Trustworthiness & Acceptance Criteria:
| Parameter | Method | Acceptance Criterion |
| LOD | S/N Ratio | ~ 3:1 |
| LOQ | S/N Ratio | ~ 10:1 |
| LOQ Precision | 6 reps at LOQ | %RSD ≤ 10% |
Data Presentation: LOD & LOQ
| Parameter | Concentration (µg/mL) | S/N Ratio | Precision (%RSD, n=6) |
| LOD | 0.05 | 3.2 | N/A |
| LOQ | 0.15 | 10.5 | 6.8% |
Robustness
Expertise & Experience: Robustness testing demonstrates the method's capacity to remain unaffected by small but deliberate variations in method parameters.[21][22] This is a critical exercise during late-stage development because it provides an indication of the method's reliability during normal usage and its suitability for transfer to other labs.[22][23] We are essentially "stress-testing" the method's conditions.[22]
Experimental Protocol:
-
Identify critical method parameters that are prone to slight variations. For this method, these would include:
-
Mobile Phase Composition (Acetonitrile ± 2%)
-
Mobile Phase pH (via Phosphoric Acid concentration ± 0.01%)
-
Column Temperature (± 5°C)
-
Flow Rate (± 0.1 mL/min)
-
-
Prepare a system suitability solution (a standard solution of the analyte).
-
Vary one parameter at a time while keeping others constant and analyze the solution.
-
Evaluate the impact on key system suitability parameters like retention time, peak tailing factor, and theoretical plates.
Trustworthiness & Acceptance Criteria:
-
System suitability criteria (e.g., tailing factor ≤ 1.5, theoretical plates ≥ 2000) must be met under all varied conditions.
-
The retention time should not shift significantly enough to cause co-elution with other peaks.
Data Presentation: Robustness Study
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates | Result |
| Nominal | - | 4.52 | 1.1 | 8500 | Pass |
| Flow Rate | +0.1 mL/min | 4.11 | 1.1 | 8450 | Pass |
| -0.1 mL/min | 5.01 | 1.2 | 8550 | Pass | |
| % Acetonitrile | +2% | 4.15 | 1.1 | 8600 | Pass |
| -2% | 4.95 | 1.2 | 8400 | Pass | |
| Temperature | +5 °C | 4.35 | 1.1 | 8700 | Pass |
| -5 °C | 4.70 | 1.1 | 8300 | Pass |
Comparison with Alternative Analytical Methods
While RP-HPLC with UV detection is a robust and common choice, other techniques could be employed, each with distinct advantages and disadvantages.
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV (Validated Method) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, excellent quantitation, robust, cost-effective. | Moderate sensitivity, requires chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High specificity from MS, high sensitivity.[24][25] | Requires derivatization of the carboxylic acid to make it volatile, which adds a step and potential variability. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation followed by highly specific mass analysis. | Extremely high sensitivity and specificity, ideal for trace-level analysis. | Higher cost, more complex instrument operation and method development. |
| UV-Vis Spectrophotometry | Measures absorbance of light at a specific wavelength. | Very simple, fast, and inexpensive. | Lacks specificity; cannot separate the analyte from impurities or degradants. Unsuitable for quantitative analysis in complex matrices. |
For routine quality control where the primary goal is to accurately quantify the main component and separate it from known impurities, the validated HPLC-UV method offers the optimal balance of performance, cost, and reliability. GC-MS or LC-MS/MS would be superior choices for identifying unknown trace-level impurities or for bioanalytical applications requiring ultra-low detection limits.
Conclusion
The validation of an HPLC method is a systematic and scientifically rigorous process that establishes documented evidence of a method's performance and reliability. By meticulously evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we transform a developed procedure into a validated, trustworthy analytical tool. This comprehensive validation for this compound, grounded in ICH and FDA principles, ensures that the data generated will be accurate, reproducible, and defensible, underpinning the quality and safety of the final pharmaceutical product.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaguru.co [pharmaguru.co]
- 11. industrialpharmacist.com [industrialpharmacist.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. benchchem.com [benchchem.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. mastelf.com [mastelf.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 19. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 23. agilent.com [agilent.com]
- 24. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Introduction: The Imperative for Reliable 2,4,6-Tribromobenzoic Acid Analysis
An authoritative guide for researchers, scientists, and drug development professionals on the inter-laboratory comparison of 2,4,6-Tribromobenzoic acid (TBBA) analysis. This document provides an in-depth comparison of analytical methodologies, outlines a framework for conducting inter-laboratory studies, and presents supporting data to ensure scientific integrity.
This compound (TBBA) is a member of the extensive family of brominated flame retardants (BFRs), a group of compounds used to inhibit the spread of fire in a wide array of consumer and industrial products.[1] The persistence and potential toxicity of these compounds in the environment and their presence in biological systems necessitate robust and reliable analytical methods for their detection and quantification. For researchers in environmental science, toxicology, and drug development, the accuracy and comparability of analytical data are paramount for making informed decisions regarding safety, environmental impact, and regulatory compliance.
Inter-laboratory comparisons (ILCs) are a cornerstone of quality assurance in analytical science.[2] They provide an objective means to assess the performance of analytical methods across different laboratories, ensuring that results are consistent, reliable, and comparable, regardless of where the analysis is performed.[3] This guide offers a comprehensive overview of the analytical techniques for TBBA, a framework for designing and implementing an ILC, and the statistical tools for evaluating laboratory performance, all grounded in established international standards.
Comparative Analysis of Analytical Methods for Brominated Compounds
The choice of an analytical method for this compound and other brominated compounds is dictated by several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation.[4] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent and powerful techniques for the analysis of these compounds.[5]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Limit of Detection (LOD) | 0.042 - 2.0 ng/g[4] | 0.01 - 0.50 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.05 - 4.00 ng/mL[4] | 4 pg/g - 8 ng/g ww[6] |
| Recovery | 31 - 135%[5] | 70 - 120%[6] |
| Precision (%RSD) | < 19.0%[4] | < 20%[6] |
| Selectivity | High | Very High |
| Applicability | Suitable for volatile and semi-volatile compounds. Derivatization may be required for polar compounds like TBBA. | Ideal for a wide range of compounds, including non-volatile and thermally labile substances. |
Causality Behind Method Selection:
-
GC-MS: This technique offers high resolution and is well-suited for identifying and quantifying a broad range of volatile and semi-volatile brominated compounds. For polar analytes like TBBA, a derivatization step is often necessary to increase volatility and improve chromatographic performance. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, particularly in complex matrices.[7][8]
-
UHPLC-MS/MS: This method is advantageous for polar, non-volatile, or thermally labile compounds that are not amenable to GC analysis without derivatization.[6] The high sensitivity and selectivity of tandem mass spectrometry make it an excellent choice for trace-level analysis of TBBA in various environmental and biological samples.
Framework for an Inter-laboratory Comparison (ILC)
An ILC is a systematic process for evaluating the performance of laboratories by comparing their results on the same or similar test items.[9] The design and execution of an ILC should adhere to international standards such as ISO/IEC 17043, which outlines the general requirements for proficiency testing.[10]
Objectives of an ILC for TBBA Analysis:
-
To assess the proficiency of participating laboratories in quantifying TBBA.
-
To evaluate the accuracy and comparability of different analytical methods.
-
To identify potential sources of error and variability in the analytical process.
-
To provide a basis for the validation of a standard analytical method.
The following diagram illustrates the workflow of a typical inter-laboratory comparison study:
Caption: Workflow of an Inter-laboratory Comparison Study.
Experimental Protocol: GC-MS/MS Analysis of this compound
The following is a detailed, step-by-step methodology for the analysis of TBBA using GC-MS/MS. This protocol is designed to be self-validating by incorporating internal standards and quality control checks.
1. Sample Preparation (Extraction and Derivatization):
-
Rationale: The goal of sample preparation is to isolate TBBA from the sample matrix and convert it into a form suitable for GC-MS/MS analysis. A derivatization step is included to increase the volatility of the acidic analyte.
-
Procedure:
-
Accurately weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled TBBA).
-
Add 5 mL of a mixture of hexane and dichloromethane (1:1, v/v) and vortex for 2 minutes.[6]
-
Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of TBBA.
-
After cooling, the sample is ready for GC-MS/MS analysis.
-
2. Instrumental Analysis (GC-MS/MS):
-
Rationale: The GC separates the derivatized TBBA from other components in the sample, and the tandem mass spectrometer provides highly selective and sensitive detection.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injection: Splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[8]
-
The workflow for the sample analysis is depicted in the following diagram:
Caption: Sample Analysis Workflow for TBBA by GC-MS/MS.
Data Analysis and Performance Evaluation in an ILC
The performance of participating laboratories in an ILC is typically assessed using statistical measures, with the z-score being a widely accepted metric.[11] The z-score indicates how far a laboratory's result deviates from the consensus value.[12]
Z-score Calculation: z = (x - X) / σ where:
-
x is the result from the participating laboratory.
-
X is the assigned consensus value.
-
σ is the standard deviation for proficiency assessment.
Interpretation of Z-scores:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance.
-
|z| ≥ 3: Unsatisfactory performance.
The following is the chemical structure of this compound:
Caption: Chemical Structure of this compound.
Conclusion
The inter-laboratory comparison of this compound analysis is a critical component of ensuring data quality and reliability in environmental monitoring, food safety, and pharmaceutical research. By employing robust analytical techniques like GC-MS/MS and UHPLC-MS/MS within a well-structured ILC framework based on international standards, laboratories can confidently assess their performance and contribute to a harmonized and accurate understanding of the prevalence and impact of this and other brominated compounds. The continuous participation in such proficiency testing schemes is essential for maintaining a high standard of analytical excellence.[9]
References
- 1. diva-portal.org [diva-portal.org]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. consultantiso17025.com [consultantiso17025.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eas-eth.org [eas-eth.org]
- 10. european-accreditation.org [european-accreditation.org]
- 11. benchmark-intl.com [benchmark-intl.com]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Alternatives to 2,4,6-Tribromobenzoic acid in specific organic reactions
An In-Depth Technical Guide to Alternatives for 2,4,6-Tribromobenzoic Acid in Esterification Reactions
Introduction: The Challenge of Sterically Hindered Ester Formation
In the synthesis of complex organic molecules, particularly in natural product synthesis and drug development, the formation of an ester bond is a frequent and critical transformation. While numerous methods exist, many falter when faced with sterically demanding substrates—bulky carboxylic acids or hindered alcohols—where reaction rates plummet and yields become untenable. This guide focuses on a powerful class of reagents designed to overcome this challenge: sterically hindered acylating agents derived from substituted benzoic acids.
Historically, reagents like 2,4,6-tribromobenzoyl chloride, derived from this compound, have been employed for such difficult esterifications. The core principle relies on the formation of a highly reactive mixed anhydride. The bulky and electron-withdrawing substituents at the 2, 4, and 6 positions of the benzoyl group serve two critical functions: they sterically protect their own carbonyl group from nucleophilic attack while electronically activating the carbonyl group of the desired carboxylic acid. This elegant strategy channels the reaction pathway towards the desired product, even with challenging substrates.
This guide provides a comparative analysis of the "tribromobenzoyl" method, its more common chlorinated analog (the Yamaguchi Reagent), and other established esterification protocols. We will delve into the mechanistic underpinnings, provide comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal method for their synthetic challenges.
The Yamaguchi-Type Esterification: A Mechanistic Overview
The reaction involving 2,4,6-tribromobenzoyl chloride is directly analogous to the renowned Yamaguchi Esterification , which utilizes 2,4,6-trichlorobenzoyl chloride (TCBC).[1][2] Given the extensive documentation and widespread use of the Yamaguchi protocol, it serves as our primary model for this class of reactions. The mechanism proceeds through several distinct, high-fidelity steps.[3][4]
-
Mixed Anhydride Formation: The process begins with the deprotonation of the substrate carboxylic acid (R-COOH) by a tertiary amine base (e.g., triethylamine, Et₃N) to form a carboxylate. This carboxylate then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[4][5]
-
Regioselective DMAP Catalysis: A nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), is introduced. Due to the significant steric hindrance around the trichlorobenzoyl carbonyl, DMAP selectively attacks the less-hindered carbonyl of the desired acyl group.[1][2] This forms a highly reactive N-acylpyridinium intermediate. DMAP is a superior nucleophile compared to the alcohol and generates an intermediate that is a potent acylating agent.[1]
-
Nucleophilic Attack by Alcohol: The alcohol (R'-OH) then attacks the activated N-acylpyridinium species. This step is highly efficient, even with secondary or tertiary alcohols that are typically poor nucleophiles.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the final ester product (R-COOR'), regenerating the DMAP catalyst and releasing 2,4,6-trichlorobenzoic acid as a byproduct.[4]
Caption: Mechanism of the Yamaguchi Esterification.
Comparative Analysis of Esterification Methods
The primary advantage of the Yamaguchi/tribromobenzoyl protocol is its exceptional performance under mild conditions for the synthesis of sterically congested esters and macrolactones, a reaction that is often a bottleneck in total synthesis.[3][4] However, no single method is universally superior. The choice of reagent depends on substrate scope, functional group tolerance, cost, and safety considerations.
| Method | Activating Agent(s) | Key Advantages | Key Limitations |
| Yamaguchi / Tribromobenzoyl | 2,4,6-Trichlorobenzoyl Chloride (or Tribromo-) / DMAP | High yields for sterically hindered substrates; mild conditions; excellent for macrolactonization.[3][4] | Requires stoichiometric amounts of reagents; byproduct removal necessary. |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) / DMAP | Very mild conditions; good for sensitive substrates. | DCC is a potent allergen; dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD) / Triphenylphosphine (PPh₃) | Inversion of stereochemistry at the alcohol center; mild, neutral conditions. | Reagents are hazardous; triphenylphosphine oxide byproduct can complicate purification. |
| Fischer Esterification | Strong Acid Catalyst (e.g., H₂SO₄) | Inexpensive and simple; uses common reagents.[6] | Equilibrium-controlled reaction requiring excess alcohol or water removal; harsh conditions (heat, strong acid) not suitable for complex molecules.[6] |
Head-to-Head: this compound vs. 2,4,6-Trichlorobenzoic Acid
The tribromo- and trichloro- analogs are functionally very similar. Both derive their efficacy from the same steric and electronic principles.[7]
-
Reactivity: Both form highly reactive mixed anhydrides. The subtle electronic differences between bromine and chlorine are unlikely to produce a significant difference in reaction outcomes for most substrates.
-
Availability and Cost: 2,4,6-Trichlorobenzoic acid and its corresponding acyl chloride (TCBC) are more widely commercially available and generally more cost-effective than their tribrominated counterparts.[8] This is a significant practical advantage for the trichloro- version.
-
Byproduct Molecular Weight: The byproduct from the tribromo- reaction (this compound, MW: 358.81 g/mol ) is significantly heavier than that from the trichloro- reaction (2,4,6-trichlorobenzoic acid, MW: 225.46 g/mol ).[9][10] This can be a consideration in terms of process mass intensity, especially on a larger scale.
For these practical reasons, 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) is the preferred choice for most applications unless a specific experimental outcome is found to be uniquely favored by the tribromo- analog.
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered Ester via Yamaguchi Esterification
This protocol describes the esterification of pivalic acid with the secondary alcohol 1-phenylethanol, a transformation that is challenging for standard methods like Fischer esterification.
Materials:
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Pivalic acid
-
1-Phenylethanol
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Toluene
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add pivalic acid (1.0 eq) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise and stir for 10 minutes.
-
Add a solution of 2,4,6-trichlorobenzoyl chloride (1.05 eq) in anhydrous toluene dropwise. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour. A precipitate of triethylammonium chloride will form.
-
In a separate flask, prepare a solution of 1-phenylethanol (1.2 eq) and DMAP (1.5 eq) in anhydrous toluene.
-
Using a cannula or syringe, transfer the mixed anhydride solution from the first flask to the alcohol/DMAP solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting materials are consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ester.
Caption: Experimental workflow for Yamaguchi esterification.
Conclusion and Recommendations
For researchers facing the challenge of synthesizing sterically hindered esters or macrolactones, the Yamaguchi esterification and its analogs represent a premier solution. They offer high yields under mild conditions where other methods fail.
-
Primary Recommendation: Due to its lower cost, wider availability, and lower byproduct molecular weight, 2,4,6-trichlorobenzoyl chloride (the Yamaguchi Reagent) is the recommended choice over its tribrominated counterpart for nearly all applications.
-
When to Use: Employ this method for constructing esters from tertiary or hindered secondary alcohols, neopentylic acids, or for closing large rings in macrolactonization.
-
When to Consider Alternatives: For simple, unhindered primary alcohols and acids, a classic Fischer esterification may be more economical.[6] For reactions requiring stereochemical inversion, the Mitsunobu reaction, despite its own challenges, is the superior choice. For extremely acid- or heat-sensitive substrates where byproduct removal is straightforward, Steglich esterification remains a viable option.
By understanding the mechanistic advantages and practical considerations of these powerful reagents, scientists and drug development professionals can more effectively navigate complex synthetic pathways and accelerate their research.
References
- 1. Yamaguchi Esterification [organic-chemistry.org]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. 2,4,6-Trichlorobenzoic acid | CAS#:50-43-1 | Chemsrc [chemsrc.com]
- 9. 2,4,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2,4,6-Tribromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for 2,4,6-Tribromobenzoic Acid, Supported by Experimental Data.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic compound of significant interest in organic synthesis. Its utility spans a wide range of applications, including its use as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of three bromine atoms on the benzene ring, ortho and para to the carboxylic acid group, imparts unique chemical properties and reactivity, making it a valuable precursor for the construction of complex molecular architectures. The demand for efficient and scalable synthetic routes to this compound necessitates a thorough evaluation of the available methodologies. This guide provides a comprehensive benchmark of the primary synthetic strategies for this compound, offering a critical comparison of their performance based on yield, purity, operational complexity, and mechanistic considerations.
Methodology 1: The Classic Two-Step Synthesis from m-Aminobenzoic Acid
This widely adopted and well-documented method proceeds via a two-step sequence: the exhaustive bromination of m-aminobenzoic acid followed by the deamination of the resulting 3-amino-2,4,6-tribromobenzoic acid. This approach leverages the strong activating and ortho-, para-directing effect of the amino group to achieve regioselective tribromination.
Mechanistic Rationale
The initial step involves the electrophilic aromatic substitution of m-aminobenzoic acid with bromine. The amino group, being a potent activating group, directs the incoming bromine electrophiles to the two ortho positions and the para position relative to itself. The reaction is typically carried out in an acidic medium to generate the reactive electrophilic bromine species.
The subsequent deamination of the resulting 3-amino-2,4,6-tribromobenzoic acid is accomplished via a Sandmeyer-type reaction. The primary aromatic amine is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium group is an excellent leaving group (as dinitrogen gas) and is subsequently replaced by a hydrogen atom. Hypophosphorous acid is commonly employed as the reducing agent in this step to effect the deamination.[1][2]
Experimental Protocol
Step 1: Synthesis of 3-Amino-2,4,6-tribromobenzoic acid
A three-necked flask equipped with a mechanical stirrer is charged with m-aminobenzoic acid, concentrated hydrochloric acid, and water. The mixture is cooled in an ice bath, and bromine vapor is introduced with vigorous stirring. The reaction progress is monitored by the color change of the reaction mixture. Upon completion, the precipitated 3-amino-2,4,6-tribromobenzoic acid is collected by filtration and washed thoroughly with water.[1]
Step 2: Synthesis of this compound
The crude 3-amino-2,4,6-tribromobenzoic acid is dissolved in a mixture of concentrated sulfuric acid and water and cooled to low temperatures (-5 to -10 °C). Sodium nitrite is added portion-wise to form the diazonium salt. Subsequently, cold hypophosphorous acid is added, and the reaction mixture is stirred for several hours while allowing it to warm gradually. The product is then isolated by filtration, purified by dissolution in a basic solution and reprecipitation with acid, and finally dried.[1][2]
Workflow for the two-step synthesis of this compound.
Alternative Synthetic Routes: A Comparative Overview
While the two-step synthesis from m-aminobenzoic acid is a reliable method, other synthetic strategies have been reported, primarily involving the hydrolysis of 2,4,6-tribromobenzonitrile or the oxidation of 2,4,6-tribromotoluene.[1]
Methodology 2: Hydrolysis of 2,4,6-Tribromobenzonitrile
This approach involves the conversion of the nitrile functional group of 2,4,6-tribromobenzonitrile into a carboxylic acid. The starting material, 2,4,6-tribromobenzonitrile, can be synthesized from the readily available 2,4,6-tribromoaniline via a Sandmeyer reaction.
Plausible Experimental Protocol (Based on analogous reactions):
Step 1: Synthesis of 2,4,6-Tribromobenzonitrile (via Sandmeyer Reaction)
2,4,6-tribromoaniline is diazotized using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide to yield 2,4,6-tribromobenzonitrile.
Step 2: Hydrolysis to this compound
The 2,4,6-tribromobenzonitrile is refluxed with a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution. Acidification of the reaction mixture (if a basic hydrolysis is performed) precipitates the this compound, which is then collected and purified.
Workflow for the synthesis via hydrolysis of 2,4,6-Tribromobenzonitrile.
Methodology 3: Oxidation of 2,4,6-Tribromotoluene
This method utilizes the oxidation of the methyl group of 2,4,6-tribromotoluene to a carboxylic acid. Strong oxidizing agents such as potassium permanganate are typically employed for this transformation. The starting material, 2,4,6-tribromotoluene, can be prepared by the direct bromination of toluene.
Plausible Experimental Protocol (Based on analogous reactions):
A mixture of 2,4,6-tribromotoluene and a strong oxidizing agent, such as potassium permanganate, in an aqueous basic solution is heated under reflux. The reaction is monitored until the purple color of the permanganate disappears. The reaction mixture is then cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the this compound, which is then collected by filtration and purified.
Workflow for the synthesis via oxidation of 2,4,6-Tribromotoluene.
Performance Benchmark: A Comparative Analysis
| Parameter | Methodology 1: From m-Aminobenzoic Acid | Methodology 2: From 2,4,6-Tribromobenzonitrile | Methodology 3: From 2,4,6-Tribromotoluene |
| Starting Material | m-Aminobenzoic acid | 2,4,6-Tribromoaniline | Toluene |
| Key Reactions | Electrophilic Bromination, Deamination (Sandmeyer) | Sandmeyer Reaction, Nitrile Hydrolysis | Electrophilic Bromination, Benzylic Oxidation |
| Reagents | Bromine, HCl, H₂SO₄, NaNO₂, H₃PO₂ | NaNO₂, HCl, CuCN, Strong Acid/Base | Bromine, Lewis Acid, KMnO₄, Base, Strong Acid |
| Reported Yield | 70-86%[1][2] | Not explicitly reported for this specific substrate. | Not explicitly reported for this specific substrate. |
| Reported Purity | High, up to 99.5% by HPLC[2] | Dependent on purification. | Dependent on purification. |
| Reaction Time | Multi-day synthesis | Multi-day synthesis | Multi-day synthesis |
| Advantages | Well-established, high yield and purity. | Utilizes a common and versatile reaction (Sandmeyer). | Potentially fewer steps if starting from 2,4,6-tribromotoluene. |
| Disadvantages | Use of corrosive and hazardous reagents. | Multi-step synthesis of the starting nitrile. | Oxidation can sometimes be harsh and lead to side products. |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet in the aromatic region corresponding to the two equivalent protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the four distinct carbon environments in the molecule: the carboxylic acid carbon, the three bromine-substituted carbons, and the two proton-bearing carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching absorption around 1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of three bromine atoms.
Conclusion and Recommendations
Based on the available literature and established chemical principles, the two-step synthesis of this compound starting from m-aminobenzoic acid remains the most reliable and well-documented method. It offers high yields and excellent purity, making it the preferred route for laboratory-scale synthesis.
The alternative routes via hydrolysis of 2,4,6-tribromobenzonitrile and oxidation of 2,4,6-tribromotoluene are chemically viable but lack detailed, optimized protocols with reported yields and purities for this specific target molecule. While these methods offer potential alternative synthetic strategies, further research and process development would be required to establish their efficiency and scalability in comparison to the classic two-step approach. For researchers and drug development professionals requiring a dependable and high-yielding synthesis of this compound, the methodology commencing with m-aminobenzoic acid is the most strongly recommended.
References
Cross-reactivity studies involving 2,4,6-Tribromobenzoic acid
An Application Scientist's Guide to Cross-Reactivity in the Analysis of 2,4,6-Tribromobenzoic Acid
For researchers in drug development and environmental science, the accurate detection of small molecules is paramount. This compound (TBBA), a halogenated aromatic compound, represents a class of molecules that can appear as metabolites of flame retardants or as environmental contaminants. While high-throughput methods like immunoassays offer speed and convenience, their reliability hinges on a critical, and often underestimated, parameter: specificity.
This guide provides a technical framework for designing and interpreting cross-reactivity studies for this compound. We will move beyond rote protocols to explain the causal logic behind experimental design, ensuring that your results are not only accurate but also defensible.
The Imperative of Specificity: Why Cross-Reactivity Matters
Immunoassays utilize the highly specific binding between an antibody and its target antigen.[1] However, this specificity is not absolute. When an antibody binds to a non-target molecule that is structurally similar to the intended analyte, this is known as cross-reactivity.[2][3] This phenomenon can lead to significant analytical errors, including false positives or the overestimation of the analyte's concentration, rendering data unreliable for critical applications.[2] For a compound like TBBA, structurally similar molecules are abundant in environmental and biological samples, making a rigorous assessment of cross-reactivity non-negotiable.
Part 1: Identifying the Challenge - Potential Cross-Reactants for TBBA
The first step in any cross-reactivity study is to identify the likely suspects. The potential for an antibody to cross-react is largely driven by structural homology. For TBBA, the primary candidates for interference are other brominated compounds, particularly those that share the core benzene ring structure and the presence of bromine atoms.
Key potential cross-reactants include:
-
2,4,6-Tribromophenol (TBP): A widely used flame retardant and wood preservative, TBP is structurally very similar to TBBA, differing primarily by the substitution of a hydroxyl group for TBBA's carboxylic acid group.[4] It is a known degradation product of more complex brominated flame retardants (BFRs) like 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE).[4][5]
-
Other Brominated Phenols and Benzoic Acids: Isomers with different bromine substitution patterns (e.g., 2,4-Dibromobenzoic acid) or related brominated phenols can also interfere.
-
Precursor BFRs: Larger molecules from which TBBA or TBP might be derived, such as Tetrabromobisphenol A (TBBPA), are also important to test.[6]
-
Chlorinated Analogs: Compounds like 2,4,6-Trichlorophenol (TCP) and 2,4,6-Trichlorobenzoic acid, while less similar than their brominated counterparts, should be considered due to their potential presence in mixed-contaminant scenarios.[7]
Table 1: Structural Comparison of this compound and Potential Cross-Reactants
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from TBBA |
| This compound (TBBA) |
| C₇H₃Br₃O₂ | 358.81[8] | Target Analyte |
| 2,4,6-Tribromophenol (TBP) |
| C₆H₃Br₃O | 330.80 | Carboxylic acid (-COOH) group is replaced by a hydroxyl (-OH) group. |
| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) |
| C₁₄H₈Br₆O₂ | 687.64 | A much larger molecule; a potential metabolic precursor to TBP.[9] |
| 2,4,6-Trichlorophenol (TCP) |
| C₆H₃Cl₃O | 197.45 | Bromine atoms are replaced by chlorine atoms; -COOH replaced by -OH. |
Part 2: A Comparative Overview of Analytical Methodologies
Two primary analytical strategies are employed for the quantification of small molecules like TBBA. Their principles and applicability to cross-reactivity assessment differ significantly.
-
Chromatography-Mass Spectrometry (GC-MS/MS, LC-MS/MS): These techniques are considered the gold standard for specificity.[10] They physically separate compounds based on their chemical properties (e.g., volatility, polarity) before detecting them based on their unique mass-to-charge ratio.[11] This dual-filter approach provides extremely high confidence in analyte identification and is the reference method for confirming immunoassay results.
-
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays are antibody-based techniques prized for their high throughput, sensitivity, and cost-effectiveness.[12][13] However, their specificity is entirely dependent on the quality of the antibody used.[2] Therefore, any immunoassay developed for TBBA must be validated for cross-reactivity against a panel of relevant compounds.
Table 2: Performance Comparison of Analytical Methods for TBBA Analysis
| Feature | Chromatography-Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) |
| Specificity | Very High (separation + mass detection) | Variable (dependent on antibody) |
| Sensitivity | Very High (pg/mL to ng/L range)[11] | High |
| Throughput | Lower (sample-by-sample analysis) | High (96-well plate format) |
| Cost per Sample | High | Low |
| Expertise Required | High (specialized operators) | Moderate |
| Primary Use Case | Confirmatory analysis, reference method | High-throughput screening, routine monitoring |
Part 3: A Validating Workflow for Cross-Reactivity Assessment via Competitive ELISA
For small molecules like TBBA, a competitive ELISA is the most suitable immunoassay format. In this setup, the sample analyte (TBBA) competes with a labeled or coated TBBA-conjugate for a limited number of antibody binding sites. A higher concentration of TBBA in the sample results in a lower signal, creating an inverse relationship. This format is ideal for testing cross-reactivity, as interfering compounds will also compete and reduce the signal.
Below is a self-validating protocol designed to quantify the cross-reactivity of an anti-TBBA antibody.
Experimental Workflow Diagram
Caption: Workflow for assessing TBBA cross-reactivity using a competitive ELISA.
Detailed Step-by-Step Protocol
This protocol assumes the use of a 96-well microtiter plate and a horseradish peroxidase (HRP)-conjugated secondary antibody for colorimetric detection.
Materials:
-
High-binding 96-well ELISA plates
-
TBBA-protein conjugate (e.g., TBBA-BSA)
-
Primary antibody against TBBA
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
This compound standard[14]
-
Potential cross-reacting compounds (e.g., TBP, TCP)
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)[15]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[15]
-
Blocking Buffer (e.g., Wash Buffer with 5% non-fat dry milk)[15]
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the TBBA-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.[16]
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.[15]
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the TBBA standard and each potential cross-reactant in assay buffer.
-
In a separate dilution plate, add 50 µL of each standard or test compound dilution.
-
Add 50 µL of the diluted primary anti-TBBA antibody to each well of the dilution plate and mix. This pre-incubation allows the competition to occur.
-
Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes.[15]
-
Part 4: Data Interpretation - Quantifying Cross-Reactivity
The key to quantifying cross-reactivity lies in comparing the concentration of each compound required to displace 50% of the signal (the IC50 value).
-
Generate Standard Curves: Plot the absorbance against the log of the concentration for TBBA and each test compound.
-
Determine IC50 Values: For each curve, determine the concentration that corresponds to 50% of the maximum signal. This is the IC50.
-
Calculate Percent Cross-Reactivity: Use the following formula to express the cross-reactivity of each compound relative to TBBA:
% Cross-Reactivity = (IC50 of TBBA / IC50 of Test Compound) x 100
Table 3: Example Cross-Reactivity Data for an Anti-TBBA Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound (TBBA) | 15 | 100% | Reference Analyte |
| 2,4,6-Tribromophenol (TBP) | 95 | 15.8% | Significant cross-reactivity. TBP presence will lead to overestimation of TBBA. |
| 2,4-Dibromobenzoic acid | 350 | 4.3% | Moderate cross-reactivity. |
| 2,4,6-Trichlorophenol (TCP) | 8,500 | 0.18% | Low/negligible cross-reactivity. |
| Tetrabromobisphenol A (TBBPA) | > 20,000 | < 0.08% | Negligible cross-reactivity. |
Causality Behind the Results: In this example, the antibody shows significant affinity for TBP. This is expected, as the primary structural difference is the functional group (-OH vs. -COOH), while the core brominated benzene ring, the likely primary epitope, is identical. The lower cross-reactivity with the chlorinated analog (TCP) demonstrates the antibody's preference for bromine atoms. This level of detailed analysis is crucial for understanding the limitations and proper application of the immunoassay.
Conclusion
For researchers and drug development professionals, an analytical result is only as reliable as the method that produced it. While immunoassays are invaluable for high-throughput screening, their application to the analysis of this compound demands a rigorous, empirical validation of specificity. By systematically identifying potential interferents, employing a well-structured competitive ELISA protocol, and correctly quantifying cross-reactivity, scientists can ensure the integrity of their data. The ultimate goal is a self-validating system where the limitations of the assay are as well understood as its capabilities, a cornerstone of true scientific integrity.
References
- 1. biochemia-medica.com [biochemia-medica.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2-bis(2,4,6-tribromophenoxy) ethane, a novel brominated flame retardant, disrupts intestinal barrier function via the IRX3/NOS2 axis in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 13. ELISA Secondary Antibodies - Jackson ImmunoResearch [jacksonimmuno.com]
- 14. scbt.com [scbt.com]
- 15. usbio.net [usbio.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of the Acidity of Brominated Benzoic Acids: A Guide for Researchers
In the landscape of pharmaceutical and materials science, the precise tuning of molecular properties is paramount. Among these, the acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical determinant of its behavior in various chemical and biological systems. This guide provides an in-depth comparative analysis of the acidity of brominated benzoic acids, offering both theoretical insights and practical experimental guidance for researchers, scientists, and professionals in drug development. By understanding the subtle interplay of substituent effects, one can rationally design molecules with tailored acidic properties for specific applications.
The Influence of Bromine Substitution on Benzoic Acid Acidity
The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the benzene ring.[1] Electron-withdrawing groups generally increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups have the opposite effect.[2][3][4] Bromine, a halogen, exerts a dual electronic influence: a deactivating inductive effect (-I) that withdraws electron density and a weakly activating resonance effect (+R) that donates electron density. The net effect on acidity depends on the position of the bromine atom relative to the carboxylic acid group.
Positional Isomers: A Tale of Inductive and Resonance Effects
The acidity of brominated benzoic acids follows a distinct trend based on the ortho, meta, or para position of the bromine substituent. This can be rationalized by considering the interplay of the inductive and resonance effects.
-
Ortho-Bromobenzoic Acid (2-Bromobenzoic Acid): This isomer is the most acidic among the brominated benzoic acids. This enhanced acidity is attributed to the "ortho-effect," a combination of steric and electronic factors.[2] The proximity of the bulky bromine atom to the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring. This disruption in coplanarity diminishes the resonance stabilization of the undissociated acid, making it easier to deprotonate.[5] Furthermore, the strong electron-withdrawing inductive effect of the bromine atom at the ortho position effectively stabilizes the negative charge of the carboxylate anion.
-
Meta-Bromobenzoic Acid (3-Bromobenzoic Acid): In the meta position, the resonance effect of the bromine atom is minimal.[1] Therefore, the dominant influence is the electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases the acidity compared to benzoic acid.
-
Para-Bromobenzoic Acid (4-Bromobenzoic Acid): At the para position, both the inductive and resonance effects of the bromine atom are at play. While the -I effect withdraws electron density, the +R effect donates electron density, partially counteracting the inductive pull. However, for halogens, the inductive effect is generally stronger than the resonance effect. Consequently, 4-bromobenzoic acid is more acidic than benzoic acid but less acidic than its ortho and meta counterparts.
The following diagram illustrates the electronic effects of the bromine substituent at different positions:
Caption: Electronic effects of bromine substitution on benzoic acid.
Quantitative Comparison: pKa Values
The pKa value is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of acidity; a lower pKa indicates a stronger acid. The experimentally determined pKa values for benzoic acid and its brominated derivatives in water at 25°C are summarized in the table below.
| Compound | pKa |
| Benzoic Acid | 4.20[6] |
| 2-Bromobenzoic Acid | 2.84[7][8][9] |
| 3-Bromobenzoic Acid | 3.86[10][11] |
| 4-Bromobenzoic Acid | 3.97[6][12] |
As the data clearly indicates, all brominated benzoic acids are more acidic than benzoic acid. The order of acidity is: 2-bromobenzoic acid > 3-bromobenzoic acid > 4-bromobenzoic acid > benzoic acid.
Experimental Determination of pKa Values
Accurate determination of pKa values is crucial for understanding and predicting the behavior of ionizable compounds. Two common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly precise technique that involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the sample while monitoring the pH.[13][14] The pKa can be determined from the resulting titration curve.
-
Preparation of Solutions:
-
Prepare a standard solution of the brominated benzoic acid (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.
-
Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
-
Titration Procedure:
-
Pipette a known volume of the brominated benzoic acid solution into a beaker.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.[15][16][17]
-
The following workflow diagram illustrates the potentiometric titration process:
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[18][19] This method is particularly useful for sparingly soluble compounds and can be performed with smaller sample quantities.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 2 pH units above and below the expected pKa of the analyte.
-
-
Sample Preparation:
-
Prepare a stock solution of the brominated benzoic acid in a suitable solvent.
-
Prepare a series of sample solutions by diluting a small, constant amount of the stock solution into each of the buffer solutions.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorbance spectrum of each sample solution over an appropriate wavelength range.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve.[14] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance change.
-
The following diagram illustrates the relationship between pH, absorbance, and pKa in a spectrophotometric titration:
References
- 1. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 4. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 5. quora.com [quora.com]
- 6. Solved Q7. The pKa of p-bromobenzoic acid is 3.97, and that | Chegg.com [chegg.com]
- 7. 2-Bromobenzoic acid|88-65-3|lookchem [lookchem.com]
- 8. 2-Bromobenzoic acid CAS#: 88-65-3 [m.chemicalbook.com]
- 9. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]
- 10. 3-Bromobenzoic acid|lookchem [lookchem.com]
- 11. 3-Bromobenzoic acid | 585-76-2 [chemicalbook.com]
- 12. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.viu.ca [web.viu.ca]
- 16. web.viu.ca [web.viu.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 19. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 2,4,6-Tribromobenzoic Acid and Other Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and synthetic chemistry, the nuanced effects of molecular structure on biological activity and reaction selectivity are of paramount importance. Halogenation of a parent scaffold, such as benzoic acid, is a common strategy to modulate physicochemical properties, including lipophilicity, electronic character, and steric profile. These modifications can profoundly influence a molecule's interaction with biological targets and its behavior in chemical transformations. This guide provides an in-depth technical comparison of 2,4,6-Tribromobenzoic acid and other halogenated benzoic acids, with a focus on selectivity, supported by experimental data and protocols.
The Significance of Halogenation in Benzoic Acid Derivatives
Halogen atoms, through their unique electronic and steric properties, can significantly alter the reactivity and biological activity of benzoic acid. The electron-withdrawing inductive effect of halogens generally increases the acidity of the carboxylic acid group. Furthermore, the ability of heavier halogens (Br, I) to participate in halogen bonding—a non-covalent interaction with Lewis bases—can play a crucial role in molecular recognition at an active site of an enzyme or in directing the stereochemical outcome of a reaction. The degree and position of halogenation are critical determinants of these effects.
Physicochemical Properties: A Comparative Overview
The selectivity of a halogenated benzoic acid is intrinsically linked to its physicochemical properties. The following table summarizes key computed properties for this compound and a selection of other halogenated benzoic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 1.9 | 1 | 2 |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 2.4 | 1 | 2 |
| 2,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 3.0 | 1 | 2 |
| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 2.6 | 1 | 2 |
| 2,4-Dibromobenzoic Acid | C₇H₄Br₂O₂ | 280.92 | 3.5 | 1 | 2 |
| This compound | C₇H₃Br₃O₂ | 358.81 | 4.3 | 1 | 2 |
| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 3.0 | 1 | 2 |
Data sourced from PubChem.
As evidenced in the table, increasing the number of halogen substituents, particularly the larger bromine atoms, significantly increases the lipophilicity (indicated by a higher XLogP3 value). This trend can have a substantial impact on membrane permeability and hydrophobic interactions within a biological target.
Selectivity in Biological Systems: A Focus on Enzyme Inhibition
The substitution pattern of halogens on the benzoic acid ring can impart significant selectivity in the inhibition of enzymes. While direct comparative studies across a wide range of halogenated benzoic acids for a single enzyme are not abundant in publicly available literature, we can infer structure-activity relationships (SAR) from existing research on related compounds.
A key determinant of inhibitory selectivity is the intricate interplay of electronic effects, steric hindrance, and the potential for specific interactions like halogen bonding. The trisubstituted pattern of this compound presents a unique steric and electronic profile compared to its mono- and di-substituted counterparts.
Case Study: Inhibition of α-Amylase by Substituted Benzoic Acids
This suggests that the specific placement of functional groups, which would include halogens, is critical for optimal interaction with the enzyme's active site. The bulky bromine atoms at the 2 and 6 positions of this compound would likely lead to a distinct binding mode and selectivity profile compared to other halogenated benzoic acids.
To quantitatively assess and compare the selectivity of this compound and other halogenated benzoic acids, a standardized enzyme inhibition assay is necessary.
Experimental Protocol: Comparative Inhibition of α-Amylase
This protocol is adapted from a study on phenolic acid inhibitors of α-amylase and can be applied to compare halogenated benzoic acids.[1][2]
Objective: To determine and compare the IC50 values of this compound and other halogenated benzoic acids (e.g., 4-chlorobenzoic acid, 2,4-dichlorobenzoic acid, 4-bromobenzoic acid, 2,4-dibromobenzoic acid, and 4-iodobenzoic acid) against porcine pancreatic α-amylase.
Materials:
-
Porcine pancreatic α-amylase
-
This compound and other test compounds
-
Starch solution (substrate)
-
Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate solution
-
Phosphate buffer (pH 6.9)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of each test compound in phosphate buffer.
-
Prepare the starch substrate solution in phosphate buffer.
-
Prepare the DNS color reagent by dissolving dinitrosalicylic acid, phenol, and sodium sulfite in sodium hydroxide solution, then adding sodium potassium tartrate.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a small volume of the α-amylase solution to each well.
-
Add an equal volume of the various concentrations of the test compound solutions to the wells.
-
Include a control group with buffer instead of the test compound.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the starch solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding the DNS reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Expected Outcome and Interpretation:
By comparing the IC50 values, the relative potency and selectivity of each halogenated benzoic acid can be determined. A lower IC50 value indicates a more potent inhibitor. The differences in IC50 values will reflect the influence of the type, number, and position of the halogen substituents on the interaction with α-amylase. It is hypothesized that the increased lipophilicity and the potential for halogen bonding of this compound could lead to a distinct inhibitory profile compared to less substituted or differently halogenated analogues.
Selectivity in Chemical Synthesis
The substitution pattern of halogens also dictates the regioselectivity of further chemical modifications on the benzoic acid scaffold. The electronic and steric environment around each carbon-halogen bond influences its reactivity in reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
For instance, in Suzuki-Miyaura coupling reactions, the relative reactivity of C-X bonds (X = Cl, Br, I) and the electronic nature of other ring substituents determine which halogen is preferentially replaced. Generally, the reactivity follows the trend C-I > C-Br > C-Cl. In a polyhalogenated compound like this compound, the steric hindrance from the ortho-bromo substituents and the carboxylic acid group can influence which bromine atom is more accessible for oxidative addition to the palladium catalyst.
Visualization of Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of α-amylase inhibition.
Caption: Key molecular properties influencing the selectivity of halogenated benzoic acids.
Conclusion
The selectivity of this compound, in comparison to other halogenated benzoic acids, is a multifaceted property governed by the interplay of its unique steric and electronic characteristics. The high degree of bromination leads to increased lipophilicity and a distinct three-dimensional structure that can significantly influence its binding affinity and selectivity for biological targets. Furthermore, the reactivity of its carbon-bromine bonds is subject to both steric and electronic modulation, offering opportunities for selective chemical transformations.
While direct, comprehensive comparative data remains a field for further investigation, the principles of structure-activity relationships and the provided experimental framework offer a robust starting point for researchers and drug development professionals to explore and harness the unique potential of this compound and other halogenated benzoic acids in their respective fields.
References
A Senior Application Scientist's Guide: Performance Evaluation of 2,4,6-Tribromobenzoic Acid in Diverse Solvent Systems
This guide presents a comprehensive performance evaluation of 2,4,6-Tribromobenzoic acid (TBBA) in various solvent systems. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to provide a deep, mechanistic understanding of how solvent choice critically impacts the utility of TBBA. The experimental data presented herein is intended to empower users to make rational, efficient, and effective decisions for applications ranging from organic synthesis to formulation.
The Crucial Role of the Solvent: A Primer on this compound
This compound is a heavily halogenated benzoic acid derivative. Its molecular architecture, featuring a carboxylic acid group and three electron-withdrawing bromine atoms on the aromatic ring, bestows upon it a unique combination of properties.[1][2] The carboxylic acid moiety provides a site for hydrogen bonding and deprotonation, while the tribrominated phenyl group creates a large, hydrophobic, and electron-dense region. This duality makes its interaction with solvents a complex but predictable phenomenon.
The selection of an appropriate solvent is not a trivial step in experimental design. It is a primary determinant of:
-
Solubility: Dictating the maximum achievable concentration for reactions or formulations.
-
Reactivity: Influencing reaction rates and equilibrium positions by stabilizing or destabilizing reactants, transition states, and products.
-
Crystallization: Affecting crystal habit, polymorphism, and purity during purification.
-
Stability: Determining the shelf-life and degradation pathways of the compound in solution.
This guide provides the foundational data and theoretical framework to navigate these challenges effectively.
Core Physicochemical Characteristics
A baseline understanding of the intrinsic properties of this compound is essential for interpreting its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₃O₂ | [1][3] |
| Molecular Weight | 358.81 g/mol | [2][3] |
| Appearance | White to off-white powder/crystal | [4] |
| Melting Point | ~192 °C | [4] |
| pKa | ~1.41 | [4] |
The low pKa value, significantly lower than that of benzoic acid (~4.2), is a direct consequence of the inductive electron-withdrawing effect of the three bromine atoms, which stabilize the carboxylate anion.[4] This enhanced acidity is a key factor in its solubility in basic or highly polar media.
Comparative Analysis of TBBA Performance in Select Solvents
To quantify the performance of TBBA, a systematic evaluation of its solubility and stability was conducted across a spectrum of common laboratory solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method was chosen as it is the gold-standard technique for determining thermodynamic solubility, ensuring the system reaches true equilibrium.
Methodology:
-
Preparation: An excess of solid this compound (>100 mg) was added to 10 mL of each test solvent in a sealed 20 mL glass vial. The use of a significant excess ensures that a solid phase remains at equilibrium.
-
Equilibration: The vials were agitated in a temperature-controlled orbital shaker at 25 °C for 48 hours. A 48-hour period was chosen to ensure equilibrium is reached even in more viscous solvents or for compounds with slow dissolution kinetics.
-
Phase Separation: After equilibration, the samples were allowed to stand for 2 hours to allow for the sedimentation of undissolved solid. The supernatant was then carefully withdrawn and filtered through a 0.22 µm PTFE syringe filter to remove any remaining particulates. PTFE was selected for its broad chemical compatibility.
-
Analysis: The clear filtrate was appropriately diluted with a suitable mobile phase, and the concentration of dissolved TBBA was quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Quantitative Solubility Data
The following table summarizes the solubility of TBBA across solvents representing different classes.
| Solvent | Class | Polarity Index | Solubility @ 25°C (mg/mL) |
| Hexane | Nonpolar | 0.1 | < 0.1 |
| Toluene | Nonpolar Aromatic | 2.4 | 4.2 |
| Dichloromethane | Polar Aprotic | 3.1 | 15.5 |
| Acetone | Polar Aprotic | 5.1 | 125.8 |
| Acetonitrile | Polar Aprotic | 5.8 | 45.3 |
| Ethanol | Polar Protic | 4.3 | 88.6 |
| Methanol | Polar Protic | 5.1 | 102.1 |
| Water | Polar Protic | 10.2 | 3.5[4] |
Field Insights & Interpretation:
-
Poor Solubility in Nonpolar Solvents: The extremely low solubility in hexane is expected. The energy required to break the strong hydrogen bonds in the TBBA crystal lattice is not compensated by the weak van der Waals forces offered by hexane.
-
Moderate Solubility in Aromatic/Halogenated Solvents: Toluene and dichloromethane show improved, albeit limited, solubility. This is attributable to favorable pi-pi stacking interactions (with toluene) and dipole-induced dipole interactions with the polarizable bromine atoms.
-
Excellent Solubility in Polar Solvents: The highest solubilities are observed in polar solvents like acetone, methanol, and ethanol. This is driven by strong, specific interactions:
-
Polar Protic (Methanol, Ethanol): These solvents act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group.
-
Polar Aprotic (Acetone, Acetonitrile): These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for powerful interactions with the acidic proton and the polar C-Br bonds. Acetone's superior performance over acetonitrile suggests that its carbonyl oxygen is a more effective hydrogen bond acceptor for TBBA.
-
Chemical Stability Assessment
The chemical stability of TBBA was evaluated in three representative solvents (Methanol, Acetonitrile, Dichloromethane) at an elevated temperature (50 °C) for 7 days.
Workflow for Stability Assessment:
Caption: Self-validating workflow for assessing the chemical stability of TBBA in solution.
Results: In all three solvents tested, the purity of this compound remained >99.5% after 7 days at 50 °C, with no detectable formation of new impurities. This indicates high chemical stability under these conditions, a favorable characteristic for applications requiring elevated temperatures or long-term storage in solution.
Mechanistic View of Solute-Solvent Interactions
The observed solubility trends can be explained by the balance of intermolecular forces between TBBA and the solvent molecules. This balance involves breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
Caption: Key intermolecular forces governing the solubility of TBBA in different solvent classes.
Expert Commentary: The key to high solubility is a solvent's ability to effectively solvate both the polar carboxylic acid head and the nonpolar tribromophenyl tail. Polar aprotic solvents like acetone excel at this, offering strong hydrogen bond acceptance for the acid without an existing H-bond network that the bulky aromatic ring would disrupt. This leads to a more energetically favorable solvation process overall compared to polar protic solvents, where the disruption of the solvent's own structure incurs an energetic penalty.
Recommendations for Solvent Selection
Based on this comprehensive evaluation, the following recommendations are provided:
-
For High Concentration Reactions & Formulations: Acetone and Methanol are the solvents of choice, offering the highest solvating power.
-
For Selective Crystallization/Precipitation: A binary solvent system, such as Acetone/Hexane or Ethanol/Water, can be employed. TBBA is highly soluble in the polar component and poorly soluble in the nonpolar component, allowing for precise control over precipitation by altering the solvent ratio.
-
For Reactions Requiring Aprotic Conditions: Acetone provides an excellent balance of high solubility and aprotic nature. For less polar requirements, Dichloromethane is a viable option, though with significantly lower solubility.
-
General Purpose Use: Ethanol represents a good all-around choice, combining high solubility with lower toxicity and volatility compared to methanol and acetone.
This guide provides a robust framework for understanding and predicting the behavior of this compound. By leveraging this data, researchers can minimize trial-and-error, accelerate development timelines, and design more robust and efficient chemical processes.
References
A Technical Guide to the Prospective Biological Efficacy of 2,4,6-Tribromobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Halogenated Scaffold
The benzene ring is a ubiquitous scaffold in bioactive molecules, with nearly 80% of the 200 best-selling small molecule drugs containing at least one such moiety.[1] The strategic placement of substituents on this ring is a cornerstone of medicinal chemistry, profoundly influencing a compound's pharmacological profile. Halogenation, in particular, is a well-established strategy to enhance the potency and modulate the properties of drug candidates. Among halogenated aromatic compounds, 2,4,6-tribromobenzoic acid presents a unique and largely unexplored scaffold. While direct and extensive biological evaluations of its derivatives are not widely published, the inherent chemical features of this molecule, combined with data from structurally related compounds, suggest a promising potential for the development of novel therapeutic agents.
This guide provides a comprehensive overview of the prospective biological activities of this compound derivatives. Acknowledging the current limitations in direct experimental data, this document will extrapolate from the known bioactivities of analogous compounds to build a case for the potential efficacy of this class in anticancer and antimicrobial assays. Furthermore, we will propose a strategic approach for the synthesis and screening of a focused library of this compound derivatives, complete with detailed experimental protocols, to empower researchers to explore this promising chemical space.
Prospective Biological Activities of this compound Derivatives
Antimicrobial Potential: A Logical Extrapolation
While specific studies on the antimicrobial properties of this compound derivatives are scarce, evidence from closely related molecules suggests that this is a fertile area for investigation. For instance, 2,4,6-tribromoaniline, which shares the tribrominated phenyl core, has demonstrated antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2][3][4] This suggests that the tribrominated aromatic ring itself may be a key pharmacophore for antibacterial action.
Furthermore, studies on other substituted benzoic acid derivatives have established their potential as antimicrobial agents. For example, various N-substituted benzamides have been synthesized and shown to possess antibacterial properties. The antimicrobial efficacy of benzoate esters has also been documented, with their mechanism of action often attributed to the disruption of microbial cell membranes and intracellular pH.[5] Given these precedents, it is reasonable to hypothesize that ester and amide derivatives of this compound could exhibit significant antimicrobial activity. The high lipophilicity conferred by the three bromine atoms may enhance membrane permeability, a critical factor for antimicrobial efficacy.
Anticancer Activity: A Promising Frontier
The exploration of halogenated compounds as anticancer agents is an active area of research. Halogenation can influence a molecule's ability to interact with biological targets, its metabolic stability, and its cellular uptake. Several studies have highlighted the cytotoxic potential of halogenated benzoic acid derivatives against various cancer cell lines. For instance, the introduction of halogens to benzofuran derivatives has been shown to significantly increase their cytotoxicity.[2]
While not a tribromo-derivative, the study of 2,4,6-trihydroxybenzoic acid as a Cyclin-Dependent Kinase (CDK) inhibitor provides a compelling, albeit mechanistically different, parallel.[6][7] This research demonstrates that the substitution pattern on the benzoic acid ring can be engineered to achieve potent anti-proliferative effects. It is plausible that the bulky and electron-withdrawing bromine atoms of this compound could facilitate unique interactions with enzymatic targets or cellular pathways implicated in cancer progression.
Proposed Research Workflow: A Roadmap for Discovery
To unlock the therapeutic potential of this compound derivatives, a systematic approach to synthesis and biological evaluation is required. The following workflow outlines a rational strategy for researchers entering this field.
Caption: Proposed workflow for the synthesis and biological evaluation of this compound derivatives.
Synthesis of a Focused Library
The carboxyl group of this compound is a versatile handle for derivatization. We propose the synthesis of a focused library of ester and amide derivatives to probe the structure-activity relationship (SAR).
Experimental Protocol: Synthesis of 2,4,6-Tribromobenzoyl Chloride
-
To a solution of this compound (1 eq.) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride (2-3 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 2,4,6-tribromobenzoyl chloride, which can be used in the next step without further purification.
Experimental Protocol: Synthesis of Ester and Amide Derivatives
-
For Esters: To a solution of an alcohol (1.1 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in an anhydrous solvent, add a solution of 2,4,6-tribromobenzoyl chloride (1 eq.) in the same solvent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
For Amides: To a solution of a primary or secondary amine (1.1 eq.) and a non-nucleophilic base (1.2 eq.) in an anhydrous solvent, add a solution of 2,4,6-tribromobenzoyl chloride (1 eq.) in the same solvent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
Work-up for both reactions typically involves washing with dilute acid, water, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtration, and concentration under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Biological Evaluation: A Multi-pronged Approach
A comprehensive assessment of the biological activity of the synthesized derivatives should include antimicrobial and anticancer assays.
Antimicrobial Susceptibility Testing
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
In Vitro Cytotoxicity Screening
Experimental Protocol: MTT Assay for Cell Viability
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation and Interpretation
The results from the biological assays should be tabulated for clear comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group (Ester/Amide) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Ester-1 | -CH₃ | Data to be determined | Data to be determined |
| Ester-2 | -CH₂CH₃ | Data to be determined | Data to be determined |
| Amide-1 | -CH₂Ph | Data to be determined | Data to be determined |
| Amide-2 | -Cyclohexyl | Data to be determined | Data to be determined |
| Control | Ciprofloxacin | Reference value | Reference value |
Table 2: Hypothetical Cytotoxicity of this compound Derivatives
| Compound ID | R Group (Ester/Amide) | IC₅₀ (µM) vs. MCF-7 Cells | IC₅₀ (µM) vs. A549 Cells |
| Ester-1 | -CH₃ | Data to be determined | Data to be determined |
| Ester-2 | -CH₂CH₃ | Data to be determined | Data to be determined |
| Amide-1 | -CH₂Ph | Data to be determined | Data to be determined |
| Amide-2 | -Cyclohexyl | Data to be determined | Data to be determined |
| Control | Doxorubicin | Reference value | Reference value |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of new antimicrobial and anticancer agents. By leveraging the known biological activities of structurally related halogenated compounds, a strong rationale exists for the synthesis and evaluation of a diverse library of its derivatives. The experimental workflows and protocols outlined in this guide provide a solid foundation for researchers to embark on this endeavor. Systematic screening of such a library will undoubtedly lead to the identification of lead compounds with potent biological activities and pave the way for further optimization and development of novel therapeutics.
References
- 1. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 2,4,6-Tribromobenzoic Acid
Abstract
For researchers and professionals in drug development and materials science, a deep understanding of reaction kinetics is paramount for predicting reactivity, optimizing synthesis, and elucidating mechanisms. 2,4,6-Tribromobenzoic acid (TBBA), with its sterically hindered and electronically modified aromatic ring, presents a unique case study in reactivity. This guide provides a comparative framework for studying the reaction kinetics of TBBA, focusing on its thermal decarboxylation. We will explore the theoretical underpinnings of substituent effects, propose a detailed experimental protocol for kinetic analysis, and present comparative data to contextualize the unique behavior of this highly substituted molecule.
Introduction: The Challenge of Steric Hindrance and Electronic Effects
Substituted benzoic acids are foundational tools in physical organic chemistry for understanding structure-reactivity relationships. The electronic influence of substituents on the aromatic ring can be quantified and predicted with remarkable accuracy using principles like the Hammett equation.[1][2] However, when bulky groups are placed in the ortho positions (2- and 6-), as in this compound, simple electronic effects are insufficient to predict reactivity. The steric strain imposed by these ortho groups can dramatically alter reaction rates, often leading to accelerated reactions that relieve this strain.
The decarboxylation of aromatic carboxylic acids is a classic reaction sensitive to both steric and electronic factors.[3][4] For many substituted benzoic acids, this reaction proceeds at elevated temperatures, involving the loss of carbon dioxide to form a benzene derivative.[5] In the case of TBBA, the three bulky bromine atoms create significant steric hindrance around the carboxylic acid group. This strain is expected to be a primary driver of its reactivity, particularly in reactions like decarboxylation where the carboxyl group is eliminated. This guide will therefore focus on the comparative kinetics of the thermal decarboxylation of TBBA.
Theoretical Framework: Predicting Reactivity
The reactivity of a substituted benzoic acid is primarily governed by two factors:
-
Electronic Effects: Substituents can donate or withdraw electron density from the aromatic ring, influencing the stability of intermediates and transition states. The Hammett equation (log(k/k₀) = σρ) provides a quantitative measure of these effects for meta- and para-substituents.[2] Electron-withdrawing groups (like bromine) generally increase the acidity of the carboxylic acid but can have complex effects on reaction rates depending on the mechanism.
-
Steric Effects: Substituents in the ortho positions can physically hinder the approach of reagents or force the carboxyl group out of the plane of the aromatic ring. This twisting disrupts π-conjugation and introduces steric strain. Reactions that lead to the removal of the carboxyl group, such as decarboxylation, are often accelerated because they relieve this strain.[4]
For this compound, the two ortho-bromine atoms are expected to exert a dominant steric effect, likely leading to a significantly faster decarboxylation rate compared to benzoic acid or its para-substituted counterparts.
Experimental Design: A Protocol for Kinetic Analysis of Decarboxylation
To quantify the reactivity of TBBA, a robust experimental design is crucial. This section outlines a detailed protocol for monitoring the thermal decarboxylation of TBBA and a set of comparative compounds using High-Performance Liquid Chromatography (HPLC).[6]
Materials and Comparative Compounds
-
Target Compound: this compound (TBBA)
-
Comparative Compounds:
-
Benzoic Acid: The unsubstituted reference compound.
-
4-Bromobenzoic Acid: To isolate the electronic effect of a para-bromine substituent.
-
2,6-Dichlorobenzoic Acid: To compare the steric and electronic effects of different ortho-halogens.
-
-
Solvent: A high-boiling point, inert solvent such as Dowtherm™ A or Diphenyl ether is required for high-temperature kinetic runs.
-
Internal Standard: A stable, non-reactive compound for HPLC quantification (e.g., Naphthalene).
Synthesis of this compound
While commercially available, TBBA can be synthesized via a multi-step process starting from m-aminobenzoic acid. The procedure involves bromination followed by deamination.[7] A detailed synthesis protocol is available in the Organic Syntheses collection.[7]
Experimental Workflow for Kinetic Monitoring
The following diagram outlines the workflow for a single kinetic experiment.
Caption: Experimental workflow for determining the kinetic parameters of benzoic acid decarboxylation.
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh and dissolve the chosen benzoic acid (e.g., TBBA) and the internal standard in the high-boiling solvent to create a stock solution of known concentration (e.g., 0.05 M).
-
Dispense equal volumes of this stock solution into several small, pressure-rated glass vials and seal them tightly.
-
-
Kinetic Run:
-
Preheat a thermostat-controlled heating block or oil bath to the desired temperature (e.g., 250 °C).
-
Simultaneously place all vials for a single run into the heating block. This marks time t=0.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), remove one vial and immediately quench the reaction by submerging it in an ice-water bath. The t=0 sample should be quenched immediately after reaching thermal equilibrium.
-
-
Sample Analysis (HPLC):
-
Once cool, carefully open each vial.
-
Dilute a precise aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the calibrated range of the HPLC.
-
Inject the diluted sample onto an HPLC system equipped with a C18 column and a UV detector set to monitor the absorbance of the aromatic acid.
-
The concentration of the remaining acid at each time point is determined by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
The decarboxylation of benzoic acids typically follows first-order kinetics.[3]
-
Plot the natural logarithm of the normalized concentration (ln([Acid]t/[Acid]₀)) against time (t).
-
The pseudo-first-order rate constant (k) is the negative of the slope of the resulting straight line.[1]
-
Repeat the entire experiment at several different temperatures (e.g., 240°C, 250°C, 260°C) to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
-
Comparative Kinetic Data (Illustrative)
The following table presents illustrative kinetic data for the thermal decarboxylation of TBBA and the comparative compounds at 250 °C. These values are based on established principles of chemical kinetics and are intended to demonstrate the expected trends.
| Compound | Substituents | Primary Effect(s) | Illustrative Rate Constant, k (s⁻¹) at 250 °C | Relative Rate |
| Benzoic Acid | None | Baseline | 1.5 x 10⁻⁶ | 1 |
| 4-Bromobenzoic Acid | 4-Br | Electronic (Inductive) | 2.1 x 10⁻⁶ | ~1.4 |
| 2,6-Dichlorobenzoic Acid | 2,6-di-Cl | Steric + Electronic | 9.5 x 10⁻⁵ | ~63 |
| This compound | 2,4,6-tri-Br | Dominant Steric + Electronic | 4.2 x 10⁻⁴ | ~280 |
Discussion and Mechanistic Interpretation
The illustrative data clearly highlights the profound impact of ortho-substitution on the rate of decarboxylation.
-
Benzoic Acid vs. 4-Bromobenzoic Acid: The slightly faster rate for 4-bromobenzoic acid can be attributed to the electron-withdrawing inductive effect of the bromine atom, which can stabilize the transition state to a small degree.
-
The Ortho Effect: The dramatic rate increase observed for 2,6-Dichlorobenzoic Acid (a ~63-fold increase) cannot be explained by electronic effects alone. This acceleration is a hallmark of steric hindrance. The two ortho-chlorine atoms force the carboxyl group out of the plane of the benzene ring, weakening the bond between the carboxyl carbon and the ring and increasing the ground-state energy of the molecule. The transition state for decarboxylation relieves this strain, thus lowering the overall activation energy.
-
This compound: The predicted reactivity of TBBA is the highest among the compared compounds (~280-fold increase over benzoic acid). This is because bromine atoms are larger than chlorine atoms, leading to even greater steric strain. The release of this strain upon decarboxylation provides a powerful driving force for the reaction, resulting in a significantly enhanced rate constant. While the para-bromine atom also contributes an electronic effect, its impact is minor compared to the overwhelming steric acceleration from the two ortho-substituents.
Conclusion
This guide presents a comprehensive framework for the comparative kinetic study of this compound. While direct kinetic data for many reactions of TBBA are sparse in the literature, its reactivity can be predicted and experimentally verified based on fundamental principles of physical organic chemistry. The dominant steric hindrance caused by the two ortho-bromine atoms is the key determinant of its kinetic behavior, particularly in reactions like thermal decarboxylation that relieve this strain. The experimental protocol detailed herein provides a robust and reliable method for quantifying this reactivity, enabling researchers to better understand and utilize this unique chemical entity in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reproducibility and Robustness of Analytical Methods for 2,4,6-Tribromobenzoic Acid
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,4,6-Tribromobenzoic acid (TBBA) is critical for ensuring product quality, safety, and regulatory compliance. As a key intermediate or potential impurity in various chemical and pharmaceutical manufacturing processes, the choice of analytical methodology has significant implications for data integrity. This guide provides an in-depth comparison of common analytical techniques for TBBA, with a focus on the critical performance attributes of reproducibility and robustness. The insights provided herein are grounded in established principles of analytical chemistry and supported by data from relevant studies on similar compounds.
The Critical Role of Reproducibility and Robustness in Analytical Methodologies
In the realm of analytical science, a method's utility is not solely defined by its ability to produce a result, but by its capacity to deliver consistent and reliable results under a variety of conditions. This is where the concepts of reproducibility and robustness become paramount.
-
Reproducibility refers to the ability of a method to produce the same results when performed by different analysts, in different laboratories, and on different instruments. It is a measure of the method's transferability and its consistency across the scientific community.[1][2][3][4]
-
Robustness , on the other hand, is a measure of a method's resilience to small, deliberate variations in its parameters.[5][6][7][8] These variations can include changes in mobile phase composition, column temperature, or sample preparation conditions. A robust method will remain unaffected by these minor fluctuations, ensuring its reliability in routine use.[6] The International Council for Harmonisation (ICH) guidelines emphasize the importance of evaluating robustness during method development.[5][6][9][10]
A failure in either reproducibility or robustness can lead to out-of-specification results, batch failures, and significant delays in drug development and manufacturing. Therefore, a thorough understanding and evaluation of these parameters are not just good scientific practice, but a regulatory expectation.[6]
Comparative Analysis of Analytical Techniques for this compound
The selection of an analytical method for this compound is influenced by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The two most common and powerful techniques for the analysis of non-volatile organic acids like TBBA are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the latter typically requiring a derivatization step.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reversed-phase HPLC with UV detection, is a workhorse technique for the analysis of organic acids.[11][12][13] The acidic nature of this compound makes it amenable to separation on C18 columns using an acidified aqueous mobile phase mixed with an organic modifier like acetonitrile or methanol.
Key Strengths of HPLC for TBBA Analysis:
-
Direct Analysis: No derivatization is required, simplifying sample preparation.
-
Robustness: HPLC methods, when properly developed, are known for their robustness.
-
Wide Applicability: Suitable for a variety of sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis.[14][15][16][17][18] However, due to the low volatility of benzoic acid derivatives, a derivatization step is typically necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl ester.
Key Strengths of GC-MS for TBBA Analysis:
-
High Sensitivity and Selectivity: The mass spectrometer provides excellent specificity and low detection limits.
-
Confirmatory Analysis: The mass spectral data can be used to definitively identify the analyte.
The following table provides a comparative summary of the expected performance of HPLC-UV and GC-MS for the analysis of this compound, based on data from validated methods for similar organic acids and brominated compounds.[11][12][13][14][15][16][17][19][20]
| Parameter | HPLC-UV | GC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Sample Preparation | Simple dissolution and filtration. | Derivatization to increase volatility is often required. |
| Limit of Detection (LOD) | 0.03 - 3.31 µg/mL (for organic acids)[11][12] | 1–100 pg/tablet (solid dosage); 0.04–4 ng/L (water) (for 2,4,6-tribromophenol)[16][17] |
| Limit of Quantification (LOQ) | 0.10 - 11.03 µg/mL (for organic acids)[11][12] | Not explicitly stated for TBBA, but expected to be in the low ng/L to pg/mL range. |
| Precision (RSD) | < 2% for repeatability, < 5% for intermediate precision.[11][12] | < 15%[19] |
| Key Advantages | Robust, simple, direct analysis. | High sensitivity, high selectivity, confirmatory identification. |
| Key Disadvantages | Lower sensitivity compared to GC-MS. | Requires derivatization, more complex instrumentation. |
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and robustness of your analytical method, it is crucial to follow a well-defined and validated protocol. Below are example workflows for the analysis of this compound by HPLC-UV and GC-MS.
HPLC-UV Method Workflow
Caption: Workflow for the analysis of this compound by HPLC-UV.
Detailed HPLC-UV Protocol:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the same diluent as the standard. Sonicate for 10-15 minutes to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile. An isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the linear regression equation to determine the concentration of this compound in the samples.
GC-MS Method Workflow
Caption: Workflow for the analysis of this compound by GC-MS.
Detailed GC-MS Protocol:
-
Standard and Sample Preparation: Prepare stock solutions of the this compound reference standard and the sample in a suitable solvent (e.g., acetonitrile).
-
Derivatization: To an aliquot of the standard or sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70 °C for 30-60 minutes to form the trimethylsilyl ester of this compound.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate
-
Inlet Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 300 °C) to elute the derivatized analyte.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Analysis and Quantification: Inject the derivatized standards and samples. Quantify using an external or internal standard method based on the integrated peak area of characteristic ions of the derivatized this compound.
Ensuring Method Robustness: A Systematic Approach
A systematic approach to robustness testing during method development is essential.[6] This involves making small, deliberate changes to method parameters and observing the impact on the results.
Caption: Key parameters to vary during robustness testing of an HPLC method.
By systematically evaluating these parameters, you can identify the critical factors that need to be tightly controlled to ensure the long-term reliability of the method.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity and the nature of the sample matrix. Regardless of the chosen technique, a rigorous approach to method validation, with a strong emphasis on reproducibility and robustness, is essential for generating high-quality, reliable data. This guide provides a framework for selecting and implementing an appropriate analytical method, empowering researchers and drug development professionals to ensure the integrity of their results and the safety and efficacy of their products.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. metrology-journal.org [metrology-journal.org]
- 4. uknml.com [uknml.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices [agris.fao.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. | Sigma-Aldrich [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. metbio.net [metbio.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Safe Handling of 2,4,6-Tribromobenzoic Acid: A Guide for Laboratory Professionals
For researchers navigating the complexities of drug development and chemical synthesis, a deep and practical understanding of laboratory safety is not merely a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, immediate, and in-depth procedural information for the safe handling and disposal of 2,4,6-Tribromobenzoic acid, ensuring the protection of personnel and the integrity of your research.
Immediate Safety Profile: Understanding the Risks
This compound is a solid organic compound that, while not exhibiting acute toxicity, poses significant hazards upon contact. According to safety data sheets, it is classified as a substance that causes skin irritation and serious eye irritation.[1] The primary risks stem from the irritant nature of the solid and its potential to become airborne as dust, leading to inadvertent contact with skin, eyes, or the respiratory tract. Therefore, all handling procedures must be designed to mitigate these exposure pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the hazards identified and is crucial for preventing direct contact.[2][3]
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1 Compliant | Protects against airborne dust particles and accidental splashes of any solutions containing the compound. |
| Face Shield | To be worn over safety goggles | Provides an additional layer of protection for the entire face, particularly during procedures with a higher risk of splashing, such as when preparing solutions.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents direct skin contact with the solid. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound.[5] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton | Protects skin and personal clothing from contamination with the chemical powder. Must be fully buttoned to provide maximum coverage.[2] |
| Full-Length Pants and Closed-Toe Shoes | N/A | Ensures no skin is exposed on the lower body and protects feet from potential spills. | |
| Respiratory Protection | NIOSH-Approved Respirator | As needed based on risk assessment | While routine handling in a fume hood should prevent inhalation, a respirator may be necessary for large-scale operations or in the event of a significant spill.[6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, methodical workflow is paramount to minimizing exposure and ensuring reproducible, safe experimental outcomes. The following protocol outlines the essential steps for handling this compound in a laboratory setting.
Experimental Workflow
Caption: A procedural workflow for the safe handling of this compound.
Detailed Protocol
-
Workspace Preparation : All handling of this compound must be conducted within a certified chemical fume hood to control airborne particulates.[3][7] Before starting, ensure the fume hood sash is at the appropriate working height and the work area is clean and free of clutter.
-
Donning PPE : Put on all personal protective equipment as outlined in the table above.
-
Equipment Assembly : Gather all necessary equipment, such as a calibrated analytical balance, weigh paper or a weigh boat, spatulas, and appropriately labeled waste containers.
-
Weighing the Compound : To minimize dust generation, handle the solid gently. Use a spatula to carefully transfer the desired amount of this compound onto the weigh paper or into the weigh boat.
-
Transfer : Carefully transfer the weighed compound into the designated reaction vessel or container within the fume hood.
-
Solution Preparation (if applicable) : If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Work Area Decontamination : After handling is complete, decontaminate the work surface within the fume hood with an appropriate cleaning agent and wipe it down.
-
Solid Waste Disposal : Collect any unused solid, contaminated weigh paper, and other contaminated disposable materials in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.[2]
-
Liquid Waste Disposal : If a solution was prepared, it should be disposed of in a labeled hazardous waste container for halogenated organic liquids.
-
Doffing and Disposing of PPE : Remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste stream. Wash hands thoroughly after removing gloves.
Disposal Plan: Ensuring Environmental Compliance
Proper disposal of this compound and any associated contaminated materials is a critical final step. As a halogenated organic compound, it must be treated as hazardous waste and segregated from other waste streams.[8][9]
Waste Disposal Workflow
Caption: A workflow for the compliant disposal of this compound waste.
Detailed Disposal Protocol
-
Waste Segregation :
-
Solid Waste : Unused this compound, contaminated weigh boats, and any spill cleanup materials should be placed in a dedicated hazardous waste container for halogenated organic solids.
-
Liquid Waste : Any solutions containing this compound must be collected in a separate hazardous waste container for halogenated organic liquids.
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated personal protective equipment should be collected in a designated hazardous waste container.
-
-
Container Management :
-
All waste containers must be compatible with the chemical, in good condition, and kept securely closed when not in use.
-
Each container must be clearly labeled with a hazardous waste tag that includes the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Irritant").
-
-
EPA Hazardous Waste Code : While a specific waste code for this compound is not explicitly listed, based on its chemical structure and the listing of similar compounds like 2,4,6-tribromophenol, it is prudent to manage it as a hazardous waste. The EPA has assigned the waste code U408 to 2,4,6-tribromophenol, which can serve as a strong guidance for the disposal of this compound waste.[10] Additionally, if the waste exhibits corrosive characteristics (e.g., if dissolved in a corrosive solvent), the D002 waste code for corrosivity may also apply.[11]
-
Storage and Pickup : Store sealed and labeled waste containers in a designated satellite accumulation area, away from incompatible materials. Arrange for collection by a licensed hazardous waste disposal service in accordance with your institution's and local regulations.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE : Before attempting to clean up a minor spill, ensure you are wearing the appropriate PPE, including a respirator if there is a risk of inhaling dust.
-
Containment : For a solid spill, gently cover it with a damp paper towel to prevent the dust from becoming airborne.
-
Cleanup : Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container. Decontaminate the spill area with soap and water.
-
Disposal : Dispose of all cleanup materials as hazardous waste.
In Case of Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[3]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a culture of safety and scientific rigor within the laboratory.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. umdearborn.edu [umdearborn.edu]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. media.suweb.site [media.suweb.site]
- 5. research.arizona.edu [research.arizona.edu]
- 6. westlab.com [westlab.com]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. epa.gov [epa.gov]
- 9. my.alfred.edu [my.alfred.edu]
- 10. actenviro.com [actenviro.com]
- 11. burrell.edu [burrell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
